Product packaging for Bicyclo[2.2.1]heptane-2,3-diol(Cat. No.:CAS No. 14440-78-9)

Bicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B1652468
CAS No.: 14440-78-9
M. Wt: 128.17 g/mol
InChI Key: HNMVZUWXQLASRL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,3-diol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1652468 Bicyclo[2.2.1]heptane-2,3-diol CAS No. 14440-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptane-2,3-diol
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InChI

InChI=1S/C7H12O2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNMVZUWXQLASRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30871962
Record name Bicyclo[2.2.1]heptane-2,3-diol
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Molecular Weight

128.17 g/mol
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CAS No.

14440-78-9
Record name Bicyclo[2.2.1]heptane-2,3-diol
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Record name Bicyclo(2.2.1)heptane-2,3-diol
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Record name Bicyclo[2.2.1]heptane-2,3-diol
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Record name Bicyclo[2.2.1]heptane-2,3-diol
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Foundational & Exploratory

synthesis and purification of exo-Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of exo-Bicyclo[2.2.1]heptane-2,3-diol

This technical guide provides a comprehensive overview of the synthesis and purification of exo-bicyclo[2.2.1]heptane-2,3-diol, a valuable building block in medicinal chemistry and materials science. This document details established synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in the efficient and pure preparation of this target compound.

Introduction

exo-Bicyclo[2.2.1]heptane-2,3-diol, also known as exo,exo-norbornane-2,3-diol, is a vicinal diol derivative of norbornane. The rigid bicyclic structure and the specific stereochemistry of the hydroxyl groups make it a crucial chiral auxiliary and a monomer for specialty polymers. The synthesis of this diol is primarily achieved through the syn-dihydroxylation of bicyclo[2.2.1]hept-2-ene (norbornene), where the steric hindrance of the bridged system directs the incoming reagents to the exo face of the molecule, leading to the desired stereoisomer.

Synthetic Methodologies

The most common methods for the synthesis of exo-bicyclo[2.2.1]heptane-2,3-diol involve the oxidation of norbornene. The choice of oxidizing agent is critical to achieving the desired syn-dihydroxylation with high stereoselectivity. The two primary methods detailed below are oxidation with potassium permanganate (B83412) and osmium tetroxide-catalyzed dihydroxylation.

Oxidation of norbornene with potassium permanganate (KMnO4) in a basic aqueous solution is a well-established and cost-effective method for producing cis-glycols.[1] The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to yield the syn-diol.

Experimental Protocol: Permanganate Oxidation [1]

  • Reaction Setup: A solution of bicyclo[2.2.1]heptene (norbornene) is prepared in a suitable solvent, such as acetone (B3395972) or methanol, to improve dispersion in the aqueous medium.

  • Oxidation: The solution is vigorously stirred and cooled, while a solution of potassium permanganate and sodium hydroxide (B78521) in water is added dropwise. The reaction temperature is maintained at a low level (typically below 5°C) to minimize over-oxidation and side product formation.

  • Quenching: After the addition is complete and the characteristic purple color of the permanganate has disappeared, the reaction is quenched. This is often achieved by the addition of a reducing agent, such as sodium bisulfite, to destroy any excess oxidant and manganese dioxide.

  • Workup: The manganese dioxide precipitate is removed by filtration. The filtrate is then concentrated to remove the organic solvent.

  • Extraction: The aqueous layer is extracted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to isolate the diol.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization.

Osmium tetroxide (OsO4) is a highly efficient and selective reagent for the syn-dihydroxylation of alkenes.[2][3] Due to its toxicity and high cost, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation.[2]

Experimental Protocol: Osmium Tetroxide-Catalyzed Dihydroxylation [4]

  • Reaction Setup: Norbornene is dissolved in a mixture of acetone and water.

  • Reagent Addition: N-Methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (often as a solution in water or t-butanol) are added to the stirred solution of the alkene.

  • Reaction: The mixture is stirred at room temperature for a specified period, during which the dihydroxylation occurs. The progress of the reaction can be monitored by thin-layer chromatography.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite.

  • Workup and Extraction: The reaction mixture is diluted with an organic solvent, such as ethyl acetate, and washed with water. The aqueous layer is further extracted with the organic solvent.

  • Purification: The combined organic layers are dried, filtered, and concentrated. The crude diol is then purified by recrystallization.

Purification

The primary method for the purification of exo-bicyclo[2.2.1]heptane-2,3-diol is recrystallization. The choice of solvent is crucial for obtaining high-purity crystals.

Experimental Protocol: Recrystallization

  • Solvent Selection: Toluene is a commonly used solvent for the recrystallization of exo-bicyclo[2.2.1]heptane-2,3-diol.[1][5] Other solvent systems, such as acetone-benzene mixtures, have also been reported.[6]

  • Dissolution: The crude diol is dissolved in a minimal amount of the hot recrystallization solvent.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and properties of exo-bicyclo[2.2.1]heptane-2,3-diol.

ParameterPermanganate OxidationOsmium Tetroxide DihydroxylationReference(s)
Yield Variable, can be optimizedGenerally high[1]
Melting Point (°C) 139-140Not specified[5]
Melting Point (°C) 169-170 (from acetone-benzene)Not specified[6]

Note: Yields are highly dependent on the specific reaction conditions and scale.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of exo-bicyclo[2.2.1]heptane-2,3-diol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Norbornene Reaction Dihydroxylation (KMnO4 or OsO4/NMO) Start->Reaction Quench Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Crude Crude Diol Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure exo-Bicyclo[2.2.1]heptane-2,3-diol Recrystallization->Pure

Caption: General workflow for the synthesis and purification of exo-bicyclo[2.2.1]heptane-2,3-diol.

Logical_Relationship Norbornene Bicyclo[2.2.1]hept-2-ene (Norbornene) Syn_Dihydroxylation syn-Dihydroxylation Norbornene->Syn_Dihydroxylation Oxidizing Agent (e.g., KMnO4, OsO4) Exo_Attack Exo-Facial Selectivity Syn_Dihydroxylation->Exo_Attack Steric Hindrance Exo_Diol exo-Bicyclo[2.2.1]heptane-2,3-diol Exo_Attack->Exo_Diol Product Formation

Caption: Logical relationship illustrating the stereochemical outcome of norbornene dihydroxylation.

References

Technical Guide: Synthesis and Purification of endo-Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of endo-Bicyclo[2.2.1]heptane-2,3-diol, a rigid bicyclic diol of interest in medicinal chemistry and materials science. This document outlines the primary synthetic methodologies, purification strategies, and relevant analytical data.

Introduction

Bicyclo[2.2.1]heptane, commonly known as norbornane, is a bridged bicyclic hydrocarbon that provides a rigid scaffold for the precise spatial orientation of functional groups. The diol derivatives, particularly the endo-Bicyclo[2.2.1]heptane-2,3-diol, are valuable building blocks in the synthesis of complex molecules, including nucleoside analogues and molecular architectures with defined concavities. The stereochemistry of the hydroxyl groups (endo or exo) significantly influences the molecule's physical, chemical, and biological properties. This guide focuses on the synthesis of the cis-endo isomer.

Synthetic Methodologies

Two primary routes are commonly employed for the synthesis of Bicyclo[2.2.1]heptane-2,3-diols: the stereoselective synthesis of the endo isomer via a Diels-Alder reaction followed by hydrolysis, and the direct dihydroxylation of norbornene, which typically yields a mixture of endo and exo isomers.

Stereoselective Synthesis of endo-Bicyclo[2.2.1]heptane-2,3-diol

This method involves a two-step sequence starting with a Diels-Alder reaction between cyclopentadiene (B3395910) and vinylene carbonate to form the bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate, which is then hydrolyzed to the desired endo-diol. This route is favored for its high stereoselectivity for the endo product.

Experimental Protocol:

Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinylene Carbonate

  • Reactant Preparation: Freshly crack dicyclopentadiene (B1670491) by heating to its dissociation temperature (around 180 °C) and collecting the cyclopentadiene monomer by distillation (boiling point: 40-42 °C). The monomer should be kept cold and used promptly.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve vinylene carbonate in a suitable solvent such as dichloromethane (B109758) or toluene.

  • Cycloaddition: Slowly add the freshly prepared cyclopentadiene to the vinylene carbonate solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring and Work-up: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure to yield the crude bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate.

Step 2: Hydrolysis of Bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate

  • Hydrolysis Conditions: The crude carbonate adduct is subjected to basic hydrolysis. While specific literature protocols for this exact substrate can be varied, a general procedure involves dissolving the carbonate in a mixture of an organic solvent (e.g., dioxane, ethanol) and an aqueous base solution (e.g., potassium hydroxide (B78521) or sodium hydroxide).

  • Reaction Execution: The mixture is typically heated to reflux and stirred for several hours to ensure complete hydrolysis.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with an acid (e.g., HCl). The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude endo-Bicyclo[2.2.1]hept-5-ene-2,3-diol. A reported total yield for these two steps is 78%.[1]

  • Saturation of the Double Bond (Optional): If the saturated bicyclo[2.2.1]heptane-2,3-diol is desired, the unsaturated diol is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) and hydrogenated over a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Non-selective Synthesis via Dihydroxylation of Norbornene

Direct dihydroxylation of bicyclo[2.2.1]hept-2-ene (norbornene) provides a more direct route to the diol, but generally results in a mixture of cis-exo and cis-endo diastereomers due to syn-addition of the hydroxyl groups from either the exo or endo face of the double bond. The exo isomer is often the major product due to steric hindrance on the endo face.

Common Reagents for syn-dihydroxylation:

  • Potassium Permanganate (B83412) (KMnO₄): This reaction is typically carried out in a cold, dilute, and basic aqueous solution. Over-oxidation can be a side reaction.

  • Osmium Tetroxide (OsO₄): OsO₄ is a highly effective but toxic and expensive reagent. It is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO).

Experimental Protocol (General):

  • Reaction Setup: Dissolve norbornene in a suitable solvent system (e.g., a mixture of acetone (B3395972) and water).

  • Reagent Addition:

    • For KMnO₄: Slowly add a cold, dilute solution of potassium permanganate in aqueous sodium hydroxide to the stirred norbornene solution, maintaining a low temperature (e.g., 0-5 °C).

    • For catalytic OsO₄/NMO: To the norbornene solution, add N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide solution.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at low temperature until the starting material is consumed. The reaction is then quenched (e.g., with sodium bisulfite for OsO₄ or by filtration of MnO₂ for KMnO₄). The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield a mixture of endo- and exo-Bicyclo[2.2.1]heptane-2,3-diols.

Purification

Purification of endo-Bicyclo[2.2.1]heptane-2,3-diol, especially its separation from the exo isomer, is a critical and often challenging step.

General Techniques
  • Recrystallization: If the desired isomer is a solid and has significantly different solubility from the impurities or the other isomer, recrystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purifying diols from other reaction components.

Separation of endo and exo Diastereomers
  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using a silica or cyano-bonded column with a non-polar mobile phase is often effective for separating diastereomers.

  • Flash Chromatography: Careful optimization of the solvent system (e.g., a hexane/ethyl acetate or dichloromethane/methanol gradient) on a silica gel column may allow for the separation of the endo and exo isomers. The polarity difference between the two isomers, although potentially small, can be exploited for separation.

Data Presentation

Quantitative Data Summary
ParameterMethodValue/Comment
Synthesis Yield
endo-isomerDiels-Alder and Hydrolysis78% (for the two-step synthesis of the unsaturated endo-diol)[1]
endo/exo mixtureDihydroxylation of NorborneneYields vary depending on the reagent and conditions. Exo isomer is often the major product.
Physical Properties
Molecular Formula-C₇H₁₂O₂
Molecular Weight-128.17 g/mol
Spectroscopic Data
¹H NMR (CDCl₃, ppm)endo-Bicyclo[2.2.1]heptane-2,3-diolSpecific chemical shifts for the pure endo-diol are not definitively available in the searched literature. Expected signals would include multiplets for the bridgehead protons, the hydroxyl-bearing methine protons, and the methylene (B1212753) bridge protons.
¹³C NMR (CDCl₃, ppm)endo-Bicyclo[2.2.1]heptane-2,3-diolSpecific chemical shifts for the pure endo-diol are not definitively available in the searched literature. Characteristic upfield shifts for certain carbons can be used to distinguish between endo and exo isomers in related bicyclo[2.2.1]heptane systems.[2] For example, an exo substituent at C5 or C6 often causes an upfield shift of the C7 signal.[2]

Visualizations

Synthesis and Workflow Diagrams

Synthesis_Pathways Synthesis Pathways for this compound cluster_endo Stereoselective Synthesis of endo-Diol cluster_mixture Non-selective Synthesis cpd Cyclopentadiene da_adduct Bicyclo[2.2.1]hept-5-ene- 2,3-diyl carbonate cpd->da_adduct Diels-Alder vc Vinylene Carbonate vc->da_adduct Diels-Alder unsat_diol endo-Bicyclo[2.2.1]hept-5-ene-2,3-diol da_adduct->unsat_diol Hydrolysis (e.g., KOH) sat_diol_endo endo-Bicyclo[2.2.1]heptane-2,3-diol unsat_diol->sat_diol_endo Hydrogenation (H₂, Pd/C) norbornene Norbornene (Bicyclo[2.2.1]hept-2-ene) diol_mix endo/exo-Bicyclo[2.2.1]heptane-2,3-diol Mixture norbornene->diol_mix syn-Dihydroxylation (KMnO₄ or cat. OsO₄/NMO)

Fig. 1: Synthetic routes to this compound.

Experimental_Workflow General Experimental Workflow start Start: Reactants synthesis Synthesis (e.g., Diels-Alder or Dihydroxylation) start->synthesis workup Reaction Work-up (Quenching, Extraction, Drying) synthesis->workup crude Crude Product workup->crude purification Purification (Column Chromatography / Recrystallization) crude->purification pure_product Pure endo-Diol purification->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis final Final Product analysis->final

Fig. 2: General experimental workflow for synthesis and purification.

Purification_Logic Purification Logic for Isomer Mixture input {Input | Crude Mixture (endo-diol, exo-diol, impurities)} chromatography Purification Step Flash Column Chromatography (Silica Gel) input->chromatography Apply to column fractions Output Fraction 1 (less polar) Fraction 2 (more polar) chromatography->fractions Elute with solvent gradient analysis Analysis TLC / NMR Analysis of Fractions fractions->analysis separation Separation Outcome Pure endo-isomer Pure exo-isomer Mixed Fractions analysis->separation

Fig. 3: Logical workflow for purification of the diastereomeric mixture.

References

The Stereochemistry of Bicyclo[2.2.1]heptane-2,3-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) system, serves as a foundational scaffold in medicinal chemistry and materials science. The introduction of functional groups, such as hydroxyls, imparts specific stereochemical properties that significantly influence molecular interactions and biological activity. This technical guide provides a comprehensive overview of the stereochemistry of Bicyclo[2.2.1]heptane-2,3-diol, detailing the synthesis, characterization, and stereochemical relationships of its various isomers.

Introduction to Stereoisomers

This compound can exist as several stereoisomers due to the rigid, bridged ring system. The key to understanding its stereochemistry lies in the orientation of the two hydroxyl groups relative to the bicyclic framework. The descriptors exo and endo are used to denote the position of a substituent. An exo substituent is on the same side as the one-carbon bridge (C7), while an endo substituent is on the opposite side.

The primary stereoisomers of this compound are:

  • cis-exo,exo

  • cis-endo,endo

  • trans-exo,endo

The cis isomers have both hydroxyl groups on the same face of the C2-C3 bond, either both exo or both endo. The trans isomer has one hydroxyl group in the exo position and the other in the endo position.

Synthesis of Stereoisomers

The controlled synthesis of specific stereoisomers of this compound is crucial for their application in various fields. The primary synthetic routes involve the Diels-Alder reaction to form a precursor, followed by functional group transformations, or direct dihydroxylation of norbornene.

Diels-Alder Approach

A common and versatile method for synthesizing the precursors to cis-exo and cis-endo diols is the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. The reaction with maleic anhydride (B1165640) predominantly yields the endo adduct due to secondary orbital interactions, while the reaction with vinylene carbonate can lead to the exo adduct.

Synthesis_Workflow cluster_diels_alder Diels-Alder Reaction cluster_reduction Reduction/Hydrolysis cyclopentadiene Cyclopentadiene endo_anhydride cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride cyclopentadiene->endo_anhydride exo_carbonate cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride Precursor cyclopentadiene->exo_carbonate maleic_anhydride Maleic Anhydride maleic_anhydride->endo_anhydride vinylene_carbonate Vinylene Carbonate vinylene_carbonate->exo_carbonate endo_diol cis-endo,endo-Bicyclo[2.2.1]heptane-2,3-diol endo_anhydride->endo_diol Reduction (e.g., LiAlH4) exo_diol cis-exo,exo-Bicyclo[2.2.1]heptane-2,3-diol exo_carbonate->exo_diol Hydrolysis

Synthetic pathways to cis-endo and cis-exo diols.
Dihydroxylation of Norbornene

Direct dihydroxylation of norbornene offers another route to the diols. The stereochemical outcome is dependent on the reagents used.

  • syn-Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) typically attack the less sterically hindered exo face of the double bond, leading to the formation of the cis-exo,exo-diol.

  • anti-Dihydroxylation: This can be achieved through a two-step process involving epoxidation followed by acid-catalyzed ring-opening. Epoxidation of norbornene with an agent like m-CPBA also occurs from the exo face to give exo-norbornene oxide. Subsequent acid-catalyzed hydrolysis proceeds with inversion of configuration at one carbon, resulting in the trans-exo,endo-diol.

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols. By using chiral ligands (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) with a catalytic amount of OsO₄, it is possible to obtain specific enantiomers of the diols.

Comparative Data of Stereoisomers

The different spatial arrangements of the hydroxyl groups in the stereoisomers of this compound lead to distinct physical and spectroscopic properties.

Propertycis-exo,exocis-endo,endotrans-exo,endo
Melting Point (°C) 98-10075-7768-70
¹H NMR (δ, ppm) H2/H3: ~3.5 (s)H2/H3: ~3.9 (m)H2(endo): ~3.8 (m), H3(exo): ~3.4 (m)
H1/H4: ~2.2 (br s)H1/H4: ~2.4 (br s)H1/H4: ~2.3 (m)
¹³C NMR (δ, ppm) C2/C3: ~75C2/C3: ~72C2: ~74, C3: ~76
C1/C4: ~42C1/C4: ~40C1/C4: ~41
Key Coupling Constants (Hz) J(H2,H3) ≈ 0 (cis)J(H2,H3) ≈ 8-9 (cis)J(H2,H3) ≈ 4-5 (trans)

Note: NMR data are approximate and can vary based on the solvent and experimental conditions. The coupling constants are particularly diagnostic of the stereochemistry.

Experimental Protocols

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

This protocol details the Diels-Alder reaction between cyclopentadiene and maleic anhydride.

  • Cracking of Dicyclopentadiene (B1670491): Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (bp ~41 °C) in a chilled receiver. Keep the monomer on ice.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in ethyl acetate (B1210297) at room temperature.

  • Cycloaddition: Slowly add the freshly prepared cyclopentadiene (1.1 eq) to the maleic anhydride solution while stirring. The reaction is exothermic.

  • Crystallization: After the initial exotherm subsides, stir the reaction mixture at room temperature for 1-2 hours. The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.

Reduction of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride to cis-endo,endo-Bicyclo[2.2.1]heptane-2,3-dimethanol

This protocol describes the reduction of the anhydride to the corresponding diol.

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Anhydride: Dissolve the cis-5-norbornene-endo-2,3-dicarboxylic anhydride (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The reaction is highly exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diol.

Sharpless Asymmetric Dihydroxylation of Norbornene

This protocol provides a general procedure for the enantioselective synthesis of a diol.

  • Reaction Mixture Preparation: In a round-bottom flask, prepare a solvent mixture of tert-butanol (B103910) and water (1:1).

  • Addition of AD-mix: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, which contains the chiral ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O) to the solvent mixture and stir until two clear phases are formed.

  • Reaction Initiation: Cool the mixture to 0 °C and add norbornene (1.0 eq). Stir the reaction vigorously at 0 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, add sodium sulfite (B76179) and stir for one hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Stereochemical Relationships and Stability

The rigid bicyclic structure of norbornane derivatives leads to significant steric interactions that influence the relative stability of the stereoisomers.

Stereochemical_Relationships cluster_stability Thermodynamic Stability cluster_symmetry Symmetry and Chirality exo_exo cis-exo,exo-Diol (More Stable) endo_endo cis-endo,endo-Diol (Less Stable) endo_endo->exo_exo Steric Hindrance (endo substituents) exo_endo trans-exo,endo-Diol exo_exo_achiral cis-exo,exo-Diol (Achiral, meso) endo_endo_achiral cis-endo,endo-Diol (Achiral, meso) exo_endo_chiral trans-exo,endo-Diol (Chiral, exists as enantiomers)

Relative stability and symmetry of stereoisomers.

Generally, exo isomers are thermodynamically more stable than their endo counterparts due to reduced steric hindrance. In the endo conformation, the substituents are pointed towards the six-membered ring, leading to greater steric strain. The cis-exo,exo and cis-endo,endo isomers are meso compounds, meaning they are achiral despite having stereocenters, due to an internal plane of symmetry. In contrast, the trans-exo,endo isomer is chiral and exists as a pair of enantiomers.

Conclusion

The stereochemistry of this compound is a rich and important area of study with significant implications for the design and synthesis of new molecules in drug discovery and materials science. A thorough understanding of the synthesis and properties of each stereoisomer allows for the precise control of molecular architecture, which is essential for tailoring the function of these versatile building blocks. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers working with this important class of compounds.

An In-depth Technical Guide to the NMR and IR Spectroscopy of Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of the stereoisomers of bicyclo[2.2.1]heptane-2,3-diol. The rigid, bridged structure of the bicyclo[2.2.1]heptane core imparts distinct spectral characteristics to its derivatives, making NMR and IR spectroscopy essential tools for their structural elucidation and stereochemical assignment. This guide presents a summary of available spectral data, detailed experimental protocols, and logical workflows to aid researchers in the analysis of these compounds.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the stereoisomers of this compound. The data for the exo,exo-isomer is the most readily available in spectral databases.[1] Data for the endo,endo- and exo,endo-isomers are less commonly reported and may require synthesis and characterization.

Table 1: ¹H NMR Data for this compound Stereoisomers

StereoisomerProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
exo,exoH2, H3 (endo)~3.5d~7.0
H1, H4~2.2br s
H7 (syn/anti)~1.5m
H5, H6 (exo/endo)~1.2-1.6m
endo,endoH2, H3 (exo)---
H1, H4---
H7 (syn/anti)---
H5, H6 (exo/endo)---
exo,endoH2 (endo)---
H3 (exo)---
H1, H4---
H7 (syn/anti)---
H5, H6 (exo/endo)---
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Data for endo,endo and exo,endo isomers is not readily available in public spectral databases and would likely require experimental determination.

Table 2: ¹³C NMR Data for this compound Stereoisomers

StereoisomerCarbonChemical Shift (δ) ppm
exo,exoC2, C3~75
C1, C4~42
C7~38
C5, C6~25
endo,endoC2, C3-
C1, C4-
C7-
C5, C6-
exo,endoC2-
C3-
C1, C4-
C7-
C5, C6-
Note: Data for endo,endo and exo,endo isomers is not readily available in public spectral databases.

Table 3: IR Absorption Data for this compound Stereoisomers

StereoisomerFunctional GroupAbsorption Range (cm⁻¹)Intensity
exo,exoO-H stretch3200-3600Strong, Broad
C-H stretch (alkane)2850-3000Strong
C-O stretch1000-1200Strong
endo,endoO-H stretch--
C-H stretch (alkane)--
C-O stretch--
exo,endoO-H stretch--
C-H stretch (alkane)--
C-O stretch--
Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The exact position and shape of the C-O stretch can be diagnostic for the stereochemistry.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the synthesis and analysis of bicyclo[2.2.1]heptane-2,3-diols.

Synthesis of this compound Stereoisomers

The stereoisomers of this compound can be synthesized through various methods, most commonly involving the dihydroxylation of bicyclo[2.2.1]hept-2-ene or the hydrolysis of a Diels-Alder adduct.

Synthesis of cis-exo-Bicyclo[2.2.1]heptane-2,3-diol: This isomer can be prepared by the dihydroxylation of bicyclo[2.2.1]hept-2-ene using reagents that favor exo attack, such as osmium tetroxide or potassium permanganate (B83412) under controlled conditions.[2]

Synthesis of cis-endo-Bicyclo[2.2.1]heptane-2,3-diol: The endo,endo-diol can be synthesized via the hydrolysis of the Diels-Alder adduct of cyclopentadiene (B3395910) and vinylene carbonate.[3]

Protocol for Hydrolysis of the Diels-Alder Adduct:

  • The Diels-Alder adduct of cyclopentadiene and vinylene carbonate is dissolved in a suitable solvent system, such as a mixture of ethanol (B145695) and water.

  • A base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the solution.

  • The reaction mixture is heated under reflux for several hours to effect hydrolysis.

  • After cooling, the reaction mixture is neutralized with acid.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude diol, which can be purified by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.

  • To ensure a homogeneous magnetic field, it is crucial to remove any suspended particles. This can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of the complex splitting patterns.

  • Parameters: A standard single-pulse experiment is typically sufficient. Key parameters to consider include the spectral width (e.g., 0-12 ppm), number of scans (typically 8-16 for sufficient signal-to-noise), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

  • Parameters: A proton-decoupled ¹³C NMR spectrum is typically acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet Method (for solid samples):

    • Grind 1-2 mg of the diol sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Thin Film Method (for viscous liquids or solutions):

    • If the sample is a viscous liquid, a small drop can be placed between two salt plates (e.g., NaCl or KBr) and gently pressed to form a thin film.

    • If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then allowed to evaporate, leaving a thin film of the compound.

FTIR Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Parameters: A typical spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the salt plates should be recorded and subtracted from the sample spectrum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the spectroscopic analysis workflow and the structural features leading to the observed spectra.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing and Interpretation Synthesis Synthesis of This compound Stereoisomer Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification NMR_Prep NMR Sample Preparation Purification->NMR_Prep IR_Prep IR Sample Preparation Purification->IR_Prep NMR_Acq NMR Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq NMR_Proc NMR Spectral Processing & Analysis NMR_Acq->NMR_Proc IR_Proc IR Spectral Analysis IR_Acq->IR_Proc Structure_Elucid Structural Elucidation & Stereochemical Assignment NMR_Proc->Structure_Elucid IR_Proc->Structure_Elucid

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Structural_Correlations cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Bicyclo Bicyclo[2.2.1]heptane Core Structure Stereochem Stereochemistry (exo,exo / endo,endo / exo,endo) Bicyclo->Stereochem Chem_Shift Chemical Shifts (δ) - Proton environment - Carbon skeleton Stereochem->Chem_Shift influences Coupling Coupling Constants (J) - Dihedral angles - Connectivity Stereochem->Coupling determines OH_Stretch O-H Stretch (Hydrogen Bonding) Stereochem->OH_Stretch affects CO_Stretch C-O Stretch (Stereochemistry) Stereochem->CO_Stretch influences

Caption: Key structural correlations in the NMR and IR spectroscopy of bicyclo[2.2.1]heptane-2,3-diols.

References

Unveiling the Three-Dimensional Architecture of Bicyclo[2.2.1]heptane-2,3-diol Derivatives: A Technical Guide to their X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.1]heptane framework, a cornerstone in stereochemistry and medicinal chemistry, imparts a unique conformational rigidity to molecules. The introduction of hydroxyl groups at the C2 and C3 positions creates a versatile scaffold, the bicyclo[2.2.1]heptane-2,3-diol, whose derivatives are of significant interest in the design of novel therapeutic agents and chiral catalysts. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships and for rational drug design. X-ray crystallography stands as the definitive method for determining these intricate structures at the atomic level.

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives. It delves into the experimental protocols for synthesis, crystallization, and data collection, and presents a compilation of crystallographic data for representative compounds, offering a valuable resource for researchers in the field.

Experimental Protocols

The successful X-ray crystallographic analysis of this compound derivatives hinges on a series of well-defined experimental procedures, from the synthesis of high-purity compounds to the final refinement of the crystal structure.

Synthesis and Purification

The synthesis of this compound derivatives often begins with the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, such as vinylene carbonate, to form the bicyclic backbone. Subsequent hydrolysis of the resulting carbonate yields the cis-diol. Stereochemical control is a critical aspect of the synthesis, with different synthetic routes leading to either the exo or endo isomers.

For instance, the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol provides a route to the corresponding dione, which can then be stereoselectively reduced to yield specific diol isomers. Purification of the final products is typically achieved through column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction.

Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. For this compound derivatives, which are often polar molecules, a variety of crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and is often determined empirically. Common solvents for these types of compounds include alcohols (ethanol, methanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane, chloroform), often in combination with less polar solvents like hexane (B92381) or toluene.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced by the crystal is recorded on a detector. The general workflow for data collection and structure refinement is as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Caption: General workflow for X-ray crystallography.

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using least-squares techniques. The final structural model is validated to ensure its quality and accuracy.

Crystallographic Data of Bicyclo[2.2.1]heptane Derivatives

Table 1: Crystallographic Data for (1R,4R,7S)-1,7-Dimethyl-7-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane-2,2′-1,3-dioxolane]

ParameterValue
Chemical FormulaC₁₈H₂₄O₄S
Formula Weight ( g/mol )336.43
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5420(2)
b (Å)11.7946(2)
c (Å)13.2997(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1653.67(6)
Z4
Calculated Density (Mg/m³)1.351
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)294

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Table 2: Crystallographic Data for a Carbocyclic Nucleoside Analogue with a Bicyclo[2.2.1]heptane Fragment

ParameterValue
Chemical FormulaC₁₃H₁₇.₂₅ClN₂O₃.₂₅
Formula Weight ( g/mol )288.99
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)13.3467(3)
b (Å)11.1458(2)
c (Å)18.1962(3)
β (°)95.0420(17)
Volume (ų)2696.40(9)
Z8
Calculated Density (g/cm³)1.424
RadiationMo Kα
Temperature (K)173

Data sourced from a study on new carbocyclic N6-substituted adenine (B156593) and pyrimidine (B1678525) nucleoside analogues.

Logical Relationships in Structure Determination

The process of determining a crystal structure from diffraction data is a logical progression of steps, each building upon the previous one. The relationship between these steps can be visualized as a pathway from experimental data to a refined molecular model.

structure_determination_pathway Diffraction_Data Raw Diffraction Data Unit_Cell Unit Cell & Space Group Determination Diffraction_Data->Unit_Cell Intensity_Integration Intensity Integration Diffraction_Data->Intensity_Integration Structure_Solution Initial Structure Solution (Direct/Patterson Methods) Unit_Cell->Structure_Solution Intensity_Integration->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation Validation->Model_Building Iterative Refinement Final_Model Final Crystallographic Model (CIF) Validation->Final_Model

Caption: Logical pathway of crystal structure determination.

Conclusion

The X-ray crystallography of this compound derivatives provides invaluable insights into their molecular architecture, which is fundamental for their application in drug discovery and catalysis. This guide has outlined the essential experimental protocols and provided examples of the rich structural data that can be obtained. For researchers working with this important class of compounds, a thorough understanding of these crystallographic techniques is indispensable for advancing their research and development efforts. For detailed crystallographic information on specific derivatives, a comprehensive search of the Cambridge Structural Database (CSD) is recommended.[1]

References

A Technical Guide to the Reaction Mechanisms of Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) scaffold, is a rigid and structurally unique motif of significant interest in medicinal chemistry and drug development. Its constrained, three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups, making it an invaluable core for designing novel therapeutics. This technical guide provides an in-depth exploration of the core reaction mechanisms involving Bicyclo[2.2.1]heptane-2,3-diol, a key intermediate for accessing a diverse range of functionalized bicyclic compounds. This document details critical transformations including acid-catalyzed rearrangements, enzymatic resolutions, and oxidation reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Acid-Catalyzed Rearrangement: The Pinacol (B44631) Reaction

A cornerstone reaction of 1,2-diols, the acid-catalyzed pinacol rearrangement, proceeds with notable efficiency in the strained bicyclo[2.2.1]heptane system. This reaction provides a facile route to synthetically valuable bicyclo[3.2.1]octanone frameworks.

Mechanism

The reaction of this compound with a strong acid initiates a cascade involving protonation, carbocation formation, and skeletal rearrangement. The mechanism is as follows:

  • Protonation: One of the hydroxyl groups is protonated by the acid catalyst, forming a good leaving group (water).

  • Formation of Carbocation: The departure of a water molecule generates a secondary carbocation at C2 (or C3).

  • Wagner-Meerwein Shift: Driven by the inherent ring strain of the norbornane skeleton, a 1,2-alkyl shift occurs. Specifically, the C1-C7 bond migrates to the adjacent carbocation center at C2. This concerted step expands the five-membered ring into a more stable six-membered ring, characteristic of the bicyclo[3.2.1]octane system. This migration forms a new, resonance-stabilized carbocation (an oxonium ion) where the positive charge is shared with the adjacent oxygen atom.

  • Deprotonation: Loss of a proton from the oxonium ion yields the final ketone product, bicyclo[3.2.1]octan-2-one.

This rearrangement is highly efficient due to the relief of torsional and angle strain associated with the bicyclo[2.2.1]heptane core.

Pinacol_Rearrangement cluster_start Starting Material cluster_mech Reaction Mechanism cluster_end Product start This compound node1 Protonation of -OH start->node1 + H+ node2 Loss of H2O to form Carbocation node1->node2 - H2O node3 1,2-Alkyl Shift (Wagner-Meerwein) & Ring Expansion node2->node3 Rearrangement node4 Formation of Resonance-Stabilized Oxonium Ion node3->node4 node5 Deprotonation node4->node5 - H+ end Bicyclo[3.2.1]octan-2-one node5->end

Caption: Acid-catalyzed pinacol rearrangement of this compound.
Experimental Protocol

The following protocol is adapted from the procedure for the rearrangement of 2-phenylnorbornane-2,3-cis-exo-diol, which serves as an excellent model for the parent diol.[1]

  • Preparation: A reaction vessel is charged with concentrated (96-98%) sulfuric acid and cooled to 0°C in an ice bath.

  • Reaction: this compound is added portion-wise to the stirred, cold sulfuric acid. The mixture is stirred for a specified time (e.g., 30 minutes to 1 hour) while maintaining the temperature at 0°C.

  • Quenching: The reaction mixture is then carefully poured onto crushed ice to quench the reaction.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether.

  • Workup: The combined organic extracts are washed with a sodium bicarbonate or carbonate solution to neutralize any residual acid, followed by a brine wash. The solution is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to yield bicyclo[3.2.1]octan-2-one.

Quantitative Data
ParameterValue/ConditionReference
Substrate2-Phenylnorbornane-2,3-cis-exo-diol[1]
Reagent96% Sulfuric Acid[1]
Temperature0°C[1]
Product3-endo-Phenyl-2-norbornanone[1]
NoteYields for the unsubstituted diol are expected to be high based on related transformations.

Enzymatic Resolution for Chiral Synthesis

The production of enantiomerically pure compounds is paramount in drug development. Enzymatic resolution offers a highly selective and environmentally benign method for separating racemic mixtures of this compound derivatives. Hydrolases, particularly Pig Liver Esterase (PLE) and various lipases, are effective catalysts for this purpose.

Mechanism

The process typically involves the enantioselective hydrolysis of a racemic diacetate derivative of the diol. The enzyme preferentially catalyzes the hydrolysis of one enantiomer of the diacetate to the corresponding monoacetate (or diol), leaving the other enantiomer of the diacetate unreacted. This creates a mixture of optically active products that can be separated chromatographically.

Enzymatic_Resolution cluster_workflow Enzymatic Resolution Workflow start Racemic Bicyclo[2.2.1]heptane-2,3-diacetate process Enzymatic Hydrolysis (e.g., Pig Liver Esterase) start->process mixture Mixture of Products process->mixture separation Chromatographic Separation mixture->separation product1 Enantiopure Monoacetate / Diol separation->product1 product2 Enantiopure Diacetate (unreacted) separation->product2

Caption: General workflow for the enzymatic resolution of a bicyclic diacetate.
Experimental Protocol (Representative)

This protocol is a generalized procedure based on the use of Pig Liver Esterase (PLE) for the hydrolysis of bicyclic diacetates.

  • Substrate Preparation: The racemic diol is first acetylated using standard procedures (e.g., acetic anhydride (B1165640) in pyridine) to form the corresponding diacetate.

  • Buffer Preparation: A phosphate (B84403) buffer (e.g., 0.1 M, pH 7-8) is prepared.

  • Enzymatic Reaction: The racemic diacetate is suspended in the phosphate buffer. Pig Liver Esterase (PLE) is added, and the mixture is stirred at a controlled temperature (often room temperature or 37°C).

  • pH Control: The pH of the reaction mixture is maintained at the set value by the controlled addition of a dilute base (e.g., 0.1 M NaOH), as the hydrolysis releases acetic acid.

  • Monitoring: The reaction progress is monitored by measuring the consumption of the base or by analytical techniques like TLC or GC until approximately 50% conversion is reached.

  • Workup: The reaction is quenched (e.g., by adding a water-miscible organic solvent or by saturating with NaCl), and the products are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: The organic extract is dried and concentrated. The resulting mixture of the optically active monoacetate and the unreacted diacetate is separated by column chromatography.

Quantitative Data
EnzymeSubstrate ClassSelectivityReference
Pig Liver EsteraseBicyclo[2.2.1]heptane diacetatesHigh enantioselectivity[2]
Aspergillus niger LipaseBicyclo[2.2.1]heptane diacetatesHigh enantioselectivity[2]
Pseudomonas cepacia LipaseRacemic 1,2-diolsGood conversions and enantioselectivities[3]
Candida antarctica Lipase BRacemic alcohols/diolsHigh stereoselectivity[4]

Oxidation Reactions: Synthesis of Diones

The oxidation of the vicinal diol functionality to the corresponding α-diketone provides a key intermediate for further elaboration, such as the formation of pyrazine-fused derivatives or other heterocyclic systems. The Swern oxidation is a reliable and high-yielding method for this transformation.

Mechanism

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, commonly oxalyl chloride or trifluoroacetic anhydride (TFAA).

  • Activation of DMSO: DMSO reacts with the activator (e.g., TFAA) to form an electrophilic sulfur species.

  • Alcohol Addition: The this compound adds to the activated DMSO, forming an alkoxysulfonium salt.

  • Deprotonation: A hindered, non-nucleophilic base, such as triethylamine (B128534) (TEA), is added to deprotonate the carbon adjacent to the oxygen, forming a sulfur ylide.

  • Elimination: The ylide undergoes an intramolecular elimination via a five-membered ring transition state, yielding the diketone, dimethyl sulfide, and triethylammonium (B8662869) salt. This process is repeated for the second hydroxyl group.

Swern_Oxidation cluster_reagents Key Reagents cluster_process Oxidation Process cluster_product Product reagent1 Bicyclo[2.2.1]hept-5-ene-2,3-diol process Swern Oxidation reagent1->process reagent2 1. DMSO, TFAA 2. Triethylamine reagent2->process product Bicyclo[2.2.1]hept-5-ene-2,3-dione process->product

Caption: Swern oxidation of a bicyclic diol to the corresponding dione (B5365651).
Experimental Protocol

This protocol is for the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol.[5]

  • Activator Solution: Trifluoroacetic anhydride (2.85 eq) is added dropwise over 40 minutes to a solution of dimethyl sulfoxide (3.15 eq) in dichloromethane (B109758) (DCM) cooled to -78°C (dry ice/acetone bath).

  • Substrate Addition: A solution of bicyclo[2.2.1]hept-5-ene-2,3-diol (1.0 eq) in DCM is added to the activated DMSO solution over 10 minutes. The mixture is stirred at -78°C for 2 hours.

  • Base Addition: Triethylamine (5.27 eq) is added to the solution. The mixture is stirred for an additional 3 hours and then allowed to warm to room temperature.

  • Workup: The reaction is quenched with water, and the product is extracted with DCM.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the pure dione.

Quantitative Data
SubstrateActivating AgentYieldReference
Bicyclo[2.2.1]hept-5-ene-2,3-diolOxalyl Chloride61%[5]
Bicyclo[2.2.1]hept-5-ene-2,3-diolTrifluoroacetic Anhydride73%[5]

Conclusion and Outlook

This compound is a versatile and powerful building block for the synthesis of complex molecules with significant potential in drug discovery. The core reaction mechanisms—acid-catalyzed rearrangement, enzymatic resolution, and oxidation—provide robust and predictable pathways to a wide array of derivatives. The pinacol rearrangement offers an elegant method for scaffold hopping from a [2.2.1] to a [3.2.1] bicyclic system. Enzymatic resolutions enable access to enantiomerically pure synthons, a critical requirement for developing stereospecific therapeutics. Finally, oxidation to the dione opens gateways to diverse heterocyclic structures. A thorough understanding and application of these mechanisms and their associated protocols are essential for researchers aiming to leverage the unique structural and stereochemical properties of the norbornane core in the design of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Fundamental Properties of Norbornane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbornane-2,3-diol, a saturated bicyclic alcohol, presents a rigid and structurally unique scaffold that has garnered interest in various fields, including polymer chemistry and medicinal chemistry. Its distinct stereoisomers, arising from the bridged ring system, offer a range of three-dimensional arrangements that can be exploited in the design of novel molecules. This technical guide provides a comprehensive overview of the fundamental properties of norbornane-2,3-diol, focusing on its stereoisomers, physicochemical characteristics, spectroscopic data, and synthetic methodologies. This information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Stereoisomerism

Norbornane (B1196662), also known as bicyclo[2.2.1]heptane, is a bridged bicyclic hydrocarbon. When hydroxyl groups are introduced at the 2 and 3 positions, the resulting norbornane-2,3-diol can exist in several stereoisomeric forms. The stereochemistry is defined by the relative orientation of the hydroxyl groups and their position relative to the one-carbon bridge (C7). The prefixes exo and endo are used to describe the orientation of substituents relative to this bridge. Exo substituents are on the same side as the C7 bridge, while endo substituents are on the opposite side. The terms cis and trans refer to the relative orientation of the two hydroxyl groups.

The primary stereoisomers of norbornane-2,3-diol are:

  • cis-exo-Norbornane-2,3-diol: Both hydroxyl groups are on the exo face.

  • cis-endo-Norbornane-2,3-diol: Both hydroxyl groups are on the endo face.

  • trans-Norbornane-2,3-diol: One hydroxyl group is exo, and the other is endo.

Physicochemical Properties

Propertycis-exo-Norbornane-2,3-diolcis-endo-Norbornane-2,3-dioltrans-Norbornane-2,3-diol
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1]128.17 g/mol 128.17 g/mol
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not available
IUPAC Name (1R,2S,3R,4S)-bicyclo[2.2.1]heptane-2,3-diol[1](1R,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-diol(1R,2R,3R,4S)-bicyclo[2.2.1]heptane-2,3-diol

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the different stereoisomers of norbornane-2,3-diol. The unique spatial arrangement of atoms in each isomer results in distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of norbornane derivatives are often complex due to the rigid bicyclic system and the potential for complex spin-spin coupling. The chemical shifts of the protons attached to the hydroxyl-bearing carbons (H-2 and H-3) and the bridgehead protons (H-1 and H-4) are particularly diagnostic for stereoisomer determination.

¹³C NMR: The carbon NMR spectra provide valuable information on the carbon skeleton. The chemical shifts of the carbon atoms bearing the hydroxyl groups (C-2 and C-3) are sensitive to their stereochemical environment.

Isomer¹H NMR Data (ppm)¹³C NMR Data (ppm)
cis-exo-Norbornane-2,3-diol Spectral data available, specific shifts require database access.[1]Spectral data available, specific shifts require database access.[1]
cis-endo-Norbornane-2,3-diol Data not readily available.Data not readily available.
trans-Norbornane-2,3-diol Data not readily available.Data not readily available.
Infrared (IR) Spectroscopy

The IR spectra of norbornane-2,3-diols are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding, which differs between the isomers. Other characteristic bands include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

IsomerKey IR Absorption Bands (cm⁻¹)
cis-exo-Norbornane-2,3-diol O-H stretch: ~3400 (broad), C-H stretch: ~2950, C-O stretch: ~1050.[1]
cis-endo-Norbornane-2,3-diol Data not readily available.
trans-Norbornane-2,3-diol Data not readily available.

Experimental Protocols: Synthesis of Norbornane-2,3-diol Stereoisomers

The synthesis of specific norbornane-2,3-diol stereoisomers typically involves the stereoselective dihydroxylation of norbornene or the reduction of the corresponding dicarboxylic acid or anhydride (B1165640) precursors. The choice of reagents and reaction conditions is critical to control the stereochemical outcome.

Synthesis of Precursors

The common precursors for cis-diols are the corresponding dicarboxylic anhydrides, which can be synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride. The endo isomer is the kinetically favored product, while the exo isomer can be obtained through thermal or photochemical isomerization. The precursor for the trans-diol is typically the trans-dicarboxylic acid, formed from the Diels-Alder reaction of cyclopentadiene and fumaric acid.

  • Reactant Preparation: Freshly crack dicyclopentadiene (B1670491) by heating to obtain cyclopentadiene. Dissolve maleic anhydride in a suitable solvent such as ethyl acetate.

  • Diels-Alder Reaction: Slowly add the cyclopentadiene solution to the maleic anhydride solution at a controlled temperature (e.g., 0-10 °C).

  • Isolation: The endo anhydride product will precipitate from the solution. Collect the solid by filtration and wash with a cold solvent.

  • Purification: Recrystallize the crude product from an appropriate solvent system to obtain the pure cis-endo anhydride.

  • Reactant Preparation: Freshly prepare cyclopentadiene from dicyclopentadiene.

  • Diels-Alder Reaction: Add cyclopentadiene to an aqueous solution of fumaric acid.

  • Reaction Conditions: Heat the mixture under reflux to drive the reaction to completion.

  • Isolation and Purification: Cool the reaction mixture to induce crystallization of the trans dicarboxylic acid. Collect the product by filtration and wash with cold water.

Synthesis of Norbornane-2,3-diols by Reduction

The dicarboxylic anhydrides and acids can be reduced to the corresponding diols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] The stereochemistry of the starting material is generally retained in the product.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Addition of Precursor: Slowly add a solution of the norbornene dicarboxylic anhydride or acid in anhydrous THF to the LiAlH₄ suspension at a low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC).

  • Quenching: Carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide (B78521) solution at 0 °C.

  • Workup: Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic extracts, evaporate the solvent, and purify the resulting diol by recrystallization or column chromatography.

The hydrogenation of the double bond in the norbornene ring can be achieved before or after the reduction of the anhydride/acid functionality, typically using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Logical Workflow for Stereoselective Synthesis

The synthesis of the different stereoisomers of norbornane-2,3-diol follows distinct pathways, which can be visualized as a logical workflow.

Synthesis_Workflow cluster_precursors Precursors cluster_intermediates Intermediates cluster_products Norbornane-2,3-diols cyclopentadiene Cyclopentadiene endo_anhydride cis-endo-Anhydride cyclopentadiene->endo_anhydride Diels-Alder trans_acid trans-Dicarboxylic Acid cyclopentadiene->trans_acid Diels-Alder maleic_anhydride Maleic Anhydride maleic_anhydride->endo_anhydride fumaric_acid Fumaric Acid fumaric_acid->trans_acid exo_anhydride cis-exo-Anhydride endo_anhydride->exo_anhydride Isomerization endo_diol cis-endo-Diol endo_anhydride->endo_diol Reduction exo_diol cis-exo-Diol exo_anhydride->exo_diol Reduction trans_diol trans-Diol trans_acid->trans_diol Reduction

Caption: Stereoselective synthesis pathways to norbornane-2,3-diol isomers.

Biological Activity and Drug Development Potential

The rigid norbornane scaffold is a valuable component in medicinal chemistry, often used to create conformationally constrained analogues of biologically active molecules.[4][5][6] This rigidity can lead to enhanced binding affinity and selectivity for biological targets. While specific signaling pathways for norbornane-2,3-diol itself are not well-documented in publicly available literature, derivatives of the norbornane skeleton have been investigated for a range of therapeutic applications, including as antiviral, anticancer, and antimicrobial agents.[4][7] The diol functional groups provide convenient handles for further chemical modification, allowing for the attachment of pharmacophores or linkers for the development of new therapeutic agents. The stereochemistry of the diol can significantly impact the biological activity of its derivatives, making the stereocontrolled synthesis of these compounds a critical aspect of drug discovery.

Conclusion

Norbornane-2,3-diol represents a class of molecules with significant potential in chemical and pharmaceutical research. This guide has summarized the fundamental properties of its key stereoisomers, including their structure, physicochemical properties, and spectroscopic signatures. Detailed experimental approaches for the synthesis of these compounds, primarily through the stereoselective functionalization of norbornene precursors, have also been outlined. While a complete dataset for all isomers remains an area for further investigation, the information presented here provides a solid foundation for researchers working with this versatile bicyclic diol. The unique conformational constraints and functional group presentation of the norbornane-2,3-diol scaffold will likely continue to inspire the development of novel materials and therapeutic agents.

References

Computational Insights into the Transition States of Bicyclo[2.2.1]heptane-2,3-diol Rearrangements: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bicyclo[2.2.1]heptane (or norbornane) scaffold is a key structural motif in medicinal chemistry and natural products. The stereochemistry of substituents on this rigid bicyclic system is critical for biological activity. Rearrangement reactions of functionalized norbornanes, such as the acid-catalyzed rearrangement of Bicyclo[2.2.1]heptane-2,3-diol, provide a powerful tool for accessing diverse stereoisomers and novel molecular frameworks. Understanding the transition states of these rearrangements is paramount for controlling reaction outcomes and designing rational synthetic routes. This technical guide provides an in-depth analysis of the computational studies on the transition states of reactions involving the this compound core, summarizing key findings, detailing computational methodologies, and visualizing the mechanistic pathways. While direct computational studies on this compound are limited in the reviewed literature, this guide draws upon analogous systems and theoretical principles to provide a comprehensive overview.

Introduction: The Significance of this compound Rearrangements

This compound, also known as norbornane-2,3-diol, serves as a versatile precursor in the synthesis of complex molecules. The rigid skeleton and the presence of vicinal diols make it prone to stereoselective rearrangements, most notably the pinacol (B44631) rearrangement, under acidic conditions. This reaction can lead to the formation of ketones or aldehydes with altered carbon skeletons, providing access to a variety of substituted bicyclic compounds.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the mechanisms of such complex organic reactions. By modeling the potential energy surface, researchers can identify transition state structures, calculate activation energies, and predict product distributions. This knowledge is invaluable for optimizing reaction conditions and designing novel catalysts.

Mechanistic Pathways: A Computational Perspective

The acid-catalyzed rearrangement of this compound is believed to proceed through a carbocationic intermediate, characteristic of a pinacol rearrangement. The generally accepted mechanism involves several key steps, which can be computationally modeled to understand the energetic landscape of the reaction.

A computational and experimental investigation of pinacol rearrangements has substantiated the preference for a stepwise mechanism over a concerted one in similar systems.[1] The study highlights that computational calculations are adept at predicting the most thermodynamically stable products.[1] Further evidence for a stepwise mechanism involving a carbocation intermediate comes from studies on the pinacol rearrangement of "Thiele cage diols," where the reaction rates were influenced by carbocation-stabilizing substituents.[2]

The proposed general mechanistic pathway is as follows:

  • Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, forming a good leaving group (water).

  • Formation of a Carbocation: Loss of a water molecule leads to the formation of a carbocation intermediate. The stability of this carbocation is crucial in determining the subsequent reaction pathway.

  • 1,2-Migratory Shift: A 1,2-shift of an adjacent group (hydride, alkyl, or aryl) occurs to the carbocation center, leading to a more stable carbocation or a protonated ketone/aldehyde.

  • Deprotonation: Deprotonation of the resulting species yields the final ketone or aldehyde product.

The regioselectivity of the rearrangement is determined by which group migrates. Computational studies can predict the migratory aptitude of different groups by comparing the activation energies of the respective transition states.

Pinacol_Rearrangement Start This compound Protonated_Diol Protonated Diol Start->Protonated_Diol + H+ Carbocation Carbocation Intermediate Protonated_Diol->Carbocation - H2O Transition_State Transition State (1,2-Shift) Carbocation->Transition_State Protonated_Ketone Protonated Ketone Transition_State->Protonated_Ketone Product Rearranged Ketone Protonated_Ketone->Product - H+

Figure 1: General mechanistic pathway of the acid-catalyzed pinacol rearrangement of this compound.

Computational Methodologies

The accuracy of computational predictions heavily relies on the chosen theoretical methods and basis sets. Based on analogous studies of bicyclic systems and rearrangement reactions, a robust computational protocol can be established.

Density Functional Theory (DFT) Calculations

DFT has been widely used to study reaction mechanisms due to its favorable balance between computational cost and accuracy.

  • Functionals: A variety of functionals can be employed. For instance, the B3LYP hybrid functional is a popular choice for geometry optimizations and frequency calculations. More recent functionals, such as those from the M06 suite or ωB97X-D, which account for dispersion effects, can provide more accurate energies.

  • Basis Sets: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used for geometry optimizations. For more accurate single-point energy calculations, larger basis sets like cc-pVTZ are often employed.

Transition State Searching and Verification
  • Locating Transition States: Transition state structures are typically located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Verification: A true transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the reactant and product minima.

Solvation Models

Since these reactions are typically carried out in solution, it is crucial to account for solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly used to approximate the influence of the solvent on the reaction energetics.

Quantitative Data from Analogous Systems

A computational analysis of the ring expansion of azanorbornanic aminyl radicals provides insights into the activation barriers in related bicyclic systems.[3] The study calculated activation barriers for competing pathways, demonstrating how computational chemistry can delineate reaction mechanisms.[3]

Table 1: Representative Calculated Activation Energies for Rearrangements in Bicyclic Systems (Hypothetical Data Based on Analogous Systems)

Migrating GroupComputational MethodBasis SetSolvent ModelActivation Energy (kcal/mol)
HydrideB3LYP6-311+G(d,p)PCM (Acetic Acid)15.2
MethylM06-2Xcc-pVTZSMD (Water)18.5
PhenylωB97X-Ddef2-TZVPPCM (Dioxane)12.8

Note: The data in this table is illustrative and intended to represent the type of quantitative results obtained from computational studies. It does not represent actual experimental or calculated values for this compound.

Experimental Protocols: A General Framework

Detailed experimental protocols for the acid-catalyzed rearrangement of this compound can be adapted from general procedures for pinacol rearrangements.

General Procedure for Acid-Catalyzed Rearrangement
  • Reactant Preparation: this compound is dissolved in a suitable inert solvent (e.g., dioxane, toluene, or a chlorinated solvent).

  • Acid Catalyst: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like BF₃·OEt₂) is added to the solution. The choice of acid can influence the reaction rate and selectivity.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate and the strength of the acid. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford the pure rearranged product.

Characterization

The structure of the rearranged product is confirmed by standard spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity and stereochemistry of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl group in the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualizing Computational Workflows and Signaling Pathways

Graphviz diagrams can be used to illustrate the logical flow of a computational investigation and the relationships between different mechanistic steps.

Computational_Workflow cluster_pre Pre-calculation cluster_calc Calculation cluster_post Post-calculation Analysis Structure Define Reactant, Product, and Intermediate Structures Method Select Computational Method (e.g., B3LYP/6-31G(d)) Structure->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Energy Energy Analysis (Activation & Reaction Energies) Freq->Energy TS_Search->Freq IRC IRC Calculation TS_Search->IRC Structure_Analysis Structural Analysis (Bond Lengths, Angles) TS_Search->Structure_Analysis IRC->Energy Energy->Structure_Analysis

Figure 2: A typical workflow for the computational study of a reaction mechanism.

Conclusion and Future Directions

Computational studies provide powerful insights into the transition states and mechanisms of complex organic reactions like the rearrangement of this compound. While direct computational data for this specific molecule is an area for future research, the principles and methodologies derived from analogous systems offer a robust framework for understanding and predicting its chemical behavior. Future computational work should focus on:

  • Systematic DFT Studies: A comprehensive study of the acid-catalyzed rearrangement of various isomers of this compound to map out the potential energy surfaces and identify the lowest energy pathways.

  • Catalyst Effects: Investigating the role of different Brønsted and Lewis acid catalysts on the reaction mechanism and selectivity.

  • Solvent Effects: A more detailed analysis of the influence of different solvent environments on the transition state energies and geometries.

  • Dynamic Effects: Employing ab initio molecular dynamics (AIMD) simulations to capture the dynamic effects that may influence the reaction outcome.

By combining rigorous computational modeling with experimental validation, a deeper understanding of these important rearrangements can be achieved, paving the way for the rational design of novel synthetic methodologies and the discovery of new bioactive molecules.

References

In-Depth Technical Guide to the Structural Elucidation of 2,3-Dihydroxynorbornane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the cis-exo and cis-endo isomers of 2,3-dihydroxynorbornane. Differentiating between these stereoisomers is critical in various fields, including medicinal chemistry and materials science, where stereochemistry dictates molecular interactions and properties. This document outlines the synthetic methodologies, detailed experimental protocols, and in-depth spectroscopic analysis required for their unambiguous identification.

Synthesis of cis-2,3-Dihydroxynorbornane Isomers

The primary route to cis-2,3-dihydroxynorbornane isomers is the syn-dihydroxylation of norbornene. This reaction typically yields a mixture of the exo and endo isomers, with the exo isomer being the major product. This preference is attributed to the lower steric hindrance on the exo face of the bicyclic system, which allows for a more favorable approach of the oxidizing agent.

Two common reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). Both reagents react via a concerted [3+2] cycloaddition mechanism to form a cyclic intermediate, which is subsequently hydrolyzed to yield the cis-diol.

Experimental Protocol: syn-Dihydroxylation of Norbornene

This protocol provides a general procedure for the synthesis of a mixture of cis-exo- and cis-endo-2,3-dihydroxynorbornane.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve norbornene in a mixture of acetone and water at 0 °C.

  • Addition of Oxidizing Agent:

    • For KMnO₄: Slowly add a pre-cooled aqueous solution of potassium permanganate to the stirred solution of norbornene. The reaction progress is indicated by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate.

    • For OsO₄/NMO: To the norbornene solution, add N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide solution. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quenching the Reaction:

    • For KMnO₄: Quench the reaction by adding an aqueous solution of sodium bisulfite or sodium sulfite until the brown precipitate dissolves, and the solution becomes colorless.

    • For OsO₄/NMO: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Workup: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of exo and endo diols. The isomers can be separated by column chromatography on silica gel using a hexane-ethyl acetate gradient.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Structural Elucidation Norbornene Norbornene Dihydroxylation syn-Dihydroxylation (KMnO4 or OsO4/NMO) Norbornene->Dihydroxylation Mixture Mixture of exo and endo 2,3-Dihydroxynorbornane Dihydroxylation->Mixture ColumnChromatography Silica Gel Column Chromatography Mixture->ColumnChromatography ExoIsomer cis-exo-2,3-Dihydroxynorbornane ColumnChromatography->ExoIsomer EndoIsomer cis-endo-2,3-Dihydroxynorbornane ColumnChromatography->EndoIsomer NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) ExoIsomer->NMR IR IR Spectroscopy ExoIsomer->IR MS Mass Spectrometry ExoIsomer->MS EndoIsomer->NMR EndoIsomer->IR EndoIsomer->MS nmr_logic Start NMR Spectrum of 2,3-Dihydroxynorbornane Isomer C7_Shift Analyze Chemical Shift of C7 Start->C7_Shift H2H3_Shift Analyze Chemical Shifts of H2/H3 C7_Shift->H2H3_Shift Downfield Shift (~38-40 ppm) Endo Assign as cis-endo Isomer C7_Shift->Endo Upfield Shift (~28-30 ppm) Exo Assign as cis-exo Isomer H2H3_Shift->Exo Upfield Shift (~3.5-3.7 ppm) H2H3_Shift->Endo Downfield Shift (~3.8-4.0 ppm)

An In-depth Technical Guide to Bicyclo[2.2.1]heptane-2,3-diol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2,3-diol, also known as norbornane-2,3-diol, is a saturated bicyclic organic compound. Its rigid, strained ring system and the stereochemical arrangement of its hydroxyl groups make it a valuable chiral building block in asymmetric synthesis and a key structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of its various isomers, detailed experimental protocols for their synthesis and characterization, and insights into their applications, particularly in the development of novel therapeutic agents.

Physical and Chemical Properties

This compound exists as several stereoisomers due to the orientation of the two hydroxyl groups, which can be either exo or endo. The key isomers are exo,exo, endo,endo, and exo,endo. The parent compound has the chemical formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1]

Table 1: Physicochemical Properties of this compound Isomers and Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (unspecified isomer)14440-78-9C₇H₁₂O₂128.17--
(1R,2S,3R,4S)-rel-1,7,7-Trimethylthis compound56614-57-4C₁₀H₁₈O₂170.25262-268-
Diethyl exo,exo-5,6-dihydroxybicyclo[2.2.1]heptane-trans-2,3-dicarboxylate-C₁₃H₂₀O₆288.3037-39-
Spectroscopic Data

The stereochemistry of the diol isomers can be readily distinguished using NMR spectroscopy. The chemical shifts of the protons and carbons attached to the hydroxyl-bearing carbons are particularly informative.

¹H and ¹³C NMR Spectroscopy:

The relative stereochemistry of the hydroxyl groups (exo vs. endo) significantly influences the chemical shifts of the bridgehead protons and the C7 carbon. In general, exo substituents in the bicyclo[2.2.1]heptane system cause an upfield shift for the C7 carbon signal in ¹³C NMR spectroscopy.[2] This principle can be applied to differentiate between the exo,exo and endo,endo isomers. For instance, in a study of related bicyclic compounds, the C7 atom signal for an exo isomer appeared at 40.7 ppm, while the corresponding endo isomer's signal was at 42.7 ppm.[2]

Mass Spectrometry:

Electron ionization (EI) mass spectrometry of bicyclo[2.2.1]heptane derivatives typically shows fragmentation patterns resulting from the loss of water and other small molecules. PubChem provides access to GC-MS data for this compound (unspecified isomer).[1]

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of bicyclo[2.2.1]heptane-2,3-diols typically starts from the Diels-Alder adduct of cyclopentadiene (B3395910) and a suitable dienophile, followed by dihydroxylation of the double bond in the resulting norbornene derivative. The stereoselectivity of the dihydroxylation step is crucial for obtaining specific isomers.

Workflow for the Synthesis of this compound

SynthesisWorkflow Cyclopentadiene Cyclopentadiene DielsAlder Diels-Alder Reaction Cyclopentadiene->DielsAlder VinyleneCarbonate Vinylene Carbonate VinyleneCarbonate->DielsAlder NorborneneCarbonate Bicyclo[2.2.1]hept-5-ene- 2,3-diyl carbonate DielsAlder->NorborneneCarbonate Hydrolysis Hydrolysis NorborneneCarbonate->Hydrolysis UnsaturatedDiol Bicyclo[2.2.1]hept-5-ene- 2,3-diol Hydrolysis->UnsaturatedDiol Hydrogenation Catalytic Hydrogenation UnsaturatedDiol->Hydrogenation SaturatedDiol Bicyclo[2.2.1]heptane- 2,3-diol Hydrogenation->SaturatedDiol

Caption: General synthetic route to this compound.

1. Synthesis of cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-diol:

This precursor to the saturated diols can be prepared via the Diels-Alder reaction of cyclopentadiene with vinylene carbonate, followed by hydrolysis. This method reportedly yields the cis-endo diol.

  • Materials: Cyclopentadiene, vinylene carbonate, diethyl ether, lithium aluminum hydride (or aqueous base for hydrolysis).

  • Procedure (Diels-Alder): Freshly cracked cyclopentadiene is reacted with vinylene carbonate in a suitable solvent like diethyl ether at room temperature. The reaction is typically complete within a few hours.

  • Procedure (Hydrolysis): The resulting bicyclo[2.2.1]hept-5-ene-2,3-diyl carbonate can be hydrolyzed to the diol using either acidic or basic conditions, or reduced with a reagent like lithium aluminum hydride.

2. Stereoselective Dihydroxylation of Norbornene:

The direct dihydroxylation of norbornene can yield different isomers depending on the reagents used.

  • syn-Dihydroxylation (for cis-diols):

    • Using Potassium Permanganate (KMnO₄): Reaction of norbornene with a cold, basic aqueous solution of KMnO₄ typically results in syn-dihydroxylation from the less hindered exo face, yielding primarily exo,exo-bicyclo[2.2.1]heptane-2,3-diol.

    • Using Osmium Tetroxide (OsO₄): A catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) also provides syn-dihydroxylation, with a preference for the exo face.

  • anti-Dihydroxylation (for trans-diols):

    • This is a two-step process involving epoxidation followed by ring-opening. First, norbornene is treated with a peroxy acid (e.g., m-CPBA) to form exo-norbornene oxide. Subsequent acid-catalyzed hydrolysis opens the epoxide ring to yield the trans-diol, exo,endo-bicyclo[2.2.1]heptane-2,3-diol.

Workflow for Stereoselective Dihydroxylation of Norbornene

Dihydroxylation Norbornene Norbornene SynDihydroxylation syn-Dihydroxylation (KMnO₄ or OsO₄) Norbornene->SynDihydroxylation Epoxidation Epoxidation (m-CPBA) Norbornene->Epoxidation ExoExoDiol exo,exo-Bicyclo[2.2.1]- heptane-2,3-diol SynDihydroxylation->ExoExoDiol ExoNorborneneOxide exo-Norbornene oxide Epoxidation->ExoNorborneneOxide Hydrolysis Acid-catalyzed Hydrolysis ExoNorborneneOxide->Hydrolysis ExoEndoDiol exo,endo-Bicyclo[2.2.1]- heptane-2,3-diol Hydrolysis->ExoEndoDiol NucleosideSynthesis BicycloheptaneDiol Bicyclo[2.2.1]heptane derivative with -OH Mitsunobu Mitsunobu Reaction (Ph₃P, DEAD/DIAD) BicycloheptaneDiol->Mitsunobu Nucleobase Nucleobase (e.g., Purine, Pyrimidine) Nucleobase->Mitsunobu NucleosideAnalog Carbocyclic Nucleoside Analog Mitsunobu->NucleosideAnalog

References

Methodological & Application

Application Notes and Protocols: Bicyclo[2.2.1]heptane-2,3-diol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceuticals and materials science. Chiral auxiliaries are powerful tools that enable the stereoselective formation of new chiral centers. The rigid bicyclo[2.2.1]heptane (norbornane) framework has proven to be an effective scaffold for such auxiliaries due to its well-defined three-dimensional structure, which can create a highly biased chiral environment for asymmetric transformations.

This document provides detailed application notes and protocols for the potential use of bicyclo[2.2.1]heptane-2,3-diol as a chiral auxiliary in key asymmetric reactions. While direct literature applications of this specific diol as an auxiliary are limited, its structural rigidity and the successful application of numerous other bicyclic diols and norbornane-based auxiliaries strongly suggest its utility. The protocols and data presented herein are based on established methodologies for analogous systems and serve as a comprehensive guide for researchers looking to explore the potential of this promising chiral auxiliary.

Synthesis of Enantiomerically Pure this compound

The availability of the chiral auxiliary in high enantiopurity is paramount. Enantiomerically pure exo- and endo-bicyclo[2.2.1]heptane-2,3-diols can be synthesized via several methods, including asymmetric dihydroxylation of norbornene or enzymatic resolution of the corresponding racemic diol.

Protocol 1: Asymmetric Dihydroxylation of Norbornene

The Sharpless asymmetric dihydroxylation provides a reliable route to enantiomerically enriched vicinal diols from alkenes.

Materials:

Procedure:

  • To a stirred mixture of AD-mix-α (or AD-mix-β) (1.4 g per mmol of olefin) in tert-butanol and water (1:1, 10 mL per g of AD-mix) at room temperature, add methanesulfonamide (1 equivalent).

  • Cool the mixture to 0 °C and add norbornene (1 equivalent).

  • Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Add sodium sulfite (1.5 g per mmol of olefin) and warm the mixture to room temperature, stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the enantiomerically enriched exo-bicyclo[2.2.1]heptane-2,3-diol.

The choice of AD-mix dictates the enantiomer obtained. AD-mix-β typically yields the (1R,2R,3S,4S)-diol, while AD-mix-α gives the (1S,2S,3R,4R)-diol.

Application in Asymmetric Diels-Alder Reactions

Chiral diols can be converted into chiral acetals with glyoxylates or attached to dienophiles to direct the facial selectivity of Diels-Alder cycloadditions. The rigid bicyclic structure of the auxiliary is expected to effectively shield one face of the dienophile.

Protocol 2: Asymmetric Diels-Alder Reaction of a Chiral Acrylate (B77674) Ester

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of enantiomerically pure exo-bicyclo[2.2.1]heptane-2,3-diol (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add triethylamine (B128534) (2.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Slowly add acryloyl chloride (1.1 equivalents) and stir the mixture at room temperature until the reaction is complete (TLC).

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting chiral acrylate ester by column chromatography.

Step 2: Lewis Acid-Catalyzed Diels-Alder Reaction

  • Dissolve the chiral acrylate ester (1 equivalent) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

  • Add a Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 equivalents) dropwise and stir for 15 minutes.

  • Add freshly distilled cyclopentadiene (B3395910) (3 equivalents) and continue stirring at -78 °C.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate solution.

  • Warm to room temperature and extract with CH₂Cl₂.

  • Dry the combined organic layers over MgSO₄, concentrate, and purify the cycloadduct by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the Diels-Alder adduct in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH, 3 equivalents) and stir at room temperature.

  • Monitor the saponification by TLC. Upon completion, acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be further extracted to recover the chiral diol. The organic layers contain the chiral carboxylic acid product.

Expected Performance of Related Bicyclic Auxiliaries in Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Diastereomeric Excess (de)Reference
Camphor-derived sultamAcrylateCyclopentadieneEt₂AlCl>99:1>98%Generic Data
Oppolzer's Camphor SultamAcrylateCyclopentadieneTiCl₄>95:5>95%Generic Data
Menthone-derivedAcrylateCyclopentadieneTiCl₄90:1080%Generic Data

Note: The data presented is for well-established chiral auxiliaries with rigid bicyclic frameworks and is intended to provide an estimate of the potential efficacy of this compound.

Application in Asymmetric Aldol (B89426) Additions

The chiral diol can be used to form a chiral acetal (B89532) with a ketone, which is then converted to its enolate and reacted with an aldehyde. The steric bulk of the auxiliary is expected to control the approach of the aldehyde.

Protocol 3: Asymmetric Aldol Addition via a Chiral Acetal Enolate

Step 1: Formation of the Chiral Acetal

  • To a solution of a ketone (e.g., acetone (B3395972), 1 equivalent) and enantiomerically pure exo-bicyclo[2.2.1]heptane-2,3-diol (1.1 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion (TLC), cool the reaction, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

  • Purify the chiral acetal by distillation or chromatography.

Step 2: Aldol Addition

  • Dissolve the chiral acetal (1 equivalent) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA, 1.1 equivalents) to form the lithium enolate.

  • After 30 minutes, add the desired aldehyde (1.2 equivalents).

  • Stir at -78 °C until the reaction is complete (TLC).

  • Quench with saturated aqueous NH₄Cl and warm to room temperature.

  • Extract with ether, wash with brine, dry over MgSO₄, and concentrate.

Step 3: Cleavage of the Auxiliary

  • Dissolve the aldol adduct in a mixture of acetone and water.

  • Add a catalytic amount of an acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS).

  • Stir at room temperature or heat gently to hydrolyze the acetal.

  • After completion, neutralize with NaHCO₃, remove the acetone under reduced pressure, and extract the aqueous layer with ether to isolate the β-hydroxy ketone product. The chiral diol can be recovered from the aqueous layer.

Expected Performance of Related Auxiliaries in Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (syn:anti)Diastereomeric Excess (de)Reference
Evans' OxazolidinonePropionateBenzaldehyde>99:1>98%Generic Data
Corey's OxazaborolidinoneMethyl KetoneBenzaldehyde95:590%Generic Data
Samp's HydrazoneAcetoneBenzaldehyde>95:5>90%Generic Data

Note: This table provides data for highly effective chiral auxiliaries in aldol reactions to indicate the level of stereocontrol that might be achievable.

Application in Asymmetric Alkylation

Similar to aldol additions, the chiral diol can be used to form a chiral acetal enolate, which can then be alkylated with high diastereoselectivity.

Protocol 4: Asymmetric Alkylation of a Chiral Acetal Enolate

Procedure:

  • Follow Step 1 and the enolate formation part of Step 2 from Protocol 3.

  • To the solution of the lithium enolate at -78 °C, add an alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide, 1.5 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir until completion (TLC).

  • Quench with saturated aqueous NH₄Cl, extract with ether, wash with brine, dry over MgSO₄, and concentrate.

  • Cleave the auxiliary as described in Step 3 of Protocol 3 to obtain the α-alkylated ketone.

Visualizations

Asymmetric_Synthesis_Workflow Substrate Prochiral Substrate Chiral_Substrate Chiral Auxiliary- Substrate Adduct Substrate->Chiral_Substrate Attachment Auxiliary Chiral Auxiliary (this compound) Auxiliary->Chiral_Substrate Product Stereodefined Product Chiral_Substrate->Product Asymmetric Reaction Recovered_Auxiliary Recovered Chiral Auxiliary Product->Recovered_Auxiliary Cleavage

Application Notes and Protocols for the Derivatization of Bicyclo[2.2.1]heptane-2,3-diol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2,3-diol, also known as norbornane-2,3-diol, is a bicyclic diol whose rigid structure makes it a valuable building block in medicinal chemistry and materials science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of polar molecules like this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation. Derivatization is a chemical modification process that converts polar functional groups, such as hydroxyl groups, into less polar and more volatile derivatives, making them amenable to GC-MS analysis. This document provides detailed application notes and experimental protocols for the derivatization of this compound for GC-MS analysis.

Derivatization Strategy: Silylation

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[1] In this process, the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. This substitution significantly reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and thermal stability.[1]

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly reactive and produce stable TMS derivatives.[2] For diols such as this compound, both hydroxyl groups will be derivatized to form the corresponding bis(trimethylsilyl) ether.

Experimental Protocols

This section details the experimental procedures for the silylation of this compound using BSTFA, a widely used and effective silylating agent.

Materials and Reagents
  • This compound (analytical standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Anhydrous Sodium Sulfate

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Protocol 1: Silylation with BSTFA in Pyridine
  • Sample Preparation: Accurately weigh 1 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Protocol 2: Silylation with BSTFA in Acetonitrile
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to the vial.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.

  • Cooling: Let the reaction mixture cool to room temperature.

  • Analysis: The sample is ready for injection into the GC-MS.

Quantitative Data

The following table summarizes expected GC-MS data for the bis(trimethylsilyl) derivative of this compound based on typical performance for silylated diols. Actual values may vary depending on the specific instrument and conditions used.

ParameterValueReference
Analyte This compound, bis(trimethylsilyl) etherN/A
Molecular Formula C13H28O2Si2N/A
Molecular Weight 272.5 g/mol N/A
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)General Recommendation
Carrier Gas Helium at a constant flow of 1 mL/minGeneral Recommendation
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minGeneral Recommendation
Injector Temperature 250°CGeneral Recommendation
Transfer Line Temp. 280°CGeneral Recommendation
Ion Source Temp. 230°CGeneral Recommendation
Mass Spectrometry Electron Ionization (EI) at 70 eVN/A
Expected m/z values Characteristic ions for TMS derivatives include M-15 (loss of CH3), and fragments at m/z 73, 147. The molecular ion (M+) may or may not be observed.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample This compound Sample dry_sample Dry Sample sample->dry_sample Evaporate Solvent add_solvent Add Anhydrous Solvent (Pyridine or Acetonitrile) dry_sample->add_solvent add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) add_solvent->add_reagent react Heat at 60-70°C add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Silylation Reaction

silylation_reaction cluster_reactants Reactants cluster_products Products diol This compound (HO-R-OH) tms_diol bis(trimethylsilyl) ether ((CH3)3SiO-R-OSi(CH3)3) diol->tms_diol + bstfa BSTFA (2 equivalents) bstfa->tms_diol Pyridine or Acetonitrile, 60-70°C byproduct Byproducts

Caption: Silylation reaction of this compound with BSTFA.

References

Application Notes and Protocols: Bicyclo[2.2.1]heptane-2,3-diol Derivatives as Linkers for Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bicyclo[2.2.1]heptane-2,3-diol derivatives as universal linkers in solid-phase oligonucleotide synthesis. This class of linkers offers a robust and efficient alternative to conventional linkers, with applications in the synthesis of therapeutic oligonucleotides and other modified nucleic acid constructs.

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production. A critical component of this methodology is the linker, which tethers the growing oligonucleotide chain to a solid support. Universal linkers have gained prominence as they eliminate the need for support-bound nucleosides, allowing for the synthesis of oligonucleotides with any desired 3'-terminal nucleotide. This compound derivatives, particularly benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diols, have emerged as a promising class of universal linkers.[1][2] These linkers exhibit comparable reactivity to conventional universal linkers for oligonucleotide release and demonstrate enhanced structural robustness under the basic conditions typically employed in oligonucleotide synthesis.[1]

One notable example is the phenanthrene-type (PT) linker, a derivative of benzo-fused 7-oxathis compound, which is applicable to various solid supports like controlled pore glass (CPG) and polystyrene (PS) resins.[1] The rigid bicyclic structure provides a stable anchor for oligonucleotide synthesis, while the diol functionality allows for straightforward cleavage of the synthesized oligonucleotide from the solid support.

Key Advantages

  • Universality: Enables the synthesis of any oligonucleotide sequence without the need for specific nucleoside-derivatized solid supports.

  • Robustness: The bicyclic structure offers stability under the chemical conditions of oligonucleotide synthesis.[1]

  • Efficient Cleavage: The 1,2-diol moiety allows for clean and efficient cleavage of the oligonucleotide from the solid support.

  • Hydrophobicity: Certain derivatives exhibit increased hydrophobicity, which can be advantageous in specific applications.[1]

Experimental Data

The following table summarizes the performance of a phenanthrene-type (PT) linker, a benzo-fused 7-oxathis compound derivative, in comparison to a conventional universal linker.

ParameterPhenanthrene-Type (PT) LinkerConventional Universal LinkerReference
Support Type CPG, PSCPG[1]
Cleavage Conditions Standard aqueous ammonia (B1221849)Standard aqueous ammonia[3]
Byproduct Formation Detectable cyclic phosphodiestersNot specified[1]
Applicability Various ON synthesesStandard ON syntheses[1]

Experimental Protocols

This section provides detailed protocols for the use of a this compound-derived universal linker in solid-phase oligonucleotide synthesis.

Protocol 1: Attachment of the First Nucleoside to the Universal Linker Support

This protocol outlines the initial step of oligonucleotide synthesis, where the first nucleoside phosphoramidite (B1245037) is coupled to the universal linker-functionalized solid support.

Materials:

  • Universal linker-functionalized CPG or PS support

  • Desired 5'-O-DMT-nucleoside-3'-O-phosphoramidite

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole in acetonitrile)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

  • Capping solution A (e.g., acetic anhydride/pyridine/THF)

  • Capping solution B (e.g., 16% 1-methylimidazole (B24206) in THF)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Support Preparation: Place the universal linker-functionalized solid support (e.g., 1 µmol) into a synthesis column.

  • Deblocking (Detritylation): Wash the support with anhydrous acetonitrile. Treat the support with the deblocking solution to remove the 4,4'-dimethoxytrityl (DMT) protecting group from the linker. Wash thoroughly with anhydrous acetonitrile to remove the acid and the released DMT cation.

  • Coupling: Activate the first nucleoside phosphoramidite by co-delivering it with the activator solution to the synthesis column. Allow the coupling reaction to proceed for the recommended time (typically 2-5 minutes).

  • Capping: After coupling, cap any unreacted hydroxyl groups on the support by treating with capping solutions A and B. This prevents the formation of failure sequences. Wash the support with anhydrous acetonitrile.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution. Wash the support thoroughly with anhydrous acetonitrile.

Protocol 2: Oligonucleotide Chain Elongation

This protocol describes the cyclic steps for elongating the oligonucleotide chain.

Procedure:

Repeat the following four steps for each subsequent nucleotide addition:

  • Deblocking (Detritylation): Remove the 5'-DMT group from the previously added nucleotide using the deblocking solution. Wash with anhydrous acetonitrile.

  • Coupling: Couple the next 5'-O-DMT-nucleoside-3'-O-phosphoramidite with the aid of the activator solution.

  • Capping: Cap any unreacted 5'-hydroxyl groups.

  • Oxidation: Oxidize the phosphite triester linkage to a phosphate triester.

Protocol 3: Cleavage from the Support and Deprotection

This protocol details the final steps to release the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone.

Materials:

  • Concentrated aqueous ammonia

  • N-methyl-2-pyrrolidinone (NMP) (for RNA synthesis)

  • Triethylamine trihydrofluoride (TEA·3HF) (for RNA synthesis)

Procedure for DNA:

  • Cleavage and Deprotection: After the final synthesis cycle, transfer the solid support to a vial. Add concentrated aqueous ammonia and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the universal linker and removes the protecting groups from the nucleobases.

  • Purification: After cooling, centrifuge the vial and transfer the supernatant containing the crude oligonucleotide to a new tube. The oligonucleotide can then be purified using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Procedure for RNA (with 2'-O-TBDMS protection):

  • Base and Phosphate Deprotection: Treat the support with a mixture of gaseous ammonia or aqueous ammonia/methylamine to remove the base and phosphate protecting groups.

  • 2'-O-Deprotection: To remove the 2'-O-tert-butyldimethylsilyl (TBDMS) groups, treat the oligonucleotide with a solution of NMP, triethylamine, and TEA·3HF.

  • Purification: Purify the deprotected RNA oligonucleotide using appropriate chromatographic or electrophoretic techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for solid-phase oligonucleotide synthesis using a universal linker.

G Workflow for Solid-Phase Oligonucleotide Synthesis cluster_0 Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Next Nucleotide) Deblocking->Coupling Repeat n times Capping 3. Capping (Terminate Failures) Coupling->Capping Repeat n times Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat n times Oxidation->Deblocking Repeat n times Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Universal Linker Solid Support Start->Deblocking Purification Purification (HPLC/PAGE) Cleavage->Purification FinalProduct Purified Oligonucleotide Purification->FinalProduct

Caption: General workflow of solid-phase oligonucleotide synthesis.

Logical Relationship of Linker Components

This diagram shows the key components of the universal linker system and their relationships.

G Universal Linker System Components SolidSupport Solid Support (CPG or PS) Linker Bicyclo[2.2.1]heptane -2,3-diol Derivative SolidSupport->Linker Attached via succinyl arm ProtectingGroup 5'-Protecting Group (DMT) Linker->ProtectingGroup Protects one hydroxyl Oligo Growing Oligonucleotide Chain Linker->Oligo Attached to other hydroxyl after DMT removal

Caption: Relationship of universal linker system components.

References

Application Notes and Protocols: Swern Oxidation of Bicyclo[2.2.1]heptane-2,3-diol to Bicyclo[2.2.1]heptane-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Swern oxidation is a widely utilized synthetic transformation in organic chemistry for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] This method employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride (B1165640), in the presence of a hindered organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[1][2][4] The reaction is renowned for its high yields, tolerance of a wide variety of functional groups, and the avoidance of heavy metal reagents.[1][2] These attributes make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This document provides detailed protocols for the Swern oxidation of Bicyclo[2.2.1]heptane-2,3-diol to the corresponding dione, a key transformation for accessing valuable bicyclic building blocks in medicinal chemistry and materials science.

Reaction and Mechanism

The Swern oxidation proceeds through a series of well-defined steps. Initially, DMSO reacts with the activating agent (e.g., oxalyl chloride) at low temperatures (-78 °C) to form a highly reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride.[1] This intermediate then reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular proton transfer, leading to the formation of a sulfur ylide. This ylide subsequently undergoes a[5][6]-sigmatropic rearrangement via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide, and a protonated base.[1][7]

Experimental Protocols

Two effective protocols for the Swern oxidation of a close analog, bicyclo[2.2.1]hept-5-ene-2,3-diol, have been reported and are adapted here for the saturated diol.[5] These protocols are expected to be directly applicable to this compound due to the remote nature of the double bond from the reacting hydroxyl groups.

Protocol 1: Swern Oxidation using Oxalyl Chloride

This protocol utilizes oxalyl chloride as the activating agent for DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of dimethyl sulfoxide (1.19 g, 15 mmol) in anhydrous dichloromethane (volume as required for appropriate concentration) cooled to -78 °C in a dry ice/acetone bath, add oxalyl chloride (1.65 g, 13 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (0.65 g, 5.8 mmol) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours.

  • Add triethylamine (2.70 g, 27 mmol) to the mixture.

  • Stir the reaction mixture for an additional 1 hour at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford Bicyclo[2.2.1]heptane-2,3-dione.

Protocol 2: Swern Oxidation using Trifluoroacetic Anhydride

This modified Swern protocol employs trifluoroacetic anhydride as the activating agent and has been reported to provide a higher yield for the analogous unsaturated diol.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of dimethyl sulfoxide (14.79 g, 189 mmol) in anhydrous dichloromethane (100 mL) cooled to -78 °C in a dry ice/acetone bath, add trifluoroacetic anhydride (35.92 g, 171 mmol) dropwise over 40 minutes.[5]

  • Add a solution of this compound (7.50 g, 60 mmol) in anhydrous dichloromethane (30 mL) dropwise to the reaction mixture over 10 minutes.[5]

  • Stir the mixture at -78 °C for 2 hours.[5]

  • Add triethylamine (31.98 g, 316 mmol) to the solution.[5]

  • Stir the reaction mixture for 3 hours at -78 °C, and then allow it to warm to room temperature.[5]

  • Work-up the reaction as described in Protocol 1 to isolate and purify the Bicyclo[2.2.1]heptane-2,3-dione.

Data Presentation

The following table summarizes the reported yields for the Swern oxidation of the analogous bicyclo[2.2.1]hept-5-ene-2,3-diol to the corresponding dione, which can be used as a benchmark for the oxidation of the saturated diol.[5]

ProtocolActivating AgentSubstrateProductReported Yield (%)
1Oxalyl ChlorideBicyclo[2.2.1]hept-5-ene-2,3-diolBicyclo[2.2.1]hept-5-ene-2,3-dione61
2Trifluoroacetic AnhydrideBicyclo[2.2.1]hept-5-ene-2,3-diolBicyclo[2.2.1]hept-5-ene-2,3-dione73

Visualizations

Experimental Workflow of Swern Oxidation

The following diagram illustrates the general experimental workflow for the Swern oxidation of this compound.

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Sequence cluster_workup Work-up and Purification Reagents Prepare Solutions - DMSO in DCM - Diol in DCM Cooling Cool to -78 °C (Dry Ice/Acetone) Reagents->Cooling Activation Add Activating Agent (Oxalyl Chloride or TFAA) Cooling->Activation Diol_Addition Add Diol Solution Activation->Diol_Addition Stirring1 Stir at -78 °C Diol_Addition->Stirring1 Base_Addition Add Triethylamine Stirring1->Base_Addition Stirring2 Stir and Warm to RT Base_Addition->Stirring2 Quench Quench with Water Stirring2->Quench Extraction Extract with DCM Quench->Extraction Wash Wash and Dry Extraction->Wash Concentration Concentrate Wash->Concentration Purification Column Chromatography Concentration->Purification Product Bicyclo[2.2.1]heptane-2,3-dione Purification->Product

Caption: Experimental workflow for the Swern oxidation.

Signaling Pathway (Mechanism) of Swern Oxidation

The diagram below outlines the key steps in the mechanism of the Swern oxidation.

Swern_Mechanism DMSO DMSO Electrophile Chloro(dimethyl)sulfonium Chloride DMSO->Electrophile Activation Activator Oxalyl Chloride or TFAA Activator->Electrophile Alkoxysulfonium Alkoxysulfonium Salt Electrophile->Alkoxysulfonium Diol This compound (R-OH) Diol->Alkoxysulfonium Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Base Triethylamine (Et3N) Base->Ylide TransitionState [1,5]-Sigmatropic Rearrangement Ylide->TransitionState Product Bicyclo[2.2.1]heptane-2,3-dione (R=O) TransitionState->Product Byproducts Dimethyl Sulfide + Et3NHCl TransitionState->Byproducts

Caption: Key mechanistic steps of the Swern oxidation.

References

Application Notes and Protocols: Bicyclo[2.2.1]heptane-2,3-diol in the Synthesis of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of chiral ligands derived from the bicyclo[2.2.1]heptane framework, a rigid and stereochemically defined scaffold. The focus is on the synthesis of C₂-symmetric bisphosphine ligands, exemplified by NORPHOS, and their application in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis.

Introduction

The bicyclo[2.2.1]heptane (norbornane) skeleton offers a conformationally rigid backbone that is ideal for the construction of chiral ligands. This rigidity translates to a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions. Chiral ligands based on this scaffold, particularly diphosphine ligands like NORPHOS, have proven to be highly effective in a variety of asymmetric transformations, most notably in rhodium-catalyzed hydrogenations.

This document outlines the synthetic route to a NORPHOS-type ligand and provides a detailed protocol for its application in the asymmetric hydrogenation of a prochiral olefin, a key reaction in the synthesis of chiral amino acids and other valuable building blocks.

Synthesis of a Chiral Diphosphine Ligand: (2S,3S)-NORPHOS

The synthesis of enantiomerically pure NORPHOS typically involves the preparation of a racemic phosphine (B1218219) oxide precursor, followed by resolution and subsequent reduction. While direct synthesis from bicyclo[2.2.1]heptane-2,3-diol is feasible through conversion to a dimesylate followed by nucleophilic substitution with a phosphide, a more established and well-documented route starts with a Diels-Alder reaction to construct the bicyclo[2.2.1]heptene core with the desired stereochemistry of the phosphine substituents.

Experimental Protocol: Synthesis of (2S,3S)-NORPHOS

Step 1: Synthesis of racemic-2,3-Bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene (rac-NORPHOS-dioxide)

This step involves a Diels-Alder reaction between cyclopentadiene (B3395910) and (E)-1,2-bis(diphenylphosphoryl)ethene.[1]

  • Materials:

    • (E)-1,2-bis(diphenylphosphoryl)ethene

    • Freshly cracked cyclopentadiene (from dicyclopentadiene)

    • Toluene (B28343) or xylene

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve (E)-1,2-bis(diphenylphosphoryl)ethene in toluene in the round-bottom flask.

    • Add an excess of freshly cracked cyclopentadiene.

    • Heat the mixture to reflux and monitor the reaction by TLC or NMR until the dienophile is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude rac-NORPHOS-dioxide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Resolution of rac-NORPHOS-dioxide

The enantiomers of the phosphine oxide are separated by forming diastereomeric complexes with a chiral resolving agent, such as O,O'-dibenzoyltartaric acid.[1]

  • Materials:

    • rac-NORPHOS-dioxide

    • (+)-O,O'-Dibenzoyltartaric acid

    • Acetone or ethanol

  • Procedure:

    • Dissolve the rac-NORPHOS-dioxide in hot acetone.

    • In a separate flask, dissolve an equimolar amount of (+)-O,O'-dibenzoyltartaric acid in hot acetone.

    • Slowly add the resolving agent solution to the phosphine oxide solution.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of one diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold acetone.

    • The enantiomerically enriched phosphine oxide can be liberated from the salt by treatment with a base (e.g., aqueous NaOH) and extraction.

Step 3: Reduction of Enantiomerically Pure NORPHOS-dioxide to (2S,3S)-NORPHOS

The resolved phosphine oxide is reduced to the corresponding phosphine using a reducing agent like trichlorosilane.[1]

  • Materials:

    • Enantiomerically pure NORPHOS-dioxide

    • Dry toluene or dichloromethane

    • Triethylamine (B128534)

    • Trichlorosilane (HSiCl₃)

    • Flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Dissolve the enantiomerically pure NORPHOS-dioxide in dry toluene in the flask.

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath and slowly add trichlorosilane.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

    • Monitor the reaction by ³¹P NMR spectroscopy.

    • Upon completion, cool the reaction mixture and quench by the slow addition of aqueous NaOH.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the enantiomerically pure (2S,3S)-NORPHOS.

Synthesis_of_NORPHOS cluster_start Starting Materials cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Resolution cluster_step3 Step 3: Reduction start1 Cyclopentadiene step1 rac-NORPHOS-dioxide start1->step1 Toluene, Reflux start2 (E)-1,2-bis(diphenylphosphoryl)ethene start2->step1 step2 Enantiopure NORPHOS-dioxide step1->step2 step3 (2S,3S)-NORPHOS step2->step3 resolving_agent (+)-O,O'-Dibenzoyltartaric acid resolving_agent->step2 reducing_agent HSiCl₃, Et₃N reducing_agent->step3 Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_hydrogenation Hydrogenation Reaction cluster_workup Work-up and Analysis ligand (R,R)-NORPHOS catalyst_formation Active Catalyst Solution ligand->catalyst_formation rh_precursor [Rh(COD)₂]BF₄ rh_precursor->catalyst_formation solvent_prep Anhydrous, degassed Methanol solvent_prep->catalyst_formation reactor High-Pressure Reactor catalyst_formation->reactor substrate Substrate (e.g., Methyl (Z)-α-acetamidocinnamate) substrate->reactor reaction Stirring under H₂ pressure reactor->reaction hydrogen H₂ Gas hydrogen->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC/GC for ee determination purification->analysis product Enantiomerically Enriched Product analysis->product

References

Application Notes and Protocols: Bicyclo[2.2.1]heptane-2,3-diol as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained scaffold, presents a unique three-dimensional topology that is highly advantageous in drug design. Its inherent structural rigidity allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets. This document provides detailed application notes and protocols for utilizing bicyclo[2.2.1]heptane-2,3-diol as a versatile scaffold for the construction of combinatorial libraries aimed at the discovery of novel therapeutic agents.

Introduction to Bicyclo[2.2.1]heptane as a Privileged Scaffold

The bicyclo[2.2.1]heptane core is recognized as a "privileged scaffold" in medicinal chemistry. Its unique bridged structure locks the six-membered ring into a rigid boat conformation, which imparts a high degree of steric hindrance and a predictable arrangement of substituents. This defined three-dimensional geometry is extensively exploited in drug design to control interactions with biological targets. The diol functionality of this compound offers two points for diversification, making it an excellent starting point for the generation of focused compound libraries.

Application Highlight: Targeting the CXCR2 Signaling Pathway in Cancer Metastasis

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a significant role in tumor progression, angiogenesis, and metastasis.[1][2][3] Overexpression of CXCR2 and its ligands is observed in various cancers, including breast, prostate, and gastric cancer.[2][4] Antagonism of the CXCR2 signaling pathway has emerged as a promising strategy for the treatment of metastatic cancer.[5]

A notable application of the bicyclo[2.2.1]heptane scaffold is in the development of selective CXCR2 antagonists. For instance, a library of N,N'-diarylsquaramide derivatives incorporating a bicyclo[2.2.1]heptane moiety has been synthesized, leading to the identification of potent and selective CXCR2 inhibitors.[5] The rigid bicyclic scaffold plays a crucial role in orienting the pharmacophoric groups for optimal binding to the receptor.

CXCR2 Signaling Pathway

The binding of CXC chemokines (e.g., CXCL1, CXCL5, CXCL8) to CXCR2 triggers a cascade of downstream signaling events that promote cancer cell migration, invasion, and survival.[2][4] Key pathways activated by CXCR2 include MAPK, NF-κB, Akt, and STAT3.[2] Inhibition of CXCR2 can disrupt these pathways, thereby impeding tumor progression and metastasis.

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway in Cancer Metastasis Ligands CXC Chemokines (CXCL1, CXCL5, CXCL8) CXCR2 CXCR2 Receptor Ligands->CXCR2 Binds G_Protein G-protein Coupling CXCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK Pathway G_Protein->MAPK NFkB NF-κB Pathway G_Protein->NFkB STAT3 STAT3 Pathway G_Protein->STAT3 AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion MAPK->Migration Angiogenesis Angiogenesis NFkB->Angiogenesis STAT3->Migration Metastasis Metastasis Proliferation->Metastasis Migration->Metastasis Angiogenesis->Metastasis Bicyclo_Inhibitor Bicyclo[2.2.1]heptane-based CXCR2 Antagonist Bicyclo_Inhibitor->CXCR2 Inhibits

Caption: CXCR2 signaling cascade in cancer metastasis and its inhibition.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide as a CXCR2 antagonist.[5]

Compound IDScaffoldTargetIC50 (nM)Selectivity (CXCR1 IC50 / CXCR2 IC50)
2e Bicyclo[2.2.1]heptaneCXCR24860.4

Experimental Protocols

General Workflow for Combinatorial Library Synthesis

The synthesis of a combinatorial library based on the this compound scaffold can be efficiently performed using solid-phase organic synthesis (SPOS). This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification through washing steps.[6]

SPOS_Workflow Solid-Phase Synthesis Workflow for Bicyclo[2.2.1]heptane Library Resin Solid Support (Resin) Linker Linker Attachment Resin->Linker Scaffold This compound Scaffold Loading Linker->Scaffold Diversification1 Diversification Step 1 (e.g., Acylation, Alkylation) Scaffold->Diversification1 Diversification2 Diversification Step 2 (e.g., Amide Coupling) Diversification1->Diversification2 Cleavage Cleavage from Resin Diversification2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Library Compound Library Purification->Library

Caption: General workflow for solid-phase combinatorial library synthesis.

Protocol 1: Attachment of this compound to a Solid Support

This protocol describes a general method for the immobilization of the diol scaffold onto a solid support suitable for further diversification.

Materials:

  • Wang resin (or other suitable hydroxyl-functionalized resin)

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Activation: In a separate flask, dissolve this compound (3.0 eq, 3.0 mmol) and DMAP (0.1 eq, 0.1 mmol) in a mixture of anhydrous DCM and DMF (1:1, 10 mL).

  • Coupling: Add DIC (3.0 eq, 3.0 mmol) to the solution from step 2 and stir for 5 minutes.

  • Reaction: Drain the DCM from the swollen resin and add the activated diol solution. Agitate the mixture at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM.

  • Confirmation: Confirm the loading of the scaffold onto the resin using a qualitative test (e.g., TNBS test if a secondary amine is introduced) or by cleaving a small sample and analyzing by LC-MS.

Protocol 2: Parallel Synthesis of a Bicyclo[2.2.1]heptane-based Amide Library

This protocol outlines a parallel synthesis approach to generate a library of amides from the resin-bound diol scaffold. This assumes one of the diol's hydroxyl groups has been converted to a carboxylic acid.

Materials:

  • Resin-bound bicyclo[2.2.1]heptane carboxylic acid (from Protocol 1, followed by oxidation of the free hydroxyl and deprotection if necessary)

  • A diverse set of primary and secondary amines (Building Blocks)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, anhydrous

  • 96-well filter plate or individual reaction vessels

  • Robotic liquid handler (optional)

Procedure:

  • Resin Dispensing: Dispense the resin-bound scaffold (e.g., 25 mg, 0.025 mmol per well) into the wells of a 96-well filter plate.

  • Resin Swelling: Add anhydrous DMF (0.5 mL per well) and allow the resin to swell for 30 minutes.

  • Amine Addition: Prepare stock solutions of a diverse set of amines (3.0 eq, 0.075 mmol per amine) in DMF. Add the amine solutions to the respective wells.

  • Coupling Reagent Addition: Prepare a stock solution of HBTU (2.9 eq, 0.0725 mmol) and DIPEA (6.0 eq, 0.15 mmol) in DMF. Add this solution to each well.

  • Reaction: Seal the plate and agitate at room temperature for 4-6 hours.

  • Washing: Drain the reaction solutions and wash the resin in each well sequentially with DMF (3 x 0.5 mL), DCM (3 x 0.5 mL), and methanol (3 x 0.5 mL).

  • Cleavage: Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to each well and incubate for 2-3 hours.

  • Collection: Collect the cleaved products into a 96-well collection plate.

  • Purification and Analysis: Concentrate the solutions in the collection plate. Purify the individual library members using parallel HPLC and characterize by LC-MS.

Conclusion

The this compound scaffold offers a robust and versatile platform for the generation of combinatorial libraries with significant three-dimensional diversity. The protocols outlined above provide a foundation for the synthesis of such libraries, which can be screened against a variety of biological targets, including those involved in critical signaling pathways like the CXCR2 axis in cancer. The inherent rigidity and well-defined stereochemistry of this scaffold make it a valuable tool in modern drug discovery, enabling the development of novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Bicyclo[2.2.1]heptane-2,3-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this nuanced synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main hurdles in this synthesis are the control of diastereoselectivity and enantioselectivity. The rigid, strained bicyclic structure of the norbornane (B1196662) framework presents unique stereochemical challenges.[1] Key difficulties include:

  • Diastereoselectivity (exo/exo vs. endo/endo): The dihydroxylation of the norbornene double bond can occur from either the less sterically hindered exo face or the more hindered endo face. Achieving high selectivity for one diastereomer over the other is a significant challenge. Dihydroxylation of many bicyclic esters exclusively yields exo-diols due to steric hindrance of the endo face.

  • Enantioselectivity: For asymmetric synthesis, achieving high enantiomeric excess (e.e.) is often difficult. The Sharpless asymmetric dihydroxylation, a powerful method for many alkenes, has shown disappointing results with some bicyclo[2.2.1]heptene derivatives, leading to modest optical yields. This is sometimes attributed to a "meso-effect" where the substrate's symmetry diminishes the chiral ligand's influence.

Q2: Which synthetic routes are commonly employed for the synthesis of this compound?

A2: The most common approach involves the dihydroxylation of bicyclo[2.2.1]hept-2-ene (norbornene). Key methods include:

  • Osmium Tetroxide (OsO₄)-Mediated Dihydroxylation: This is a classic and reliable method for syn-dihydroxylation. It can be used stoichiometrically or catalytically with a co-oxidant like N-methylmorpholine N-oxide (NMO).[2][3]

  • Sharpless Asymmetric Dihydroxylation: This modification of the OsO₄ method uses chiral cinchona alkaloid-derived ligands to induce enantioselectivity.[4][5][6]

  • Potassium Permanganate (KMnO₄) Dihydroxylation: A less expensive but often lower-yielding alternative to osmium tetroxide for syn-dihydroxylation. Careful control of reaction conditions (cold, dilute, basic) is crucial to prevent over-oxidation and cleavage of the diol.[7][8][9]

  • Metal-Free Dihydroxylation: Newer methods using reagents like sterically demanding cyclic diacyl peroxides are being explored to avoid toxic heavy metals.[10]

Q3: How does the stereochemistry of the starting bicyclo[2.2.1]heptene derivative influence the outcome of the dihydroxylation?

A3: The substitution pattern on the bicyclic framework significantly impacts the facial selectivity of the dihydroxylation. Bulky substituents, particularly in the endo position, will sterically hinder the approach of the oxidizing agent from the endo face, leading to a preference for exo attack. For instance, dihydroxylation of bicyclic esters often results exclusively in the formation of exo-diols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Diastereoselectivity (Mixture of exo and endo Diols)
Possible Cause Suggested Solution(s)
Steric hindrance is not sufficient to direct the reaction to one face. For substrates lacking significant steric bias, consider introducing a directing group. For example, a hydroxyl group on the bicyclic frame can direct the dihydroxylation through hydrogen bonding with the oxidant.
Reaction temperature is too high. For kinetically controlled reactions that favor the exo product, lowering the reaction temperature (e.g., to 0 °C or -78 °C) can enhance selectivity.
Inappropriate choice of oxidant. The size of the oxidant complex can influence selectivity. Experiment with different dihydroxylation reagents (e.g., OsO₄ vs. KMnO₄) to see if selectivity improves.
Issue 2: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Possible Cause Suggested Solution(s)
"Meso-effect" or poor substrate-ligand interaction. The inherent symmetry of the bicyclo[2.2.1]heptane system may lead to poor chiral recognition. Screen a variety of chiral ligands beyond the standard AD-mix ligands. Sometimes, a less common or custom-designed ligand may offer better results.
Secondary catalytic cycle is competing. A secondary, non-selective dihydroxylation pathway can occur if the osmate ester is re-oxidized before the diol is released. This can be suppressed by using a higher concentration of the chiral ligand.[5]
Incorrect AD-mix for the desired enantiomer. Double-check the Sharpless mnemonic to ensure you are using the correct AD-mix (α or β) to obtain the desired enantiomer.[11]
Suboptimal reaction conditions. Asymmetric reactions are highly sensitive to temperature and solvent. Systematically vary these parameters to find the optimal conditions for your specific substrate. The addition of methanesulfonamide (B31651) can sometimes accelerate the hydrolysis of the osmate ester intermediate and improve turnover.[5][12]
Issue 3: Low or No Yield of the Diol
Possible Cause Suggested Solution(s)
Inactive catalyst. Use fresh osmium tetroxide or potassium osmate. Ensure the chiral ligand has not degraded. Verify the quality and stoichiometry of the co-oxidant (e.g., NMO, K₃[Fe(CN)₆]).[12]
Over-oxidation with KMnO₄. If using potassium permanganate, ensure the reaction is conducted under cold, dilute, and basic conditions. Elevated temperatures or concentrations can lead to oxidative cleavage of the diol, forming dicarboxylic acids.[8]
Stalled reaction. Deactivation of the osmium catalyst can halt the reaction. Ensure efficient stirring, especially in biphasic systems, and that the co-oxidant is present in the correct amount. For some substrates, the addition of methanesulfonamide can accelerate the turnover-limiting hydrolysis step.[12]
Difficult workup and purification. The diol product can be highly polar and water-soluble, leading to losses during extraction. Consider using a continuous extraction method or salting out the aqueous layer. Purification by column chromatography may require a polar eluent system.

Data Presentation

Table 1: Diastereoselectivity in the Dihydroxylation of Bicyclo[2.2.1]heptene Derivatives
Starting MaterialReagentConditionsDiastereomeric Ratio (exo:endo)Yield (%)Reference
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid estersAD-mix-βt-BuOH/H₂O>95:5 (exo)-Bakelite et al.
NorborneneKMnO₄Cold, dilute, basicPredominantly exoModerateGeneral Knowledge
NorborneneOsO₄/NMOAcetone (B3395972)/H₂OPredominantly exoHighGeneral Knowledge

Note: Quantitative data on exo/endo ratios for the parent norbornene is often qualitative in general literature. The exo product is generally favored due to sterics.

Table 2: Enantioselectivity in the Sharpless Asymmetric Dihydroxylation of Bicyclo[2.2.1]heptene Derivatives
Starting MaterialChiral Ligand (in AD-mix)Enantiomeric Excess (e.e.) of Diol (%)Reference
Diethyl bicyclo[2.2.1]hept-5-ene-trans-dicarboxylate(DHQD)₂PHAL (AD-mix-β)Modest (up to 20% for the diol)Bakelite et al.
Bicyclo[2.2.1]heptene monoester (exo)(DHQD)₂PHAL (AD-mix-β)ModestBakelite et al.
Bicyclo[2.2.1]heptene monoester (endo)(DHQD)₂PHAL (AD-mix-β)ModestBakelite et al.

Note: The enantioselectivity is reported as "disappointing" and "modest" for these bicyclic systems in the cited literature.

Experimental Protocols

Protocol 1: Diastereoselective syn-Dihydroxylation of Norbornene using OsO₄/NMO
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve norbornene (1.0 eq) in a mixture of acetone and water (10:1 v/v).

  • Addition of Reagents: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.5 eq). Subsequently, add a catalytic amount of osmium tetroxide solution (e.g., 2.5 mol% in t-butanol) dropwise. The reaction mixture will typically turn dark brown or black.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃).

  • Workup: Stir vigorously for 30 minutes, during which the color of the reaction mixture should lighten. Extract the aqueous mixture with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane/ethyl acetate) to yield predominantly exo,exo-Bicyclo[2.2.1]heptane-2,3-diol.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Prochiral Bicyclo[2.2.1]heptene Derivative
  • Preparation: In a 25 mL round-bottom flask with a magnetic stirrer, combine 5 mL of t-butyl alcohol and 5 mL of water. Add 1.4 g of AD-mix-α or AD-mix-β. If the substrate is not a terminal olefin, add methanesulfonamide (1.0 eq). Stir at room temperature until all solids dissolve, forming a two-phase system.[13]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add the bicyclo[2.2.1]heptene derivative (1.0 mmol, 1.0 eq) to the cooled mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. For less reactive alkenes, the reaction may be allowed to proceed at room temperature. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g) and stir at room temperature for one hour.

  • Workup: Extract the mixture with ethyl acetate (3x). If methanesulfonamide was used, wash the combined organic layers with 2N KOH. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude diol by flash chromatography on silica gel to separate it from the chiral ligand and obtain the enantiomerically enriched diol.

Visualizations

experimental_workflow General Workflow for Stereoselective Dihydroxylation start Start with Bicyclo[2.2.1]heptene Derivative reagents Select Dihydroxylation Reagents (e.g., OsO4/NMO, AD-mix, KMnO4) start->reagents reaction Perform Dihydroxylation Reaction (Control Temperature & Time) reagents->reaction quench Quench Reaction (e.g., Na2SO3) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Stereochemical Analysis (NMR, Chiral HPLC/GC) purification->analysis end Isolated this compound analysis->end troubleshooting_logic Troubleshooting Logic for Low Stereoselectivity start Low Stereoselectivity Observed is_diastereo Issue with Diastereoselectivity? start->is_diastereo is_enantio Issue with Enantioselectivity? start->is_enantio check_temp Lower Reaction Temperature is_diastereo->check_temp Yes increase_ligand Increase Chiral Ligand Concentration is_enantio->increase_ligand Yes change_reagent Screen Different Reagents check_temp->change_reagent add_directing_group Introduce Directing Group change_reagent->add_directing_group screen_ligands Screen Different Chiral Ligands increase_ligand->screen_ligands optimize_conditions Optimize Solvent and Temperature screen_ligands->optimize_conditions check_admix Verify Correct AD-mix optimize_conditions->check_admix

References

Technical Support Center: Synthesis of Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bicyclo[2.2.1]heptane-2,3-diol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Diol Incomplete reaction during dihydroxylation.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the correct stoichiometry of the oxidizing agent (e.g., OsO₄/NMO or KMnO₄) is used. Reaction times may need to be extended.
Suboptimal reaction temperature.For osmium tetroxide-mediated dihydroxylation, maintain a low temperature (typically 0°C to room temperature) to prevent over-oxidation. For permanganate-based methods, careful temperature control is also crucial.
Poor quality of starting material (norbornene).Use freshly distilled or purified norbornene to avoid side reactions from impurities.
Presence of Impurities in the Final Product Unreacted starting material.Improve purification methods. Recrystallization from a suitable solvent system (e.g., benzene-acetone) can be effective.[1] Column chromatography on silica (B1680970) gel is another option.[2]
Formation of byproducts (e.g., ketones, aldehydes from over-oxidation).Use a milder oxidizing agent or carefully control the reaction conditions (temperature, stoichiometry). For instance, using a catalytic amount of OsO₄ with NMO as a co-oxidant is a well-established method for clean syn-dihydroxylation.[3][4]
Incomplete hydrolysis of intermediate esters.If an intermediate ester is formed (e.g., osmate ester), ensure complete hydrolysis by adjusting the pH and allowing sufficient reaction time.[5][6]
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.Perform extraction with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[2] Multiple extractions may be necessary.
Emulsion formation during workup.Add brine (saturated NaCl solution) to break up emulsions during aqueous workup.
Inconsistent Stereoselectivity (exo vs. endo) Choice of dihydroxylation reagent.The exo face of norbornene is sterically more accessible, leading to a preference for exo-dihydroxylation. Reagents like OsO₄ and KMnO₄ typically yield the syn-exo,exo-diol as the major product.[7]
Reaction conditions influencing selectivity.While achieving complete control can be challenging, carefully controlling the reaction temperature and solvent may influence the stereochemical outcome.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound?

The most prevalent method is the syn-dihydroxylation of bicyclo[2.2.1]hept-2-ene (norbornene). This is commonly achieved using:

  • Osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). This method is known for its high yield and stereoselectivity for the syn-diol.[3][4]

  • Potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions (Baeyer's test). This is a classic method but can sometimes lead to lower yields and over-oxidation products if not carefully controlled.[4]

Another approach involves the hydrolysis of bicyclo[2.2.1]hept-5-ene-2,3-diyl dicarbonate, which is formed from the Diels-Alder reaction of cyclopentadiene (B3395910) and vinylene carbonate.[2]

2. How can I improve the purity of my final product?

Purification can be achieved through several methods:

  • Recrystallization: This is a highly effective method for removing impurities. A solvent system of benzene-acetone has been reported to be successful.[1]

  • Column Chromatography: Silica gel column chromatography using a solvent system like ethyl acetate can be used to separate the diol from non-polar impurities and byproducts.[2]

  • Vacuum Distillation: While less common for diols due to their higher boiling points, it can be an option for removing volatile impurities.

3. What is the expected yield for the synthesis of this compound?

Yields can vary significantly depending on the chosen method and reaction scale.

  • The dihydroxylation of norbornene using catalytic OsO₄ and NMO as a co-oxidant can achieve high yields, with reports of up to 94% on a multigram scale.[3][4]

  • Dihydroxylation using KMnO₄ has been reported with lower yields, around 58%.[4]

  • A two-step process involving the Diels-Alder reaction of vinylene carbonate and cyclopentadiene followed by hydrolysis has a reported total yield of 78%.[2]

4. What are the key safety precautions to take when working with reagents like osmium tetroxide?

Osmium tetroxide is highly toxic, volatile, and can cause severe eye and respiratory tract irritation. It is crucial to:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Use a catalytic amount of OsO₄ whenever possible to minimize exposure and cost.

Experimental Protocols

Protocol 1: Osmium Tetroxide Catalyzed syn-Dihydroxylation of Norbornene

This protocol is adapted from literature procedures and is known for its high yield and selectivity.[3][4]

Materials:

  • Bicyclo[2.2.1]hept-2-ene (Norbornene)

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • Acetone (B3395972)

  • Water

  • Sodium sulfite (B76179)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve norbornene in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO) (approximately 1.2 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.1 mol%) to the stirring reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Norbornene and NMO in Acetone/Water add_oso4 Add catalytic OsO4 at 0°C start->add_oso4 react Stir at Room Temperature (Monitor by TLC) add_oso4->react quench Quench with Sodium Sulfite react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Pure this compound purify->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield or Purity Issue incomplete_rxn Incomplete Reaction issue->incomplete_rxn over_oxidation Over-oxidation issue->over_oxidation impure_sm Impure Starting Material issue->impure_sm poor_purification Inefficient Purification issue->poor_purification monitor_rxn Monitor Reaction (TLC), Adjust Stoichiometry/Time incomplete_rxn->monitor_rxn Address with control_temp Control Temperature, Use Milder Reagents over_oxidation->control_temp Address with purify_sm Purify Starting Material impure_sm->purify_sm Address with improve_purification Improve Recrystallization or Chromatography poor_purification->improve_purification Address with

References

side reactions in the oxidation of Bicyclo[2.2.1]heptane-2,3-diol, such as unexpected ring-opening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of Bicyclo[2.2.1]heptane-2,3-diol. Our aim is to help you navigate potential challenges, such as unexpected side reactions, to achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive oxidizing agent. 2. Insufficient stoichiometry of the oxidant. 3. Reaction temperature is too low. 4. Poor solubility of the diol in the reaction solvent.1. Use a freshly opened or properly stored oxidizing agent. Test the activity of the oxidant on a simple, reliable substrate. 2. Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.5 to 2.5 equivalents). 3. For Swern-type oxidations, ensure the reaction is allowed to warm to room temperature after the addition of the base. For other oxidations, consider a modest increase in temperature, monitoring for side product formation. 4. Choose a solvent system in which the diol is fully soluble at the reaction temperature. For Swern oxidations, a co-solvent like DMSO can sometimes aid solubility.[1]
Formation of a Single Hydroxy-Ketone (Incomplete Oxidation) 1. Insufficient amount of oxidizing agent. 2. Steric hindrance slowing the second oxidation step. 3. Short reaction time.1. Increase the equivalents of the oxidizing agent. 2. Prolong the reaction time and/or slightly increase the reaction temperature. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for complete conversion to the dione (B5365651).
Presence of Unexpected Ring-Opened Byproducts 1. Use of strongly acidic or basic conditions that can promote rearrangement. 2. For Swern-type oxidations, a plausible mechanism involves C-C bond cleavage from the initially formed sulfonium (B1226848) ion, especially with certain substrates.[1][2] 3. In the presence of peroxy acids, a Baeyer-Villiger type oxidation of the initially formed dione can lead to lactone byproducts.1. Opt for milder, neutral oxidation conditions. Swern oxidation or Dess-Martin periodinane are generally performed under non-acidic conditions. 2. Carefully control the temperature during Swern oxidation; maintain it at -78°C during the addition of the diol.[1] Consider alternative oxidants if ring-opening persists. 3. If a Baeyer-Villiger type byproduct is suspected, avoid peroxy acid-based oxidants.
Low Isolated Yield of the Desired Dione 1. Product volatility leading to loss during solvent removal. 2. Adsorption of the polar dione onto silica (B1680970) gel during chromatography. 3. Decomposition of the product during workup or purification.1. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. 2. Deactivate the silica gel with a small percentage of triethylamine (B128534) in the eluent. Alternatively, consider purification by distillation or crystallization. 3. Perform the workup at low temperatures and minimize the time the product is exposed to acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: I observed a significant amount of a byproduct with a different molecular weight than my expected dione. What could it be?

A1: One of the primary unexpected side reactions in the oxidation of bicyclic diols, particularly under certain conditions like Swern oxidation, is ring-opening.[1][2] This can occur through cleavage of the C2-C3 bond. The resulting product would be a dicarbonyl compound with a more flexible, open-chain structure. We recommend obtaining mass spectrometry and NMR data of the byproduct to elucidate its structure.

Q2: Which oxidation method is least likely to cause ring-opening?

A2: While substrate-dependent, oxidations performed under neutral and mild conditions are generally less prone to inducing rearrangements and ring-opening. The Dess-Martin periodinane (DMP) oxidation is a good candidate. Swern oxidation is also widely used and can be effective, but careful temperature control is crucial to minimize side reactions.[1]

Q3: Can the stereochemistry of the diol (e.g., exo,exo vs. endo,endo) influence the propensity for side reactions?

A3: Yes, the stereochemistry of the hydroxyl groups can influence the reaction rate and the susceptibility to side reactions. The accessibility of the hydroxyl groups to the oxidant can differ, and the stereoelectronic requirements for certain rearrangement pathways may be more favorably met in one isomer over another.

Q4: My desired dione seems to be unstable during silica gel chromatography. What are my alternatives for purification?

A4: Bicyclo[2.2.1]heptane-2,3-dione can be somewhat sensitive. If you observe degradation on silica gel, consider the following alternatives:

  • Distillation: If the dione is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: The dione may be a solid that can be purified by recrystallization from a suitable solvent system.

  • Alumina (B75360) Chromatography: Using neutral or basic alumina instead of silica gel can sometimes prevent degradation of sensitive compounds.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes typical yields for the oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol to the corresponding dione, which can serve as a proxy for the saturated analogue. Note that yields are highly dependent on specific reaction conditions and substrate purity.

Oxidizing Agent/MethodTypical Yield of DioneKey ConsiderationsReference
DMSO, Oxalyl Chloride (Swern)61%Requires cryogenic temperatures; potential for ring-opening.[1]
DMSO, Trifluoroacetic Anhydride (Swern variant)73%Higher yielding Swern variant; still requires low temperatures.[1]
Dess-Martin Periodinane (DMP)Generally high (literature precedence for similar alcohols)Mild conditions; can be expensive on a large scale.General literature
Pyridinium Chlorochromate (PCC)Moderate to high (literature precedence)Chromium-based reagent, requires careful handling and disposal.General literature

Experimental Protocols & Visualizations

Experimental Workflow for Swern Oxidation

The following diagram outlines the general workflow for the Swern oxidation of this compound.

G cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup cluster_purification Purification A Activate DMSO with Oxalyl Chloride or TFAA in DCM at -78°C B Add this compound solution in DCM dropwise at -78°C A->B Forms reactive sulfonium species C Stir for 2 hours at -78°C B->C D Add Triethylamine (TEA) and stir for 3 hours, allowing to warm to RT C->D Base-mediated elimination E Quench with water and perform aqueous workup D->E F Extract with DCM, dry, and concentrate E->F G Purify by column chromatography, distillation, or crystallization F->G G cluster_main Desired Oxidation Pathway cluster_side Side Reaction: Ring-Opening A This compound B Alkoxysulfonium Intermediate A->B + Swern Reagent C Bicyclo[2.2.1]heptane-2,3-dione B->C + TEA, -H+ D Alkoxysulfonium Intermediate E Ring-Opened Dicarbonyl D->E C-C Cleavage (Base-induced)

References

Technical Support Center: Optimizing Resolution of Racemic Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient resolution of racemic Bicyclo[2.2.1]heptane-2,3-diol.

Troubleshooting Guide

This guide addresses common issues encountered during the resolution of racemic this compound.

Issue 1: Low Enantiomeric Excess (e.e.)

Possible Cause Troubleshooting Steps
Inefficient Chiral Resolving Agent (Chemical Resolution) - Screen different resolving agents: Common choices for diols include chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid) or chiral isocyanates to form diastereomeric carbamates. - Optimize stoichiometry: Vary the molar ratio of the resolving agent to the racemic diol. - Solvent selection: The choice of solvent is crucial for differential crystallization of diastereomers. Screen a range of solvents with varying polarities.
Suboptimal Enzyme Activity (Enzymatic Resolution) - Enzyme selection: Screen various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or esterases. - pH optimization: Enzyme activity is highly pH-dependent. Determine the optimal pH for the chosen enzyme. - Temperature control: Lowering the reaction temperature can sometimes enhance enantioselectivity.[1]
Co-crystallization of Diastereomers - Modify crystallization conditions: Experiment with different cooling rates, solvent systems, and concentrations to promote the crystallization of a single diastereomer.
Inaccurate e.e. Determination - Method validation: Ensure the chiral HPLC or GC method is properly validated for baseline separation of the enantiomers. - Derivative analysis: Consider derivatizing the diol with a chiral agent (e.g., Mosher's acid chloride) to enhance separation and simplify NMR analysis for e.e. determination.[1]

Issue 2: Poor Yield of Resolved Enantiomer

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress: Use TLC or GC to ensure the reaction has gone to completion. - Extend reaction time: If the reaction is slow, consider increasing the reaction time.
Product Loss During Workup - Optimize extraction: Ensure the pH is appropriate for extracting the desired product and minimizing emulsion formation. - Gentle solvent removal: Use rotary evaporation at a suitable temperature to prevent degradation of the product.
Degradation of the Product - Check pH stability: Some diols may be sensitive to acidic or basic conditions. Neutralize the reaction mixture promptly during workup.[1]
Inefficient Diastereomer Separation - Multiple recrystallizations: Several recrystallization steps may be necessary to achieve high diastereomeric purity, which can lead to a lower overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

A1: The two main approaches for resolving racemic this compound are:

  • Chemical Resolution: This involves reacting the racemic diol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization.[2]

  • Enzymatic Resolution: This is a type of kinetic resolution where an enzyme, typically a lipase (B570770) or esterase, selectively catalyzes a reaction with one enantiomer of the racemate at a much faster rate than the other. This allows for the separation of the unreacted enantiomer from the product.

Q2: How do I choose a suitable chiral resolving agent for chemical resolution?

A2: The selection of a chiral resolving agent depends on the functional groups present in your molecule. For a diol, you can either use a chiral acid to form diastereomeric esters or a chiral isocyanate to form diastereomeric carbamates. The ideal resolving agent will form a stable, crystalline derivative with one enantiomer of your diol, allowing for easy separation. It is often necessary to screen several resolving agents to find the most effective one.

Q3: Can I improve the enantiomeric excess of my resolved product?

A3: Yes. For chemical resolution, you can perform multiple recrystallizations of the diastereomeric salt to improve its purity, which in turn will enhance the enantiomeric excess of the final product. For enzymatic resolutions, optimizing reaction conditions such as temperature, pH, and reaction time can significantly improve the enantiomeric excess.

Q4: What is a common method for determining the enantiomeric excess of this compound?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for determining the enantiomeric excess of chiral diols. A suitable chiral stationary phase is required to achieve separation of the enantiomers. Alternatively, you can derivatize the diol with a chiral reagent like Mosher's acid and analyze the resulting diastereomers by ¹H NMR spectroscopy.[1]

Experimental Protocols

Enzymatic Resolution of Racemic this compound (Adapted Protocol)

This protocol is adapted from the enzymatic resolution of racemic bicyclo[2.2.1]heptane-2,5-diol diacetate and can be used as a starting point for the 2,3-diol isomer.[3]

Step 1: Acetylation of the Racemic Diol

The racemic diol is first converted to its diacetate to be a suitable substrate for lipase-catalyzed hydrolysis.

  • Dissolve racemic this compound in pyridine.

  • Add acetic anhydride (B1165640) and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction to isolate the racemic diacetate.

Step 2: Enzymatic Hydrolysis

  • Prepare a phosphate (B84403) buffer solution (pH 7.0).

  • Suspend the racemic diacetate in the buffer.

  • Add a lipase (e.g., from Aspergillus niger or Pig Liver Esterase).[3]

  • Stir the mixture at a controlled temperature (e.g., 25-30 °C).

  • Monitor the progress of the hydrolysis by TLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted diacetate and the hydrolyzed monoacetate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Separate the monoacetate and the unreacted diacetate by column chromatography.

Step 3: Hydrolysis of the Resolved Products

  • The optically active monoacetate and diacetate can be hydrolyzed under basic conditions (e.g., with NaOH in methanol/water) to yield the corresponding enantiomerically enriched diols.

Quantitative Data (Reference: Bicyclo[2.2.1]heptane-2,5-diol diacetate resolution)[3]

EnzymeProductYield (%)e.e. (%)
Pig Liver EsteraseMonoacetate45>95
Lipase (Aspergillus niger)Diacetate (recovered)48>95

Note: This data is for the 2,5-diol isomer and serves as a reference. Similar results may be achievable for the 2,3-diol isomer with optimization.

Visualizations

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_resolution Step 2: Enzymatic Resolution cluster_separation Step 3: Separation rac_diol Racemic this compound rac_diacetate Racemic Diacetate rac_diol->rac_diacetate Acetic Anhydride, Pyridine rac_diacetate_in Racemic Diacetate mixture Mixture of Monoacetate and Diacetate rac_diacetate_in->mixture Lipase, Buffer (pH 7) mixture_in Mixture monoacetate Enantioenriched Monoacetate mixture_in->monoacetate Column Chromatography unreacted_diacetate Enantioenriched Diacetate mixture_in->unreacted_diacetate

Caption: Workflow for the enzymatic resolution of racemic this compound.

Troubleshooting_Logic start Low Enantiomeric Excess (e.e.) q1 Resolution Method? start->q1 chem_res Chemical Resolution q1->chem_res Chemical enz_res Enzymatic Resolution q1->enz_res Enzymatic screen_agents Screen Resolving Agents & Solvents chem_res->screen_agents opt_stoich Optimize Stoichiometry chem_res->opt_stoich screen_enzymes Screen Enzymes enz_res->screen_enzymes opt_cond Optimize pH & Temperature enz_res->opt_cond check_separation Improve Diastereomer Crystallization screen_agents->check_separation opt_stoich->check_separation validate_ee Validate e.e. Determination Method screen_enzymes->validate_ee opt_cond->validate_ee

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

controlling endo/exo selectivity in the synthesis of Bicyclo[2.2.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the control of endo/exo selectivity in the synthesis of Bicyclo[2.2.1]heptane derivatives via the Diels-Alder reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between endo and exo products in a Diels-Alder reaction?

In the context of forming bicyclic systems like Bicyclo[2.2.1]heptane, the terms endo and exo describe the relative stereochemistry of the product. When a cyclic diene reacts, it forms a bridged bicyclic compound. In the endo product, the substituents from the dienophile are oriented towards the larger bridge of the bicyclic system.[1] Conversely, in the exo product, these substituents are pointed away from the larger bridge.[1] These two products are diastereomers of each other.[2]

Q2: What is the "Alder Endo Rule" and why is the endo product often favored?

The Alder Endo Rule states that the endo product is typically the major product in many Diels-Alder reactions.[3] This preference is often explained by "secondary orbital interactions".[4] In the endo transition state, the orbitals of the electron-withdrawing groups on the dienophile can favorably interact with the orbitals of the diene's central carbons (C2 and C3), which stabilizes this transition state and lowers its activation energy.[1][4] This interaction is not possible in the exo transition state.[4] As a result, the endo product forms faster and is referred to as the kinetic product.[1][4]

Q3: Is the endo product always the major product?

No. While the "endo rule" is a useful generalization, it does not apply to all Diels-Alder reactions. For instance, experimental evidence shows that the simplest Diels-Alder reactions, such as 1,3-butadiene (B125203) reacting with common monosubstituted dienophiles (like acrolein or methyl acrylate), yield kinetic endo:exo ratios close to 1:1, challenging the idea of an innate endo-selectivity.[5] Furthermore, reaction conditions can be manipulated to favor the exo product.

Q4: What is the difference between kinetic and thermodynamic control in this reaction?

  • Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation. The product that forms via the lowest energy transition state (the fastest-forming product) will predominate. In many cases, this is the endo adduct due to secondary orbital stabilization.[1][4][6]

  • Thermodynamic Control: At higher temperatures or over longer reaction times, the Diels-Alder reaction can be reversible.[4][6] This allows an equilibrium to be established between the reactants, the endo product, and the exo product. Under these conditions, the most stable product will be the major component at equilibrium. The exo isomer is often thermodynamically more stable because it experiences less steric hindrance.[1][6]

Troubleshooting Guide

Q1: My reaction shows poor or no selectivity between the endo and exo products. How can I improve endo selectivity?

Poor selectivity is a common issue. Several strategies can be employed to enhance the formation of the endo product:

  • Use a Lewis Acid Catalyst: Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄, ZnCl₂) are highly effective at increasing both the rate and the endo-selectivity of Diels-Alder reactions.[3][4] They coordinate to the dienophile (often at a carbonyl oxygen), making it more electron-withdrawing.[3][7] This lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which strengthens the secondary orbital interactions that stabilize the endo transition state.[4][7]

  • Lower the Reaction Temperature: Since the endo product is the kinetic product, running the reaction at a lower temperature will favor its formation by minimizing the chances of the reaction reaching thermodynamic equilibrium.[4]

  • Solvent Choice: While less impactful than catalysts, solvent polarity can influence selectivity. Reactions in aqueous media, sometimes with surfactants, have been shown to increase the endo/exo ratio.[8]

Q2: My reaction is unexpectedly yielding the exo product as the major isomer. What could be the cause?

Several factors can lead to the preferential formation of the exo isomer:

  • Thermodynamic Control: Your reaction may be operating under thermodynamic control. High temperatures or excessively long reaction times can allow the initially formed endo product to revert to the starting materials (retro-Diels-Alder) and then re-form as the more stable exo product.[6][9] Try reducing the temperature and reaction time.

  • Steric Hindrance: Significant steric hindrance in the endo transition state can raise its energy above that of the exo transition state, making the exo pathway kinetically favored. This can be caused by bulky substituents on either the diene or the dienophile.[10]

  • Specialized Catalysts: While most Lewis acids favor endo addition, some bulky Lewis acids can promote exo selectivity. For example, the B(C₆F₅)₃-catalyzed reaction between certain dienes and enals leads almost exclusively to the exo product.[11] This is attributed not to steric destabilization of the endo transition state, but to a favorable interplay of strain energy and non-covalent interactions in the exo pathway.[11]

Q3: How can I separate a mixture of endo and exo isomers?

Since endo and exo isomers are diastereomers, they have different physical properties. The most common method for their separation is column chromatography on silica (B1680970) gel.[12][13] In some cases, fractional distillation or crystallization may also be effective.

Q4: My reaction yields are very low. How can I improve them?

Low yields can often be addressed by accelerating the reaction rate. The most effective method is the use of a Lewis acid catalyst , which can increase reaction rates by a factor of up to 10⁵.[3] Ensure that all reagents and solvents are pure and dry, as impurities can inhibit the reaction, especially when using sensitive catalysts.

Data Presentation: Effect of Catalysts on Selectivity

The use of Lewis acid catalysts can dramatically alter the endo:exo product ratio.

DieneDienophileCatalystSolventTemp (°C)endo:exo RatioReference
CyclopentadieneMethyl AcrylateNone--82:12[3]
CyclopentadieneMethyl AcrylateAlCl₃·Et₂O--99:1[3]
2-Methyl-2-cyclohexenoneDiene 4SnBr₄--787.3:1 (endo favored)[10]
Acyclic Dieneα,β-enalAlCl₃--Highly endo-selective[11]
Acyclic Dieneα,β-enalB(C₆F₅)₃--Almost exclusively exo[11]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a generalized procedure for achieving high endo-selectivity using a Lewis acid catalyst.

Materials:

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Dienophile (e.g., methacrolein)

  • Lewis Acid Catalyst (e.g., SnCl₄, 1.0 M solution in CH₂Cl₂)

  • Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a flame-dried, argon-flushed flask, add the dienophile (1.0 equiv) and anhydrous CH₂Cl₂.

  • Cool the solution to a low temperature (e.g., -78 °C or -95 °C) using a dry ice/acetone or similar bath.[14]

  • Slowly add the Lewis acid solution (e.g., SnCl₄, 0.2 equiv) dropwise to the stirred solution.[14] Allow the mixture to stir for 15 minutes.

  • Add the diene (1.1 equiv), pre-cooled to the same temperature, dropwise to the reaction mixture over 10 minutes.[14]

  • Stir the reaction mixture at the low temperature for the specified time (e.g., 4 hours), monitoring progress by Thin Layer Chromatography (TLC).[14]

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution while the mixture is still cold.

  • Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography on silica gel to separate the isomers.

Protocol for Product Analysis (NMR Spectroscopy)

The endo and exo isomers of Bicyclo[2.2.1]heptane derivatives can be distinguished using ¹H NMR spectroscopy by analyzing the coupling constants of the bridgehead protons.[6]

  • Acquire a high-resolution ¹H NMR spectrum of the purified product.

  • Identify the signals for the bridgehead protons (on C1 and C4).

  • Analyze the coupling (splitting pattern) of these protons with the adjacent protons on the newly formed six-membered ring (on C5 and C6).

  • For the exo isomer: The dihedral angle between the bridgehead proton and the adjacent endo proton is nearly 90°. According to the Karplus equation, this results in a very small coupling constant (J ≈ 0 Hz), and the signal may appear as a singlet or a narrowly split multiplet.[6]

  • For the endo isomer: The dihedral angle is much smaller (approx. 30-45°), leading to a significant coupling constant (J > 4 Hz) and a clearly split signal (e.g., a doublet of doublets).[6]

Visualizations

kinetic_vs_thermodynamic cluster_main Reaction Coordinate reactants Reactants (Diene + Dienophile) ts_endo TS (endo) reactants->ts_endo ΔG‡ (endo) ts_exo TS (exo) reactants->ts_exo ΔG‡ (exo) r_level prod_endo Endo Product (Kinetic) ts_endo->prod_endo ts_endo_level prod_exo Exo Product (Thermodynamic) ts_exo->prod_exo ts_exo_level p_endo_level p_exo_level Y_axis Free Energy (G)

Caption: Kinetic vs. Thermodynamic control pathways.

workflow cluster_optimization Optimization Strategies start Start: Diels-Alder Reaction (Initial Conditions) analyze Analyze Product Mixture (NMR, GC) start->analyze decision Is endo:exo selectivity acceptable? analyze->decision lewis_acid Add Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄) decision->lewis_acid No finish End: Desired Selectivity Achieved decision->finish  Yes lower_temp Lower Reaction Temperature lewis_acid->lower_temp reanalyze Re-run Reaction & Analyze lewis_acid->reanalyze change_solvent Change Solvent (e.g., aqueous media) lower_temp->change_solvent lower_temp->reanalyze change_solvent->reanalyze reanalyze->decision

Caption: Workflow for optimizing endo/exo selectivity.

lewis_acid_effect Effect of Lewis Acid (LA) on Endo Transition State cluster_complex LA Complexation dienophile Dienophile LUMO EWG la Lewis Acid (LA) dienophile:EWG->la Coordination diene Diene HOMO C2-C3 π-system stabilization Enhanced Secondary Orbital Interaction diene:c2->stabilization Interaction dienophile_LA LA-Dienophile Complex LUMO (Lowered Energy) LA---EWG dienophile_LA:lumo->stabilization la->dienophile_LA ts_stabilized Endo Transition State (Stabilized, Lower ΔG‡) stabilization->ts_stabilized

Caption: Lewis acid stabilization of the endo transition state.

References

Technical Support Center: Synthesis of Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.1]heptane-2,3-diol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Diol

Possible Causes and Solutions:

  • Incomplete Reaction: The dihydroxylation of norbornene may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (norbornene) is still present, consider extending the reaction time or adding a slight excess of the oxidizing agent. For Sharpless asymmetric dihydroxylation, ensure the catalyst is fresh and the co-oxidant is present in the correct stoichiometric amount.[1]

  • Suboptimal Reaction Conditions: Temperature and pH can significantly impact the reaction yield, especially when using potassium permanganate (B83412) (KMnO₄).

    • Solution: For KMnO₄ dihydroxylation, maintain a low temperature (around 0°C) and basic conditions to prevent over-oxidation.[2] For osmium tetroxide (OsO₄) catalyzed reactions, ensure the co-oxidant (e.g., NMO) is effectively regenerating the catalyst.

  • Product Loss During Work-up: The diol is water-soluble, and significant amounts can be lost during aqueous extraction steps.

    • Solution: Minimize the volume of aqueous washes. After the initial extraction, back-extract the aqueous layers multiple times with an organic solvent (e.g., ethyl acetate) to recover the dissolved product.[3]

Problem 2: Contamination with Byproducts

Possible Byproducts and Removal Strategies:

  • Endo/Exo Diastereomers: The dihydroxylation of norbornene can produce both exo and endo isomers. The exo isomer is typically the major product due to steric hindrance.

    • Solution: Careful column chromatography on silica (B1680970) gel is usually effective for separating the diastereomers. A solvent system of n-hexane:ethyl acetate (B1210297) with a gradient elution can provide good separation.[4]

  • Unreacted Norbornene: Due to its volatility, residual norbornene may be present in the crude product.

    • Solution: Unreacted norbornene can often be removed by evaporation under reduced pressure (rotoevaporation) due to its high volatility. If it persists, it can be separated during column chromatography as it will elute much faster than the polar diol.

  • Norcamphor (B56629) (Bicyclo[2.2.1]heptan-2-one): Over-oxidation of the diol, particularly with stronger oxidizing agents or under harsh conditions, can lead to the formation of the corresponding dione, norcamphor.

    • Solution: Norcamphor is less polar than the diol and can be separated by silica gel column chromatography. Using a solvent system with a gradual increase in polarity (e.g., starting with a low percentage of ethyl acetate in hexane (B92381) and increasing the concentration) will elute the norcamphor before the diol.

  • Rearranged Aldehydes: Under certain conditions, rearrangement of the bicyclic system can lead to the formation of aldehyde byproducts.

    • Solution: These impurities can also be removed by column chromatography, as their polarity will differ from the desired diol.

Problem 3: Difficulty with Product Purification

  • Streaking on TLC Plate: Highly polar diols can streak on silica gel TLC plates, making it difficult to assess purity and determine an appropriate solvent system for column chromatography.

    • Solution: Add a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to the developing solvent to improve the spot shape.

  • Co-elution of Impurities during Column Chromatography:

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) can improve separation.[4][5] Experiment with different solvent systems based on TLC analysis.

  • Product Oiling Out During Recrystallization:

    • Solution: Ensure the correct solvent is chosen for recrystallization. Chloroform has been reported as a suitable solvent for recrystallizing related diols.[5] If the product oils out, try using a solvent pair (e.g., ethyl acetate/hexane) or cooling the solution more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the typical stereochemical outcome of the dihydroxylation of norbornene?

A1: The dihydroxylation of norbornene typically results in syn-addition of the two hydroxyl groups, leading to a cis-diol. Due to the steric hindrance of the bridged bicyclic system, the attack of the oxidizing agent preferentially occurs from the less hindered exo face, making the exo,exo-diol the major product.

Q2: How can I monitor the progress of the dihydroxylation reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[6][7] Use a silica gel plate and a suitable eluent (e.g., 30-50% ethyl acetate in hexane). The starting material, norbornene, is non-polar and will have a high Rf value, while the diol product is much more polar and will have a lower Rf value. The reaction is complete when the spot corresponding to norbornene has disappeared.

Q3: What are the advantages of using catalytic osmium tetroxide with a co-oxidant over stoichiometric potassium permanganate?

A3: Catalytic OsO₄ with a co-oxidant like N-Methylmorpholine N-oxide (NMO) is often preferred because it is a milder and more selective method, generally leading to higher yields of the diol with fewer byproducts from over-oxidation.[8] Potassium permanganate is a stronger oxidizing agent and can cleave the diol if the reaction conditions are not carefully controlled.[8]

Q4: My final product is a white solid, but the melting point is broad. What could be the issue?

A4: A broad melting point typically indicates the presence of impurities. The most likely impurities are the minor endo diastereomer or residual starting materials/byproducts from the synthesis. Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point.

Q5: Are there any safety precautions I should be aware of when working with osmium tetroxide?

A5: Yes, osmium tetroxide is highly toxic, volatile, and can cause serious eye damage. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its toxicity, it is highly recommended to use it in catalytic amounts with a co-oxidant.

Data Presentation

ParameterMethod 1: Catalytic OsO₄ / NMOMethod 2: Cold, Dilute KMnO₄
Typical Yield HighModerate to High
Purity before Purification Good to ExcellentFair to Good
Common Byproducts Minor amounts of endo-diolOver-oxidation to norcamphor, endo-diol
Purification Method Column Chromatography, RecrystallizationColumn Chromatography, Recrystallization
Chromatography Eluent Hexane/Ethyl Acetate gradientHexane/Ethyl Acetate gradient
Recrystallization Solvent ChloroformEthyl Acetate/Hexane

Experimental Protocols

Key Experiment: Purification of this compound by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). This will elute any non-polar impurities like unreacted norbornene.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase to 7:3, then 1:1 hexane:ethyl acetate). This will help to separate less polar byproducts like norcamphor from the more polar diol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure diol.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Synthesis_and_Purification_Workflow Start Norbornene Reaction Dihydroxylation (e.g., cat. OsO4, NMO) Start->Reaction Crude_Product Crude Product Mixture: - this compound (exo/endo) - Unreacted Norbornene - Norcamphor Reaction->Crude_Product Purification Purification Crude_Product->Purification Column_Chromatography Column Chromatography (Silica Gel) Purification->Column_Chromatography Primary Method Recrystallization Recrystallization Purification->Recrystallization Further Purification Pure_Product Pure this compound Column_Chromatography->Pure_Product Byproducts Byproducts: - Norcamphor - endo-diol - Unreacted Norbornene Column_Chromatography->Byproducts Separated Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Large-Scale Synthesis of Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Bicyclo[2.2.1]heptane-2,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound on a laboratory scale?

A common laboratory-scale synthesis involves the dihydroxylation of bicyclo[2.2.1]hept-2-ene (norbornene). This can be achieved through various methods, including:

  • Osmium Tetroxide Catalyzed Dihydroxylation: Using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).[1][2] The Sharpless asymmetric dihydroxylation, a variation of this method, can be employed to achieve enantioselectivity.[1][3]

  • Permanganate (B83412) Oxidation: Reaction of norbornene with cold, dilute potassium permanganate (KMnO₄) under alkaline conditions (Baeyer's test) can yield the cis-diol. However, this method is often less selective and can lead to over-oxidation.[2]

  • Epoxidation followed by Hydrolysis: This two-step process involves the epoxidation of norbornene, for instance with a peroxy acid like m-CPBA, followed by acid- or base-catalyzed hydrolysis of the resulting epoxide to yield the trans-diol.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges:

  • Stereoselectivity: Controlling the diastereoselectivity ( exo vs. endo approach of the reagents) and enantioselectivity (for chiral diols) can be difficult to maintain on a large scale. The rigid, bridged structure of the bicyclo[2.2.1]heptane framework influences the steric accessibility of the double bond.[4]

  • Reagent Handling and Cost: The use of expensive and toxic reagents like osmium tetroxide in large quantities is a significant concern regarding cost, safety, and waste disposal.[2]

  • Reaction Conditions: Maintaining homogenous reaction temperatures and efficient mixing in large reactors can be challenging, potentially affecting yield and purity.

  • Product Isolation and Purification: Isolating the diol from the reaction mixture and achieving high purity on a large scale can be complicated by the presence of byproducts and the physical properties of the diol. Recrystallization or column chromatography, which are common in the lab, can be inefficient and costly at an industrial scale.

  • Byproduct Formation: Over-oxidation to the corresponding dione (B5365651) or cleavage of the carbon-carbon double bond are potential side reactions, especially with strong oxidizing agents.[2]

Q3: Are there greener alternatives to traditional dihydroxylation methods for large-scale synthesis?

Yes, research is ongoing to develop more environmentally friendly and safer methods. Some alternatives include:

  • Osmium-free Dihydroxylation: Methods using alternative catalysts or reagents to avoid the toxicity of osmium are being explored.[5]

  • Biocatalysis: The use of enzymes, such as dioxygenases, to catalyze the dihydroxylation of C=C bonds is a promising green alternative.[6] Biocatalytic methods can offer high stereoselectivity and operate under milder reaction conditions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Formation of endo Isomer)
Potential Cause Troubleshooting Step
Steric Hindrance The exo face of norbornene is generally more accessible. However, reaction conditions can influence the selectivity. Consider modifying the solvent or temperature to enhance the kinetic preference for exo attack.
Reagent Choice The size and nature of the dihydroxylating agent can impact selectivity. For osmium-based methods, the choice of ligand in asymmetric dihydroxylation can influence the facial selectivity. Experiment with different ligand systems.
Issue 2: Low Yield and Byproduct Formation
Potential Cause Troubleshooting Step
Over-oxidation This is common with strong oxidants like KMnO₄. Ensure the reaction temperature is kept low and the reaction time is carefully monitored. Use of milder, more selective reagents like catalytic OsO₄ with NMO is recommended.[2]
Inefficient Mixing In large reactors, poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the stirring mechanism is adequate for the scale of the reaction.
Substrate Purity Impurities in the starting norbornene can interfere with the reaction. Ensure the starting material is of high purity.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Step
Residual Oxidant/Catalyst Traces of metal catalysts or co-oxidants can be difficult to remove. Implement appropriate work-up procedures, such as quenching with a reducing agent (e.g., sodium sulfite) and performing aqueous washes.[3]
Formation of Isomeric Mixtures If the reaction produces a mixture of diastereomers, separation by crystallization might be challenging. Optimize the reaction for higher diastereoselectivity. If separation is necessary, explore different recrystallization solvents or consider derivatization to facilitate separation.
Product Solubility The diol may have high polarity, making extraction from aqueous media difficult. Use a highly polar organic solvent for extraction or consider continuous extraction methods.

Experimental Protocols

Key Experiment: Catalytic Dihydroxylation of Norbornene

This protocol is a general representation and may require optimization for large-scale applications.

Materials:

  • Bicyclo[2.2.1]hept-2-ene (Norbornene)

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium Tetroxide (OsO₄) solution (e.g., 4% in water)

  • Acetone (B3395972)/Water solvent mixture

  • Sodium Sulfite (B76179)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate

Procedure:

  • In a suitable reactor, dissolve norbornene in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution to the stirred reaction mixture.

  • Allow the reaction to proceed at low temperature, monitoring the progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite and stir for an additional hour.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Synthesis Method Starting Material Product Yield Reference
Swern OxidationBicyclo[2.2.1]hept-5-ene-2,3-diolBicyclo[2.2.1]hept-5-ene-2,3-dione61% (with oxalyl chloride)[7]
Swern OxidationBicyclo[2.2.1]hept-5-ene-2,3-diolBicyclo[2.2.1]hept-5-ene-2,3-dione73% (with trifluoroacetic anhydride)[7]
Diels-Alder and HydrolysisVinylene carbonate and cyclopentadieneBicyclo[2.2.1]hept-5-ene-2,3-diol78% (two steps)[7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Norbornene in Acetone/Water add_nmo Add NMO start->add_nmo cool Cool to 0°C add_nmo->cool add_oso4 Add Catalytic OsO₄ cool->add_oso4 react Stir at 0°C (Monitor Progress) add_oso4->react quench Quench with Sodium Sulfite react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the catalytic dihydroxylation of norbornene.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Low Yield of Diol cause1 Over-oxidation issue->cause1 cause2 Poor Stereoselectivity issue->cause2 cause3 Inefficient Purification issue->cause3 solution1a Lower Reaction Temperature cause1->solution1a solution1b Use Milder Oxidant cause1->solution1b solution2a Modify Solvent/Ligand cause2->solution2a solution3a Optimize Work-up Procedure cause3->solution3a solution3b Alternative Purification Method cause3->solution3b

Caption: Troubleshooting logic for low yield in diol synthesis.

References

Navigating Stereoselectivity in Bicyclo[2.2.1]heptane-2,3-diol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and understanding the nuanced role of solvents in the stereoselective synthesis of Bicyclo[2.2.1]heptane-2,3-diol. Addressing common experimental challenges, this resource offers practical solutions and detailed protocols to aid in achieving desired stereochemical outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dihydroxylation of norbornene is yielding a mixture of exo and endo diols. How can I improve the stereoselectivity?

A1: The stereoselectivity of norbornene dihydroxylation is highly dependent on the reaction conditions, particularly the choice of solvent and oxidizing agent. Steric hindrance generally favors the formation of the exo isomer, as the oxidizing agent approaches from the less hindered face of the bicyclic system. However, solvent polarity and the ability to form hydrogen bonds can influence the transition state, thereby altering the exo/endo ratio.

  • Troubleshooting Tip: To favor the exo isomer, consider using less polar, non-coordinating solvents. For potentially increasing the proportion of the endo isomer, polar protic solvents or additives capable of hydrogen bonding might be explored, though this is less commonly favored. A systematic screening of solvents with varying polarities and coordinating abilities is recommended.

Q2: I am observing low yields in my dihydroxylation reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation.

  • Troubleshooting Tips:

    • Reagent Purity: Ensure the purity of your starting materials and reagents, particularly the oxidizing agent (e.g., OsO₄, KMnO₄) and any co-oxidants (e.g., NMO).

    • Temperature Control: Dihydroxylation reactions, especially with KMnO₄, should be conducted at low temperatures (e.g., 0 °C or below) to prevent over-oxidation and cleavage of the diol.

    • Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the oxidizing agent can lead to unwanted side products.

    • Solvent Choice: The solvent can affect the solubility of the reagents and the stability of the intermediate species. Ensure your chosen solvent is appropriate for the specific dihydroxylation method. For instance, in Upjohn dihydroxylation, a mixture of acetone (B3395972) and water is commonly used.

Q3: How does the choice of oxidizing agent (OsO₄ vs. KMnO₄) impact the stereoselectivity and what solvents are typically used with each?

A3: Both osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are common reagents for the syn-dihydroxylation of alkenes, but they have different practical considerations.

  • Osmium Tetroxide (OsO₄): Generally provides higher yields and cleaner reactions with better stereoselectivity, favoring the exo diol due to steric approach control. It is often used in catalytic amounts with a co-oxidant like N-Methylmorpholine N-oxide (NMO).

  • Potassium Permanganate (KMnO₄): A less expensive but often more aggressive oxidizing agent. Over-oxidation is a common issue if the temperature and pH are not carefully controlled. It also tends to favor the exo isomer.

    • Typical Solvents: Aqueous basic solutions, often with a co-solvent like tert-butanol to improve solubility.

Q4: Can solvent additives be used to influence the stereoselectivity?

A4: Yes, additives can play a significant role. For instance, in Sharpless asymmetric dihydroxylation, chiral ligands are used to induce enantioselectivity. While this is for enantiocontrol rather than diastereocontrol of the exo/endo isomers, it demonstrates the principle of modifying the catalyst environment. For diastereoselectivity, the addition of Lewis acids or bases could potentially alter the transition state geometry by coordinating with the oxidizing agent or the substrate, thereby influencing the facial selectivity. However, systematic studies on this for this compound are not extensively documented.

Data Presentation: Solvent Effects on Stereoselectivity

Solvent SystemDielectric Constant (ε)Hydrogen BondingPredominant Isomer (Hypothetical)exo:endo Ratio (Hypothetical)
Benzene2.3Non-polar, Aproticexo95:5
Dichloromethane9.1Polar, Aproticexo90:10
Tetrahydrofuran (THF)7.5Polar, Aproticexo88:12
Acetone/Water (10:1)~25Polar, Proticexo85:15
tert-Butanol/Water (1:1)~30Polar, Proticexo82:18
Water80.1Polar, Proticexo80:20

Note: This table is for illustrative purposes. Experimental verification is necessary to determine the precise exo:endo ratios in different solvents. The general trend suggests that increasing solvent polarity and hydrogen bonding capability may slightly decrease the high exo-selectivity typically observed due to steric factors.

Experimental Protocols

1. General Protocol for exo-Selective Dihydroxylation of Norbornene using Catalytic OsO₄ (Upjohn Conditions)

  • Materials: Norbornene, N-Methylmorpholine N-oxide (NMO), Osmium tetroxide (4% solution in water), Acetone, Water, Sodium sulfite.

  • Procedure:

    • Dissolve norbornene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

    • Add N-Methylmorpholine N-oxide (NMO) (1.2 eq) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a catalytic amount of the osmium tetroxide solution (e.g., 0.01 eq) to the stirred reaction mixture.

    • Allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Stir for 30 minutes, then extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the this compound.

    • Determine the exo:endo ratio by ¹H NMR spectroscopy.

2. General Protocol for exo-Selective Dihydroxylation of Norbornene using KMnO₄

  • Materials: Norbornene, Potassium permanganate (KMnO₄), Sodium hydroxide (B78521) (NaOH), tert-Butanol, Water.

  • Procedure:

    • Dissolve norbornene (1.0 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a cold solution of potassium permanganate (KMnO₄) (1.0 eq) in aqueous sodium hydroxide (e.g., 0.1 M).

    • Add the cold KMnO₄ solution dropwise to the stirred norbornene solution, maintaining the temperature at or below 5 °C. The purple color of the permanganate should disappear as it reacts.

    • After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.

    • Quench the reaction by adding a small amount of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Analyze the product to determine the exo:endo ratio.

Visualizations

Solvent_Selection_Workflow start Start: Desire for specific stereoisomer (exo or endo) steric_control Steric Hindrance favors exo isomer start->steric_control solvent_consideration Consider Solvent Properties start->solvent_consideration nonpolar Non-polar, Aprotic Solvents (e.g., Benzene, Toluene) solvent_consideration->nonpolar polar_aprotic Polar, Aprotic Solvents (e.g., CH2Cl2, THF, Acetone) solvent_consideration->polar_aprotic polar_protic Polar, Protic Solvents (e.g., Water, t-Butanol/Water) solvent_consideration->polar_protic high_exo High exo-selectivity expected nonpolar->high_exo moderate_exo Moderate to high exo-selectivity polar_aprotic->moderate_exo potential_endo Potential for increased endo isomer (still likely exo-major) polar_protic->potential_endo experiment Perform Experimental Synthesis high_exo->experiment moderate_exo->experiment potential_endo->experiment analysis Analyze exo:endo ratio (e.g., NMR, GC) experiment->analysis end End: Desired Stereoselectivity Achieved analysis->end

Caption: Workflow for solvent selection to influence stereoselectivity.

Dihydroxylation_Pathway Norbornene Norbornene Transition_State Transition State Norbornene->Transition_State Reagent Oxidizing Agent (OsO4 or KMnO4) Reagent->Transition_State Exo_Attack Exo-facial Attack (Less Hindered) Transition_State->Exo_Attack Lower Energy Endo_Attack Endo-facial Attack (More Hindered) Transition_State->Endo_Attack Higher Energy Exo_Diol exo,exo-Bicyclo[2.2.1]heptane-2,3-diol (Major Product) Exo_Attack->Exo_Diol Endo_Diol endo,endo-Bicyclo[2.2.1]heptane-2,3-diol (Minor Product) Endo_Attack->Endo_Diol Solvent Solvent Environment (Polarity, H-bonding) Solvent->Transition_State Influences Energy Difference

Caption: General reaction pathway for norbornene dihydroxylation.

Technical Support Center: Asymmetric Synthesis Using Bicyclo[2.2.1]heptane-2,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bicyclo[2.2.1]heptane-2,3-diol derivatives as chiral ligands or auxiliaries in asymmetric synthesis.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during your experiments, with a focus on catalyst poisoning.

Guide 1: Reduced Enantioselectivity or Reaction Rate in Rhodium-Catalyzed Hydrogenation

Problem: You are observing a significant drop in enantiomeric excess (ee%) or a noticeable decrease in the reaction rate in a Rhodium-catalyzed asymmetric hydrogenation reaction using a this compound-derived ligand.

Potential Cause: Catalyst poisoning by nitrogen or sulfur-containing compounds. Rhodium catalysts are particularly sensitive to these functional groups, which can coordinate to the metal center and inhibit its catalytic activity.[1]

Troubleshooting Workflow:

G start Low ee% or Rate in Rh-Catalyzed Hydrogenation check_substrate Step 1: Analyze Substrate and Reagents for Impurities start->check_substrate check_solvent Step 2: Verify Solvent and Gas Purity check_substrate->check_solvent Impurities Detected? (No) purify_substrate Action: Purify Substrate/Reagents (e.g., column chromatography, recrystallization, activated carbon treatment) check_substrate->purify_substrate Impurities Detected? (Yes) check_catalyst Step 3: Inspect Catalyst Handling and Pre-activation check_solvent->check_catalyst Purity Issues? (No) purify_solvent Action: Use Freshly Distilled/Anhydrous Solvent and High-Purity Hydrogen check_solvent->purify_solvent Purity Issues? (Yes) improve_handling Action: Ensure Strict Air-Free Techniques (Glovebox or Schlenk Line) check_catalyst->improve_handling Handling Issues? (Yes) resolution Resolution: Restored Enantioselectivity and Reaction Rate check_catalyst->resolution Handling Issues? (No) (Consider catalyst batch variation) purify_substrate->resolution purify_solvent->resolution improve_handling->resolution G start Inconsistent/Low Yields in Pd-Catalyzed AAA check_nucleophile Step 1: Evaluate Nucleophile and Additives start->check_nucleophile check_ligand Step 2: Assess Ligand Stability and Purity check_nucleophile->check_ligand Issue Identified? (No) optimize_nucleophile Action: Screen different nucleophile sources/ counterions. Optimize additive concentration. check_nucleophile->optimize_nucleophile Issue Identified? (Yes) check_atmosphere Step 3: Verify Inert Atmosphere check_ligand->check_atmosphere Degradation/Impurity? (No) purify_ligand Action: Re-purify ligand. Check for degradation. check_ligand->purify_ligand Degradation/Impurity? (Yes) improve_atmosphere Action: Ensure rigorous exclusion of air and moisture. check_atmosphere->improve_atmosphere Leak or Contamination? (Yes) resolution Resolution: Consistent and High Yields check_atmosphere->resolution Leak or Contamination? (No) (Consider substrate-specific issues) optimize_nucleophile->resolution purify_ligand->resolution improve_atmosphere->resolution G start Low Diastereoselectivity in Lewis Acid- Catalyzed Diels-Alder check_solvents_reagents Step 1: Check for Water Content in Solvents and Reagents start->check_solvents_reagents check_lewis_acid Step 2: Verify Lewis Acid Quality and Handling check_solvents_reagents->check_lewis_acid Water Detected? (No) dry_solvents_reagents Action: Use freshly dried solvents and reagents. Employ molecular sieves. check_solvents_reagents->dry_solvents_reagents Water Detected? (Yes) check_temperature Step 3: Evaluate Reaction Temperature check_lewis_acid->check_temperature Degradation Suspected? (No) fresh_lewis_acid Action: Use a fresh bottle of Lewis acid. Handle under inert atmosphere. check_lewis_acid->fresh_lewis_acid Degradation Suspected? (Yes) optimize_temperature Action: Lower the reaction temperature. check_temperature->optimize_temperature Temperature Too High? (Yes) resolution Resolution: Improved Diastereoselectivity check_temperature->resolution Temperature Too High? (No) (Consider substrate electronic effects) dry_solvents_reagents->resolution fresh_lewis_acid->resolution optimize_temperature->resolution

References

Validation & Comparative

A Comparative Guide to Bicyclo[2.2.1]heptane-2,3-diol and Other Chiral Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity. Chiral diols have long been a cornerstone in this field, offering a versatile scaffold for inducing stereocontrol in a variety of chemical transformations. This guide provides an objective comparison of the performance of Bicyclo[2.2.1]heptane-2,3-diol with other widely used chiral diols, namely 1,1'-Bi-2-naphthol (BINOL) and α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL). The comparison is supported by experimental data from the literature, detailed methodologies for key experiments, and visualizations to clarify underlying principles.

Introduction to Chiral Diols in Asymmetric Synthesis

Chiral diols exert their influence in asymmetric reactions primarily through the formation of chiral metal complexes or by acting as organocatalysts. Their rigid structures and defined stereochemistry create a chiral environment that directs the approach of reactants, favoring the formation of one enantiomer over the other. The efficacy of a chiral diol is often dictated by its structural rigidity, the steric hindrance it imposes, and the electronic nature of its substituents.

This compound , a derivative of the rigid norbornane (B1196662) framework, presents a unique C2-symmetric scaffold. Its conformational rigidity is a key feature, which can lead to a well-defined chiral pocket around a metal center. In contrast, BINOL possesses axial chirality arising from restricted rotation around the C-C bond connecting the two naphthyl rings. Its derivatives are known for their broad applicability and high enantioselectivity in a wide range of reactions. TADDOL , derived from tartaric acid, is characterized by a C2-symmetric 1,3-dioxolane (B20135) backbone with two diarylhydroxymethyl groups, creating a distinct chiral environment.

Performance Comparison in Asymmetric Reactions

To provide a clear comparison, we will examine the performance of these chiral diols in two key asymmetric transformations: the addition of diethylzinc (B1219324) to aldehydes and the Diels-Alder reaction. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature. Therefore, this guide presents data from various sources, and reaction conditions are provided for context.

Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025)

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. The performance of various chiral diols as ligands in this reaction is summarized below.

Table 1: Comparison of Chiral Diols in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Ligand (Diol)Ligand StructureYield (%)Enantiomeric Excess (e.e., %)Configuration
(1R,2S,3R,4S)-1,7,7-trimethyl-2-(pyridin-2-ylmethyl)this compoundThis compound derivative8582R
(R)-BINOLAxially chiral biaryl diol9598S
(R,R)-TADDOLTartrate-derived diol92>99R

Note: The data presented is compiled from different studies and reaction conditions may vary.

The data suggests that while the this compound derivative provides good yield and enantioselectivity, BINOL and TADDOL generally exhibit higher enantiomeric excesses in this specific transformation. The rigid, camphor-derived backbone of the bicyclic diol effectively induces chirality, but the well-established scaffolds of BINOL and TADDOL appear to create a more selective chiral environment for this particular reaction.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with high stereocontrol. Chiral diols, as part of Lewis acid catalysts, can effectively control the facial selectivity of this cycloaddition.

Table 2: Comparison of Chiral Diols in the Asymmetric Diels-Alder Reaction

Chiral Ligand (Diol)ReactionYield (%)Enantiomeric Excess (e.e., %)
Bicyclo[2.2.1]heptane-based (exo)Cyclopentadiene + AcroleinHighModerate
(R)-BINOLCyclopentadiene + N-acryloyloxazolidinone9199
(R,R)-TADDOLAminosiloxydiene + Substituted AcroleinsGoodup to 92

Note: Direct comparative data for this compound in this reaction is limited. The entry reflects general observations from related systems. Data for BINOL and TADDOL are from representative examples.

In the context of the Diels-Alder reaction, both BINOL and TADDOL have been extensively studied and have demonstrated high levels of enantiocontrol.[1] While the rigid bicyclo[2.2.1]heptane framework has been utilized in asymmetric Diels-Alder reactions, often as part of the dienophile or diene itself, its application as a chiral ligand in a catalytic system is less documented with direct comparative data against BINOL or TADDOL. The available information suggests that it can induce moderate to good stereoselectivity.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the asymmetric reactions discussed.

General Experimental Protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Diol

Materials:

  • Chiral diol ligand (e.g., (1R,2S,3R,4S)-1,7,7-trimethyl-2-(pyridin-2-ylmethyl)this compound, (R)-BINOL, or (R,R)-TADDOL)

  • Diethylzinc (Et2Zn) solution in hexanes

  • Benzaldehyde

  • Anhydrous toluene (B28343) or other suitable solvent

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral diol ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-alkoxide complex.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Experimental Protocol for a Chiral Diol-Catalyzed Asymmetric Diels-Alder Reaction

Materials:

  • Chiral diol ligand (e.g., (R)-BINOL or a TADDOL derivative)

  • Lewis acid (e.g., Ti(OiPr)4, Et2AlCl)

  • Diene (e.g., cyclopentadiene)

  • Dienophile (e.g., N-acryloyloxazolidinone)

  • Anhydrous dichloromethane (B109758) or other suitable solvent

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral Lewis acid catalyst. For a Ti-TADDOLate catalyst, stir a solution of the TADDOL derivative (0.2 mmol) and Ti(OiPr)4 (0.2 mmol) in anhydrous toluene at room temperature for 1 hour.

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Add the dienophile (1.0 mmol) to the catalyst solution.

  • After stirring for 10 minutes, add the diene (3.0 mmol) dropwise.

  • Stir the reaction mixture at the specified temperature and monitor by TLC.

  • Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Warm the mixture to room temperature and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or NMR analysis of a derivatized product.

Visualization of Key Concepts

To better understand the principles at play, the following diagrams illustrate the general workflow and structural relationships.

Asymmetric_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Formation Prochiral_Substrate Prochiral Substrate (e.g., Aldehyde) Reaction Asymmetric Reaction Prochiral_Substrate->Reaction Reagent Reagent (e.g., Diethylzinc) Reagent->Reaction Chiral_Diol Chiral Diol (e.g., this compound) Chiral_Catalyst Chiral Catalyst Chiral_Diol->Chiral_Catalyst Coordination Metal_Source Metal Source (e.g., Zn(II), Ti(IV)) Metal_Source->Chiral_Catalyst Chiral_Catalyst->Reaction Catalysis Enantiomeric_Products Enantiomeric Products (R and S) Reaction->Enantiomeric_Products

General workflow for chiral diol-mediated asymmetric synthesis.

Structural comparison of the core scaffolds of the discussed chiral diols.

Conclusion

This compound and its derivatives represent a class of chiral ligands with a rigid and well-defined stereochemical structure. While they have shown promise in asymmetric catalysis, particularly in reactions like the addition of diethylzinc to aldehydes, the currently available literature suggests that established chiral diols such as BINOL and TADDOL often provide higher levels of enantioselectivity in benchmark reactions.

The choice of a chiral diol is highly dependent on the specific reaction, substrate, and reaction conditions. The rigid framework of this compound may offer advantages in certain transformations that have yet to be fully explored. Further research involving direct, systematic comparisons with other classes of chiral diols is necessary to fully elucidate its potential and define its niche in the field of asymmetric synthesis. For researchers and professionals in drug development, this guide serves as a starting point for understanding the relative merits of these important chiral building blocks.

References

comparison of linkers for solid-phase oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive is crucial for researchers, scientists, and drug development professionals to optimize the yield, purity, and efficiency of their oligonucleotide production. The choice of linker, which connects the growing oligonucleotide chain to the solid support, significantly impacts the cleavage conditions, the stability of the oligonucleotide during synthesis, and the overall success of the synthesis. This guide provides an objective comparison of common linkers, supported by available experimental data, and outlines the methodologies for their evaluation.

Comparison of Key Linkers

The selection of a linker primarily depends on the desired cleavage characteristics, the scale of the synthesis, and the chemical nature of the oligonucleotide being synthesized (e.g., DNA, RNA, or modified oligonucleotides). The most common types of linkers are standard cleavable linkers, highly labile linkers, and universal linkers.

Data Presentation
Linker TypeLinker NameCleavage ConditionsCleavage TimeCleavage Efficiency/YieldStabilityKey AdvantagesKey Disadvantages
Standard SuccinylConcentrated Ammonium (B1175870) Hydroxide (NH₄OH) at room temperature~ 1 hour~80%[1]Stable under standard synthesis conditions.Well-established, cost-effective.Slow cleavage, incomplete release can lower yield.
Standard Succinyl (for RNA)Ammonium hydroxide/methylamine (AMA)~ 5 minutes[2]HighStable under RNA synthesis conditions.Faster cleavage than with NH₄OH alone.Requires use of AMA, which is more volatile.
Labile Hydroquinone-O,O'-diacetic acid (Q-linker)Concentrated Ammonium Hydroxide (NH₄OH) at room temperature~ 2 minutes[1][3]>95%Stable under standard synthesis conditions.[3]Rapid cleavage significantly increases throughput.[3]May be more expensive than succinyl linkers.
Labile Hydroquinone-O,O'-diacetic acid (Q-linker) (for RNA)Ammonium hydroxide/methylamine (AMA)A few seconds[2]Very HighStable under RNA synthesis conditions.Extremely fast cleavage, ideal for high-throughput RNA synthesis.[2]Requires use of AMA.
Universal UnyLinker, Universal Support IIIStandard aqueous ammonia (B1221849) deprotection conditions.[1][4]Varies depending on specific universal linker chemistry.Generally high, >95% reported for some.[4]Designed to be stable during oligomerization.[1]Eliminates the need for multiple supports for different 3'-nucleosides.[1]May require specific dephosphorylation steps.[4]

Experimental Protocols

General Solid-Phase Oligonucleotide Synthesis Cycle

Solid-phase oligonucleotide synthesis is an automated process involving a series of chemical reactions. The general workflow is depicted in the diagram below. Each cycle adds one nucleotide to the growing chain.

Solid-Phase Oligonucleotide Synthesis cluster_synthesis_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents failure sequences Oxidation->Deblocking Stabilizes phosphate (B84403) backbone Cleavage 5. Cleavage from Support and Deprotection Oxidation->Cleavage After final cycle Start Solid Support with Linker and first Nucleoside Start->Deblocking Purification Purification (e.g., HPLC, PAGE) Cleavage->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: General workflow of solid-phase oligonucleotide synthesis.

Protocol for Linker Cleavage Assay

This protocol is designed to compare the cleavage efficiency of different linkers.

Objective: To quantify the percentage of oligonucleotide released from the solid support under specific cleavage conditions over time.

Materials:

  • Oligonucleotide synthesized on solid supports with different linkers (e.g., Succinyl-CPG, Q-linker-CPG).

  • Cleavage reagent (e.g., concentrated ammonium hydroxide, AMA).

  • HPLC system with a suitable column (e.g., reverse-phase C18).

  • UV-Vis spectrophotometer.

  • Microcentrifuge tubes.

  • Pipettes.

Procedure:

  • Aliquot equal amounts of the solid support with the synthesized oligonucleotide into separate microcentrifuge tubes for each linker and time point.

  • Add a defined volume of the cleavage reagent to each tube.

  • Incubate the tubes at the specified temperature (e.g., room temperature).

  • At designated time points (e.g., 2 min, 5 min, 15 min, 30 min, 60 min), quench the reaction by filtering the supernatant to separate it from the solid support.

  • Analyze the supernatant containing the cleaved oligonucleotide by HPLC to determine the quantity of the released product.

  • To determine the total amount of synthesized oligonucleotide, fully cleave a sample for an extended period (e.g., 24 hours) or use a previously established total yield.

  • Calculate the cleavage efficiency at each time point as a percentage of the total amount of oligonucleotide synthesized.

Protocol for Oligonucleotide Purity Analysis

Objective: To assess the purity of the synthesized oligonucleotide after cleavage and deprotection.

Materials:

  • Crude oligonucleotide solution after cleavage and deprotection.

  • HPLC system with an appropriate column (e.g., anion-exchange or reverse-phase).

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

A. High-Performance Liquid Chromatography (HPLC):

  • Dilute a small aliquot of the crude oligonucleotide solution in an appropriate buffer.

  • Inject the sample into the HPLC system.

  • Run a gradient elution to separate the full-length product from failure sequences and other impurities.

  • Monitor the elution profile using a UV detector at 260 nm.

  • Integrate the peak areas to determine the percentage of the full-length product relative to the total integrated area of all peaks.

B. Polyacrylamide Gel Electrophoresis (PAGE):

  • Prepare a denaturing polyacrylamide gel of an appropriate concentration.

  • Load the crude oligonucleotide sample into a well.

  • Run the gel at a constant voltage until the tracking dye has migrated a sufficient distance.

  • Stain the gel with a suitable dye (e.g., Stains-All or SYBR Gold) and visualize it under UV light.

  • The purity is assessed by the intensity of the band corresponding to the full-length product compared to any shorter failure sequence bands.

Logical Relationships in Linker Selection

The choice of a linker is a critical decision in the planning of oligonucleotide synthesis, with direct consequences on the experimental workflow and outcomes.

Linker Selection Logic cluster_options Linker Options Requirement Synthesis Requirement Linker_Choice Linker Choice Requirement->Linker_Choice Cleavage_Conditions Cleavage Conditions Linker_Choice->Cleavage_Conditions Determines Throughput Synthesis Throughput Linker_Choice->Throughput Impacts Oligo_Purity Oligonucleotide Purity Linker_Choice->Oligo_Purity Affects Cost Overall Cost Linker_Choice->Cost Influences Standard Standard Linker (e.g., Succinyl) Linker_Choice->Standard If cost-sensitive, low throughput needed Labile Labile Linker (e.g., Q-linker) Linker_Choice->Labile If high throughput is critical Universal Universal Linker Linker_Choice->Universal To simplify support inventory

Caption: Decision-making flowchart for linker selection in oligonucleotide synthesis.

References

A Comparative Guide to Validating Enantiomeric Excess of Bicyclo[2.2.1]heptane-2,3-diol Derivatives by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and purification of chiral molecules such as Bicyclo[2.2.1]heptane-2,3-diol derivatives. These bicyclic diols are valuable building blocks in asymmetric synthesis and drug discovery, making the accurate assessment of their enantiomeric purity paramount. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for validating the enantiomeric excess of these compounds, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Enantiomeric Excess Determination

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. However, other methods such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents also offer viable alternatives, each with its own set of advantages and limitations.

ParameterChiral HPLCChiral GCNMR with Chiral Shift Reagent
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Formation of diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.
Applicability Broadly applicable to a wide range of this compound derivatives. Derivatization may be required for compounds lacking a UV chromophore.Suitable for volatile and thermally stable derivatives.Applicable to soluble derivatives. Provides structural information.
Sample Preparation Simple dissolution in the mobile phase. Derivatization may add a step.Derivatization to a more volatile form (e.g., diacetate) is often necessary.Dissolution in a deuterated solvent and addition of the chiral shift reagent.
Potential Issues Cost of chiral columns; method development can be time-consuming.Potential for thermal racemization of some bicyclo[2.2.1]heptane derivatives in the heated injector or column.[1]Lower sensitivity compared to chromatographic methods; potential for signal broadening.
Instrumentation Standard HPLC system with a chiral column and UV or RI detector.Standard GC system with a chiral capillary column and FID or MS detector.Standard NMR spectrometer.

Experimental Data: Chiral HPLC Performance

The selection of the chiral stationary phase (CSP) is crucial for achieving successful enantiomeric separation in HPLC. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are often the first choice for the analysis of diols.

Table 1: Illustrative Chiral HPLC Data for the Separation of this compound Enantiomers (as diacetate derivatives)

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Chiralcel® OD-H n-Hexane / Isopropanol (90:10)1.012.514.82.1
Chiralpak® AD-H n-Hexane / Isopropanol (95:5)0.815.216.51.8

Note: The data presented in this table is illustrative and based on typical performance for similar compounds. Actual results may vary depending on the specific derivative and experimental conditions.

Experimental Protocols

Method 1: Chiral HPLC Analysis

This protocol outlines a general procedure for the determination of enantiomeric excess of this compound derivatives using chiral HPLC.

1. Sample Preparation (Derivatization to Diacetate):

  • To a solution of this compound (1 equivalent) in dichloromethane, add acetic anhydride (B1165640) (2.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting diacetate derivative in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol. The ratio should be optimized for baseline separation (e.g., 90:10 or 95:5).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Method 2: Chiral GC Analysis

This protocol provides a general method for the analysis of volatile this compound derivatives.

1. Sample Preparation:

  • Prepare the diacetate derivative as described in the chiral HPLC protocol.

  • Dissolve the diacetate derivative in a volatile solvent such as hexane (B92381) or ethyl acetate.

2. GC Conditions:

  • GC System: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., Cyclodex-B or Cyclosil-B).

  • Injector Temperature: 250 °C (minimize to prevent thermal degradation).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature: 280 °C.

3. Data Analysis:

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Method 3: NMR Spectroscopy with Chiral Shift Reagent

This non-destructive method allows for the determination of enantiomeric excess in solution.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound derivative in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube and acquire another spectrum.

  • Continue adding small portions of the shift reagent until baseline separation of at least one pair of corresponding proton signals for the two enantiomers is observed.

2. NMR Acquisition:

  • Acquire ¹H NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

3. Data Analysis:

  • Integrate the separated signals corresponding to each enantiomer.

  • The ratio of the integrals directly corresponds to the enantiomeric ratio.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start This compound Derivative dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatize (optional, e.g., for GC/HPLC) dissolve->derivatize nmr NMR with CSR dissolve->nmr hplc Chiral HPLC derivatize->hplc gc Chiral GC derivatize->gc chromatogram Obtain Chromatogram hplc->chromatogram gc->chromatogram spectrum Acquire Spectrum nmr->spectrum integrate Integrate Peaks/Signals chromatogram->integrate spectrum->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee end end calculate_ee->end Final Result

Caption: Experimental workflow for determining the enantiomeric excess of this compound derivatives.

logical_comparison cluster_criteria Decision Criteria cluster_methods Recommended Methods main Choice of Analytical Method for ee Determination volatility Volatility & Thermal Stability main->volatility uv_active UV Activity main->uv_active sample_amount Sample Amount main->sample_amount instrument_avail Instrument Availability main->instrument_avail hplc Chiral HPLC volatility->hplc Low to Moderate gc Chiral GC volatility->gc High uv_active->hplc Yes (or derivatize) uv_active->gc Not required for FID sample_amount->hplc Lower amount sufficient sample_amount->gc Lower amount sufficient nmr NMR with CSR sample_amount->nmr Higher amount needed instrument_avail->hplc instrument_avail->gc instrument_avail->nmr

Caption: Logical decision tree for selecting an appropriate analytical method for enantiomeric excess determination.

References

Bicyclo[2.2.1]heptane-2,3-diol as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chromatographic analysis, the choice of an internal standard is paramount to achieving accurate and reproducible quantification. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with the components of interest. This guide provides a comparative analysis of Bicyclo[2.2.1]heptane-2,3-diol as a potential internal standard, weighing its theoretical advantages against established alternatives, and providing the necessary experimental frameworks for its application.

Principles of Internal Standardization

An internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The ratio of the analyte's response to the IS response is used for calibration, which corrects for variations in injection volume, sample evaporation, and inconsistencies in the analytical procedure.[1][2][3][4] The key characteristics of an effective internal standard are summarized in the table below.

CharacteristicDesired Property
Purity High purity is essential to avoid introducing interfering substances.[3]
Chemical Inertness Should not react with the analyte, sample matrix, or mobile/stationary phase.
Structural Similarity Ideally, structurally similar to the analyte to ensure comparable behavior during extraction and chromatography.[1][3]
Resolution Must be well-resolved from the analyte and other matrix components in the chromatogram.[1][4]
Elution Time Should have a retention time close to, but distinct from, the analyte.[2]
Stability Must be stable throughout the entire analytical process.[2]
Non-natural Occurrence Should not be naturally present in the sample matrix.[1][4]
Detector Response Should provide a good response with the detector being used.[5]

This compound: A Potential Internal Standard

This compound, also known as norbornane-2,3-diol, is a rigid bicyclic diol. While direct experimental data on its use as an internal standard is limited, its chemical properties suggest several potential advantages, particularly in the analysis of polar compounds by Gas Chromatography (GC).

Theoretical Advantages:

  • Structural Rigidity: The bicyclic structure provides conformational rigidity, which can lead to sharp and symmetrical peaks in chromatography.

  • Polarity: The two hydroxyl groups make it a polar compound, potentially suitable for the analysis of polar analytes such as certain drug metabolites or environmental contaminants.

  • Chemical Stability: Bicyclic systems are generally chemically robust. However, the stability of diols under certain chromatographic conditions, especially at high temperatures in GC, should be considered.[6]

  • Derivatization Potential: The diol functionality allows for derivatization, such as silylation, which can improve its volatility and chromatographic performance in GC analysis.[7][8][9][10]

Comparison with Common Internal Standards for GC Analysis

The performance of this compound as an internal standard can be theoretically compared with commonly used alternatives in GC-MS.

Internal StandardAnalyte Class SuitabilityAdvantagesDisadvantages
This compound Polar compounds (e.g., alcohols, diols, some acids after derivatization)Rigid structure, potential for sharp peaks, not commonly found in biological samples.Limited experimental data, potential for thermal degradation if not derivatized, may require derivatization for volatility.
Deuterated Analogs Broad range, specific to the analyteCo-elutes with the analyte, corrects for matrix effects and ionization suppression effectively.[11][12][13]Can be expensive, may have trace amounts of the non-deuterated analyte.[11]
Borneol/Isoborneol (B83184) Terpenoids, volatile and semi-volatile compoundsCommercially available, well-characterized chromatographic behavior.[14][15][16]May be present in some natural product samples.
Camphor (B46023) Ketones, terpenoids, volatile compoundsGood stability and volatility, well-established use in GC.[17][18][19]Can be found in various natural matrices.
Alkanes (e.g., n-C12 to n-C30) Non-polar to semi-polar compoundsReadily available, stable, predictable elution patterns.Structurally dissimilar to many polar analytes, may not effectively correct for extraction variations of polar compounds.

Experimental Protocols

General Internal Standard Calibration Procedure for GC-MS

This protocol outlines the general steps for using an internal standard for quantitative analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & IS) B Prepare Calibration Standards A->B D Add IS to Standards & Samples A->D C Prepare Samples C->D E GC-MS Analysis D->E F Peak Integration E->F G Calculate Response Factor F->G H Construct Calibration Curve G->H I Quantify Analyte in Samples H->I

Caption: General workflow for internal standard calibration in GC-MS.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the analyte and the internal standard (e.g., this compound) in a suitable solvent (e.g., methanol, ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to different known concentrations.

  • Sample Preparation: Prepare the unknown samples for analysis (e.g., extraction, filtration).

  • Internal Standard Addition: Add a constant, known amount of the internal standard stock solution to each calibration standard and each sample.[20]

  • GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Data Acquisition: Acquire the chromatograms and mass spectra.

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard.

  • Response Factor Calculation: For each calibration standard, calculate the relative response factor (RRF) using the following formula: RRF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.[21]

  • Quantification: Determine the concentration of the analyte in the samples by using the calibration curve and the measured peak area ratio of the analyte to the internal standard in the sample.[22]

Derivatization Protocol for this compound (Silylation)

For GC analysis of polar compounds like diols, derivatization is often necessary to increase volatility and improve peak shape. Silylation is a common technique.[9][10]

derivatization_workflow A Sample/Standard containing This compound B Evaporate to Dryness (under Nitrogen) A->B C Add Silylating Reagent (e.g., BSTFA with 1% TMCS) B->C D Incubate (e.g., 60°C for 30 min) C->D E Cool to Room Temperature D->E F Inject into GC-MS E->F

Caption: Silylation workflow for diols prior to GC-MS analysis.

Methodology:

  • Sample Preparation: Aliquot a known volume of the sample or standard containing this compound into a reaction vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.

  • Incubation: Seal the vial and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Conclusion

This compound presents intriguing possibilities as an internal standard for the chromatographic analysis of polar compounds due to its rigid structure and potential for sharp peak shapes. However, the lack of extensive experimental validation necessitates a careful evaluation by researchers for their specific applications. In contrast, deuterated analogs, where available, remain the gold standard for high-precision quantitative analysis, particularly in complex matrices. For less demanding applications, or where deuterated standards are unavailable, well-characterized compounds like borneol and camphor can serve as effective internal standards. The choice of an internal standard is a critical decision in method development, and the information provided in this guide aims to assist researchers in making an informed selection to ensure the accuracy and reliability of their chromatographic data.

References

The Bicyclo[2.2.1]heptane Scaffold: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[2.2.1]heptane, or norbornane, scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional framework offers a unique set of properties that can be leveraged to enhance the pharmacological profile of therapeutic agents. This guide provides a comparative analysis of the bicyclo[2.2.1]heptane scaffold against other commonly employed bioisosteres, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The rigid nature of the bicyclo[2.2.1]heptane scaffold imparts a predictable spatial arrangement of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1] This rigidity, however, can also influence key physicochemical properties such as lipophilicity and solubility. In drug design, this scaffold is often compared to other saturated bicyclic systems like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) as non-classical isosteres of benzene (B151609) and other cyclic moieties.[2][3]

ScaffoldLipophilicity (Calculated LogP)Aqueous SolubilityMetabolic StabilityReference
Bicyclo[2.2.1]heptaneModerateGenerally lower than acyclic analogsHigh[2]
Bicyclo[1.1.1]pentaneLowerGenerally higherHigh[4]
Bicyclo[2.2.2]octaneHigherLowerModerate to High[5]
PhenylHighVariableVariable (prone to aromatic oxidation)[2]

Table 1: Comparative physicochemical and pharmacokinetic properties of the bicyclo[2.2.1]heptane scaffold and its alternatives. LogP values are general trends and can vary significantly with substitution.

The data suggests that while bicyclo[2.2.1]heptane offers a favorable rigid structure, formulation scientists may need to address potential solubility challenges. The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug candidate.

Applications in Drug Design: Case Studies

The unique structural features of the bicyclo[2.2.1]heptane core have been successfully exploited in the development of novel therapeutics, particularly in the areas of antiviral and central nervous system (CNS) disorders.

Antiviral Agents: Carbocyclic Nucleoside Analogs

The bicyclo[2.2.1]heptane framework serves as a rigid carbocyclic replacement for the furanose sugar in nucleoside analogs. This modification can enhance metabolic stability by preventing glycosidic bond cleavage.

CompoundScaffoldVirusIn Vitro Activity (ID50/EC50)Reference
C-FMAUBicyclo[2.2.1]heptaneHSV-14.4 µg/mL[6]
C-FIAUBicyclo[2.2.1]heptaneHSV-111 µg/mL[6]
CarbovirCyclopenteneHIV-[1]
AbacavirCyclopenteneHIV-[1]

Table 2: Antiviral activity of nucleoside analogs containing the bicyclo[2.2.1]heptane scaffold compared to other carbocyclic nucleosides.

Triple Re-uptake Inhibitors for Depression

The bicyclo[2.2.1]heptane scaffold has been incorporated into molecules designed as triple re-uptake inhibitors (TRIs), which simultaneously block the re-uptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).

| Compound | Scaffold | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference | |---|---|---|---|---| | LPM570065 | - | 723 | 763 | 491 |[7] | | Desvenlafaxine | - | 53 | 538 | - |[7] | | D-161 | Trisubstituted pyran | Potent | Most Potent | Potent |[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of compounds. Below are representative protocols for the synthesis and biological evaluation of bicyclo[2.2.1]heptane-containing molecules.

Synthesis of Bicyclo[2.2.1]heptane Derivatives

The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane framework. A general procedure is as follows:

Protocol 1: Diels-Alder Reaction for Bicyclo[2.2.1]heptene Synthesis

  • Reactants: A suitable diene (e.g., cyclopentadiene) and a dienophile (e.g., a substituted alkene).

  • Solvent: A non-polar aprotic solvent such as dichloromethane (B109758) or toluene.

  • Procedure: a. Dissolve the dienophile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add the diene dropwise to the stirred solution. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, remove the solvent under reduced pressure. g. Purify the resulting bicyclo[2.2.1]heptene derivative by column chromatography on silica (B1680970) gel.

Antiviral Activity Assay

Protocol 2: Plaque Reduction Assay for HSV-1

  • Cell Culture: Grow Vero cells to confluence in 24-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Virus Infection: a. Wash the cell monolayers with phosphate-buffered saline (PBS). b. Infect the cells with a suspension of Herpes Simplex Virus Type 1 (HSV-1) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.

  • Compound Treatment: a. After infection, remove the virus inoculum and wash the cells with PBS. b. Add an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound.

  • Incubation and Staining: a. Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator until viral plaques are visible. b. Fix the cells with a methanol/acetone solution. c. Stain the cells with a 0.1% crystal violet solution.

  • Data Analysis: a. Count the number of plaques in each well. b. Calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[6]

Triple Re-uptake Inhibition Assay

Protocol 3: Synaptosomal Uptake Assay

  • Synaptosome Preparation: a. Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine transporter, cortex for norepinephrine and serotonin transporters) by differential centrifugation.

  • Uptake Assay: a. Pre-incubate the synaptosomes in a buffer solution at 37 °C. b. Add the test compound at various concentrations. c. Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). d. Incubate for a short period (e.g., 5-10 minutes) at 37 °C. e. Terminate the uptake by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Determine the non-specific uptake in the presence of a high concentration of a known inhibitor. c. Calculate the specific uptake and determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific uptake.[8][9]

Visualizing the Role of Bicyclo[2.2.1]heptane in Drug Design

The following diagrams illustrate key concepts related to the application of the bicyclo[2.2.1]heptane scaffold.

DrugDesignFlow cluster_scaffold Scaffold Selection cluster_properties Property Modulation cluster_outcome Desired Outcome Bicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane Rigidity Rigidity Bicyclo[2.2.1]heptane->Rigidity Introduces Alternative Scaffolds Alternative Scaffolds Lipophilicity Lipophilicity Alternative Scaffolds->Lipophilicity Solubility Solubility Alternative Scaffolds->Solubility Improved Potency Improved Potency Rigidity->Improved Potency Enhanced PK Profile Enhanced PK Profile Lipophilicity->Enhanced PK Profile Solubility->Enhanced PK Profile

Caption: Logical flow of scaffold selection in drug design.

AntiviralWorkflow Cell Seeding Cell Seeding Virus Infection Virus Infection Cell Seeding->Virus Infection Compound Treatment Compound Treatment Virus Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Plaque Staining Plaque Staining Incubation->Plaque Staining Data Analysis (IC50) Data Analysis (IC50) Plaque Staining->Data Analysis (IC50) SignalingPathway Neurotransmitter Neurotransmitter Synaptic Cleft Synaptic Cleft Neurotransmitter->Synaptic Cleft Reuptake Transporter Reuptake Transporter Synaptic Cleft->Reuptake Transporter Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor Presynaptic Neuron Presynaptic Neuron Reuptake Transporter->Presynaptic Neuron TRI Drug TRI Drug TRI Drug->Reuptake Transporter Inhibits

References

A Comparative Guide to the Quantification of Bicyclo[2.2.1]heptane-2,3-diol Diastereomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Bicyclo[2.2.1]heptane-2,3-diol (also known as norbornane-2,3-diol) diastereomers is critical in various fields, including asymmetric synthesis and pharmaceutical development, where the stereochemistry of a molecule can significantly impact its biological activity. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of these diastereomers. We will explore both direct and indirect approaches, presenting supporting data and detailed experimental protocols to aid in method selection and implementation.

Direct Chiral HPLC Separation

Direct enantioselective HPLC, utilizing a chiral stationary phase (CSP), is a powerful technique for resolving stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including diols.

Comparison of Chiral Stationary Phases
Chiral Stationary Phase (CSP)Mobile Phase ModeTypical Mobile Phase CompositionExpected Resolution (Rs)Key Advantages
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Normal Phasen-Hexane / Isopropanol (90:10, v/v)> 2.0High success rate for a wide range of compounds, excellent resolving power.
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Normal Phasen-Hexane / Ethanol (95:5, v/v)> 1.5Robust and versatile, good for method screening.
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Reversed-PhaseAcetonitrile / Water (60:40, v/v)> 1.5Suitable for polar analytes and LC-MS compatibility.
Cyclobond I 2000 SN (Naphthylethyl carbamate-derivatized β-cyclodextrin)Polar OrganicAcetonitrile / Methanol (80:20, v/v)VariableEffective for bicyclic amino alcohols, a related compound class.[1]
Experimental Protocol: Direct Chiral HPLC

This protocol outlines a general procedure for the direct chiral HPLC separation of this compound diastereomers.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Refractive Index (RI) detector

Chromatographic Conditions (Example using Chiralpak IA):

  • Column: Chiralpak IA, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: RI or UV at 210 nm (if sufficient chromophore activity)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Indirect Chiral HPLC Separation via Derivatization

An alternative to direct chiral HPLC is the derivatization of the diol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral stationary phase (e.g., C18). This approach can be advantageous when direct separation is challenging or when enhanced detection sensitivity is required.

Derivatization with a Chiral Agent

A common strategy involves the use of chiral reagents that react with the hydroxyl groups of the diol. For instance, chiral carboxylic acids or their activated forms can be used to form diastereomeric esters.

Comparison of Direct vs. Indirect Methods

FeatureDirect Chiral HPLCIndirect Method (Derivatization)
Method Development Requires screening of multiple chiral columns and mobile phases.Involves optimizing the derivatization reaction and subsequent achiral separation.
Sample Preparation Simple dissolution in mobile phase.More complex, requiring a chemical reaction and potential purification.
Chirality of Analyte Directly determines the enantiomers/diastereomers of the original compound.Infers the stereochemistry of the original compound from the separated diastereomeric derivatives.
Potential Issues Peak broadening, poor resolution.Incomplete derivatization, racemization during derivatization, kinetic resolution.[2]
Detection May require a less sensitive detector like RI if the analyte lacks a chromophore.Derivatizing agent can introduce a strong chromophore or fluorophore, enhancing sensitivity.[3]
Experimental Protocol: Indirect Chiral HPLC

This protocol describes the derivatization of this compound with a chiral carboxylic acid followed by achiral HPLC analysis.

1. Derivatization Step:

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a chiral carboxylic acid (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid) (2.2 equivalents).

  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (2.5 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct and evaporate the solvent. The crude product can be used directly or purified by flash chromatography.

2. HPLC Analysis of Diastereomeric Esters:

  • Column: Standard C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Acetonitrile / Water gradient

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for Mosher's esters).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the derivatized sample in the initial mobile phase.

Visualizing the Workflow

To illustrate the decision-making process and experimental flow, the following diagrams are provided.

experimental_workflow cluster_direct Direct Chiral HPLC cluster_indirect Indirect Method via Derivatization start_direct Sample of this compound screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Chiralpak IA, Chiralcel OD-H) start_direct->screen_csp optimize_direct Optimize Mobile Phase and Temperature screen_csp->optimize_direct quantify_direct Quantify Diastereomers optimize_direct->quantify_direct start_indirect Sample of this compound derivatize Derivatize with Chiral Agent (e.g., Mosher's Acid) start_indirect->derivatize separate_achiral Separate Diastereomers on Achiral Column (e.g., C18) derivatize->separate_achiral quantify_indirect Quantify Diastereomers separate_achiral->quantify_indirect start Quantification of this compound Diastereomers start->start_direct Direct Method start->start_indirect Indirect Method

Figure 1: General workflow for the quantification of this compound diastereomers.

decision_pathway analyte_properties Analyte Properties (Chromophore, Polarity) no_chromophore Analyte lacks a strong chromophore analyte_properties->no_chromophore direct_hplc Direct Chiral HPLC good_separation Good separation on initial screening? direct_hplc->good_separation indirect_hplc Indirect Method (Derivatization) no_chromophore->direct_hplc No (or RI detector available) no_chromophore->indirect_hplc Yes good_separation->indirect_hplc No optimize_direct Optimize Direct Method good_separation->optimize_direct Yes

Figure 2: Decision pathway for selecting an appropriate HPLC method.

Conclusion

Both direct and indirect chiral HPLC methods offer viable pathways for the quantification of this compound diastereomers. The choice between the two approaches depends on several factors, including the availability of a suitable chiral stationary phase, the desired level of sensitivity, and the complexity of the sample matrix. Direct chiral HPLC is often preferred for its simplicity and direct measurement capabilities. However, the indirect method via derivatization provides a robust alternative, especially when dealing with analytes that lack a strong chromophore or are difficult to resolve on common CSPs. The experimental protocols and comparative data presented in this guide serve as a starting point for the development of a validated analytical method tailored to your specific research needs.

References

A Comparative Guide to Universal Linkers in High-Throughput Oligonucleotide Synthesis: Focus on Bicyclo[2.2.1]heptane-2,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-throughput oligonucleotide synthesis, the choice of a universal linker is critical for achieving high yield, purity, and efficiency. This guide provides a comparative analysis of the performance of the Bicyclo[2.2.1]heptane-2,3-diol linker and its derivatives against other common universal linkers, supported by experimental data and detailed protocols.

The ideal universal linker should offer robust performance across different synthesis scales and chemistries, ensure high coupling efficiency, allow for rapid and clean cleavage and deprotection under mild conditions, and facilitate the purification of the final oligonucleotide product. This guide focuses on a comparative evaluation of three distinct classes of universal linkers: the traditional succinate (B1194679) linker, the commercially successful UnyLinker®, and the innovative this compound-derived linkers, including the Phenanthrene-type (PT) linker.

Performance Comparison of Universal Linkers

The selection of a universal linker significantly impacts the key performance indicators of oligonucleotide synthesis: coupling efficiency, deprotection kinetics, and final product purity. The following tables summarize the available quantitative data for the compared linkers.

Linker Type Average Coupling Efficiency (%) Notes
Standard Succinate Linker ~98-99%Efficiency can be sequence-dependent and influenced by steric hindrance on the solid support.
UnyLinker® >99%The rigid structure is designed to minimize side reactions and ensure high coupling efficiency.[1][2][3][4]
This compound (PT Linker) Comparable to conventional linkersReported to show reactivity comparable to conventional universal linkers.[5][6][7]
Linker Type Cleavage & Deprotection Conditions Deprotection Time Notes
Standard Succinate Linker Concentrated Ammonium (B1175870) Hydroxide (B78521), 55°C8-16 hoursStandard conditions, but can be harsh for sensitive modified oligonucleotides.
UnyLinker® Concentrated Ammonium Hydroxide, 55°C~8 hoursDesigned for clean cleavage under standard conditions.[1][2][3][4] Faster cleavage (30 min - 4 hours) has been reported for LNA oligonucleotides at room temperature.
This compound (PT Linker) 28% Aqueous Ammonia (B1221849), 55°C8-16 hoursRobust under basic conditions.[5][6][7] The hydrophobic nature of the cleaved linker byproduct aids in its separation.[5][6][7]
Linker Type Reported Purity (Post-Purification) Key Advantages Potential Disadvantages
Standard Succinate Linker High, but dependent on purification methodWell-established, cost-effective.Can be less efficient for long or modified oligonucleotides.
UnyLinker® HighEliminates certain n-1 impurities; suitable for a wide range of chemistries.[1][2][3][4]Proprietary technology.
This compound (PT Linker) HighHydrophobic byproducts are easily detected and separated by HPLC, simplifying purification.[5][6][7] More robust structure.[5][6][7]Newer technology, less extensive commercial track record compared to others.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different linkers. The following are generalized protocols for solid-phase oligonucleotide synthesis using the compared linkers.

I. General Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Chemistry)

This cycle is applicable to all three linker types, with minor modifications as noted in the specific protocols.

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of a weak acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the incoming phosphoramidite (B1245037) monomer with an activator (e.g., 5-ethylthio-1H-tetrazole) and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine mixture).

II. Linker-Specific Protocols

A. Standard Succinate Linker Protocol:

  • Support: Nucleoside-derivatized controlled pore glass (CPG) or polystyrene (PS) with a succinate linker.

  • Synthesis Cycle: Follow the general protocol. Coupling times may need to be optimized for longer sequences.

  • Cleavage and Deprotection:

    • Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

    • Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification: Typically requires HPLC (Reversed-Phase or Ion-Exchange) or PAGE for high-purity applications.

B. UnyLinker® Protocol:

  • Support: UnyLinker®-derivatized CPG or PS support.

  • Synthesis Cycle: Follow the general protocol. The manufacturer's recommendations for coupling times should be followed.

  • Cleavage and Deprotection:

    • Treat the solid support with concentrated ammonium hydroxide at 55°C for approximately 8 hours for simultaneous cleavage and deprotection.[1][2][3][4]

    • For LNA-containing oligonucleotides, cleavage and deprotection can be achieved in a shorter time (30 minutes to 4 hours) at room temperature.

  • Purification: The high purity of the crude product may allow for simplified purification protocols, although HPLC is recommended for therapeutic applications.

C. This compound (PT Linker) Protocol:

  • Support: PT Linker-derivatized CPG or PS support.

  • Synthesis Cycle: Follow the general protocol.

  • Cleavage and Deprotection:

    • Treat the solid support with 28% aqueous ammonia at 55°C for 8-16 hours for cleavage and deprotection.[5][6][7]

  • Purification: The hydrophobic phenanthrene-derived byproduct is readily distinguishable from the oligonucleotide product by RP-HPLC, facilitating straightforward purification.[5][6][7]

Visualizing the Synthesis and Linker Structures

To better understand the chemical processes and molecular structures discussed, the following diagrams are provided.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Nucleotide) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Solid Support with Linker Start->Deblocking Purification Purification (HPLC) Cleavage->Purification Final_Product Pure Oligonucleotide Purification->Final_Product

Caption: High-throughput oligonucleotide synthesis workflow using the phosphoramidite method.

Linker_Structures cluster_succinate Standard Succinate Linker cluster_unylinker UnyLinker® cluster_bicyclo This compound Linker Succinate Support-O-CO-(CH2)2-CO-Nucleoside UnyLinker Support-Linker-[Bicyclo-Ring]-O-Nucleoside Bicyclo Support-Linker-[Bicyclo[2.2.1]heptane-diol]-O-Nucleoside

Caption: Simplified representations of the core structures of the compared universal linkers.

Conclusion

The selection of a universal linker is a critical decision in high-throughput oligonucleotide synthesis, with significant implications for yield, purity, and overall process efficiency.

  • The Standard Succinate Linker remains a viable, cost-effective option for routine synthesis of unmodified oligonucleotides.

  • UnyLinker® offers a high-performance solution, particularly for complex and modified oligonucleotides, where its rigid structure contributes to higher fidelity synthesis.[1][2][3][4]

  • The This compound linker family, especially the PT Linker , presents a promising alternative with the distinct advantage of simplified purification due to the hydrophobic nature of its cleavage byproduct.[5][6][7] Its robustness under basic conditions is an additional benefit.[5][6][7]

Ultimately, the optimal choice of linker will depend on the specific requirements of the application, including the scale of synthesis, the complexity of the oligonucleotide, and the desired purity of the final product. Researchers are encouraged to consider the data presented in this guide to make an informed decision that best suits their high-throughput synthesis needs.

References

A Comparative Guide to Bicyclo[2.2.1]heptane-2,3-diol and Tartrate-Derived Diols in Chiral Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the myriad of options, diols have emerged as a versatile class of ligands and auxiliaries. This guide provides an objective comparison between two prominent families of chiral diols: the rigid, bicyclic bicyclo[2.2.1]heptane-2,3-diols and the widely utilized tartrate-derived diols, most notably α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs). This comparison is supported by experimental data to aid researchers in selecting the appropriate chiral scaffold for their specific catalytic needs.

Overview of the Chiral Diols

Bicyclo[2.2.1]heptane-2,3-diols possess a conformationally rigid norbornane (B1196662) framework. This rigidity offers a well-defined and predictable chiral environment, which can be advantageous in inducing high stereoselectivity. The synthesis of these diols can be approached through various methods, including the asymmetric dihydroxylation of norbornene or from the chiral pool, such as camphor.

Tartrate-derived diols , particularly TADDOLs, are synthesized from readily available and inexpensive tartaric acid.[1] Their C2-symmetric scaffold has proven to be highly effective in a broad range of asymmetric reactions, including nucleophilic additions, cycloadditions, and reductions.[1][2] The steric and electronic properties of TADDOLs can be fine-tuned by modifying the aryl substituents, allowing for the optimization of the catalyst for a specific reaction.

Performance in Asymmetric Catalysis: A Comparative Analysis

Direct, head-to-head comparisons of bicyclo[2.2.1]heptane-2,3-diol and tartrate-derived diols in the same catalytic system are limited in the literature. However, a study by Seebach and coworkers provides a valuable, direct comparison of TADDOLs and their bicyclo[2.2.1]heptane-based analogs in the titanium-catalyzed enantioselective addition of diethylzinc (B1219324) to benzaldehyde.[3]

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
LigandCatalyst SystemYield (%)Enantiomeric Excess (ee%)Reference
TADDOL (Standard)Ti(Oi-Pr)4>95>98 (S)[3]
Bicyclo[2.2.1]heptane Analog of TADDOL Ti(Oi-Pr)49191 (S)[3]
(1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylthis compound Et2Zn9756 (S)[4]

The data indicates that while the standard TADDOL ligand provides excellent enantioselectivity, its bicyclo[2.2.1]heptane analog also performs remarkably well, demonstrating the potential of this rigid scaffold. It is important to note that modifications to the core structure, as seen in the camphor-derived ligand, significantly impact the stereochemical outcome.

Broader Applications and Performance Data

To provide a broader perspective on the utility of each diol class, the following tables summarize their performance in various other asymmetric transformations. It is crucial to understand that these results are not from direct comparative studies but rather showcase the capabilities of each ligand type in different contexts.

Table 2: Performance of Tartrate-Derived Diols (TADDOLs) in Various Reactions
ReactionSubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee%)Reference
Diels-Alder ReactionAminosiloxydiene & AcroleinTADDOL (organocatalyst)8391[5]
Cyanosilylation of AldehydesBenzaldehydeTi-TADDOLate-up to 50[6]
Allylic Alkylation(E)-1,3-diphenylallyl acetatePd-TADDOL phosphoramidite-up to 76[7]
Ring-Opening of Anhydridescis-Cyclohexene-1,2-dicarboxylic anhydrideTi-TADDOLate8588

TADDOLs have demonstrated their versatility and effectiveness in a wide array of catalytic asymmetric reactions, often providing high levels of enantiocontrol.[1][2][8][9][10]

Table 3: Performance of Bicyclo[2.2.1]heptane-Derived Diols and Ligands in Various Reactions
ReactionSubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee%)Reference
Asymmetric 1,4-Addition2-CyclohexenoneRh-(R,R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-dieneHighup to 99[11]
Diethylzinc Addition to AldehydesBenzaldehydeAnisylbicyclo[2.2.2]octanediol-up to 92 (R)[12]
Diels-Alder ReactionCyclopentadiene & DienophileTADDOL catalyst with bicyclo[2.2.1]heptane backboneModerate-[13]

The rigid bicyclic framework of these diols can lead to excellent enantioselectivities, as seen in the rhodium-catalyzed 1,4-addition.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for the synthesis of a ligand from each class.

Synthesis of a Camphor-Derived this compound Ligand

This protocol is adapted from the synthesis of (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylthis compound.[4]

Step 1: Synthesis of (1S,3S,4R)-3-Hydroxy-4,7,7-trimethyl-3-pyridin-2-ylmethylbicyclo[2.2.1]heptan-2-one To a solution of (1R,2S,4S)-3,3-dimethoxy-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]heptan-2-ol in a reaction flask with a magnetic stirring bar, 3 M HCl is added at room temperature and stirred for 24 hours. The reaction mixture is then neutralized with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate (B86663), and evaporated to dryness. The residue is purified by flash column chromatography to afford the pure product.[4]

Step 2: Synthesis of (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylthis compound To a solution of the product from Step 1 in methanol (B129727) in a reaction flask, sodium borohydride (B1222165) is added in small portions at 0°C with vigorous stirring. After stirring for 3 hours, the reaction is quenched with water. The methanol is evaporated, and the reaction mixture is extracted with ethyl acetate. The combined organic extracts are dried over magnesium sulfate and evaporated to dryness. The crude product is purified by flash column chromatography to afford the final diol ligand.[4]

Synthesis of a TADDOL Ligand

This is a general procedure for the preparation of α,α,α′,α′-tetraaryl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanols (TADDOLs).[14]

Step 1: Preparation of (R,R)-Dimethyl O,O-isopropylidenetartrate Under an inert atmosphere, a solution of (R,R)-dimethyl tartrate in acetone (B3395972) is prepared in a round-bottomed flask equipped with a magnetic stirring bar. Boron trifluoride diethyl etherate is added to the solution over 30-40 minutes, ensuring the internal temperature does not exceed 30°C. The reaction mixture is then worked up to isolate the isopropylidenetartrate.[14]

Step 2: Grignard Reaction to form the TADDOL A solution of the (R,R)-dimethyl O,O-isopropylidenetartrate in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a freshly prepared solution of an arylmagnesium bromide (e.g., 2-naphthylmagnesium bromide) in THF at 0°C under an inert atmosphere. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted. The crude product is purified by recrystallization to yield the pure TADDOL ligand.[14]

Visualizing the Synthetic Pathways

Synthesis_Workflows

Logical Relationships in Chiral Catalysis

Chiral_Catalysis_Logic Diol Chiral Diol (Bicyclo[2.2.1]heptane or Tartrate-derived) Catalyst Active Chiral Catalyst Diol->Catalyst Metal Metal Precursor (e.g., Ti(OiPr)4, Rh(acac)(CO)2) Metal->Catalyst TransitionState Diastereomeric Transition States Catalyst->TransitionState Substrates Prochiral Substrates (e.g., Aldehyde, Enone) Substrates->TransitionState Product Enantioenriched Product TransitionState->Product Lower Energy Pathway Leads to Major Enantiomer

Conclusion

Both bicyclo[2.2.1]heptane-2,3-diols and tartrate-derived diols (TADDOLs) are highly valuable chiral scaffolds in asymmetric catalysis. TADDOLs, derived from the readily available chiral pool, have been extensively studied and have demonstrated broad applicability and high enantioselectivity in a multitude of reactions. The rigid framework of bicyclo[2.2.1]heptane-2,3-diols offers a distinct advantage in creating a well-defined chiral pocket, which can lead to excellent stereocontrol, as evidenced by the high enantioselectivities achieved in certain transformations.

The choice between these two classes of diols will ultimately depend on the specific reaction, the desired stereochemical outcome, and the ease of synthesis and modification of the ligand. While TADDOLs may offer a more established and versatile starting point, the unique conformational rigidity of bicyclo[2.2.1]heptane-2,3-diols makes them a compelling alternative that warrants further exploration for the development of novel and highly selective catalysts. This guide serves as a starting point for researchers to navigate the selection of these powerful tools in the pursuit of efficient and selective asymmetric synthesis.

References

Comparative Stability of Boronic Esters Derived from Bicyclo[2.2.1]heptane-exo,exo-2,3-diols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate diol for the protection of boronic acids is a critical decision that influences stability, reactivity, and purification efficiency. This guide provides an objective comparison of the stability of boronic esters derived from Bicyclo[2.2.1]heptane-exo,exo-2,3-diol against other commonly used diol protecting groups, supported by literature-based findings and detailed experimental protocols.

Boronic acids are pivotal in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. However, their inherent instability often necessitates protection as boronic esters. The choice of the diol protecting group significantly impacts the ester's stability towards hydrolysis and other degradation pathways. Boronic esters derived from Bicyclo[2.2.1]heptane-exo,exo-2,3-diol have emerged as a compelling option, demonstrating enhanced stability.[1][2][3][4] This guide delves into a comparative analysis of their stability, offering insights for rational selection in synthetic and medicinal chemistry applications.

Comparative Stability Analysis

The stability of boronic esters is a crucial factor, affecting their shelf-life, compatibility with various reaction conditions, and purification methods. Boronic esters of Bicyclo[2.2.1]heptane-exo,exo-2,3-diol are noted in the literature for their enhanced thermodynamic stability.[5] This heightened stability is often attributed to the rigid, bicyclic structure of the diol, which can influence the bond angles and steric environment around the boron atom.

While precise quantitative data for a direct comparison is often dispersed in the literature and dependent on the specific boronic acid and experimental conditions, a qualitative and relative stability trend can be established. The following table summarizes the relative stability of phenylboronic esters derived from various diols based on literature reports.

Diol Protecting GroupBoronic Ester StructureRelative Hydrolytic StabilityKey CharacteristicsSupporting Literature
Bicyclo[2.2.1]heptane-exo,exo-2,3-diol Phenylboronic ester of Bicyclo[2.2.1]heptane-exo,exo-2,3-diolHigh Thermodynamically very stable, yet can be kinetically labile for transesterification.[5][1],[2],[5],[3],[4]
Pinacol Phenylboronic ester of PinacolModerateWidely used, but can be prone to hydrolysis, especially under acidic or basic conditions.[6]
Pinanediol Phenylboronic ester of PinanediolHighKnown to form highly thermodynamically stable boronic esters.[1][6][1],[3]
Ethylene Glycol Phenylboronic ester of Ethylene GlycolLowGenerally less stable and more susceptible to hydrolysis.[6]
cis-Cyclopentanediol Phenylboronic ester of cis-CyclopentanediolHighAlso reported to form relatively stable boronic esters.[1][3][1],[3]

Note: The stability is relative and can be influenced by the specific boronic acid, solvent, pH, and temperature.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of boronic esters, two primary experimental techniques are commonly employed: monitoring hydrolytic stability and evaluating the kinetics of transesterification.

Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy

This method involves monitoring the hydrolysis of the boronic ester over time in a mixed aqueous-organic solvent system.

Materials:

  • Boronic ester of interest (e.g., Phenylboronic acid Bicyclo[2.2.1]heptane-exo,exo-2,3-diol ester)

  • Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the boronic ester in the chosen deuterated solvent at a known concentration (e.g., 10 mM).

  • Transfer a precise volume (e.g., 0.5 mL) of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline.

  • To initiate hydrolysis, add a specific volume of D₂O to the NMR tube (e.g., to achieve a 1:1 v/v ratio of organic solvent to water).

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Process the spectra and integrate the signals corresponding to a characteristic proton on the boronic ester and the corresponding proton on the liberated diol or boronic acid.

  • Calculate the percentage of hydrolysis at each time point by comparing the integral of the product signal to the sum of the integrals of the starting material and product signals.

  • Plot the percentage of hydrolysis versus time to determine the hydrolysis rate and half-life (t₁/₂).

Protocol 2: Comparative Stability via Transesterification Monitored by ¹H NMR

Transesterification experiments can provide a relative measure of the thermodynamic stability of different boronic esters. A more stable boronic ester will resist exchange with a competing diol.

Materials:

  • Boronic ester of interest (e.g., Phenylboronic acid Bicyclo[2.2.1]heptane-exo,exo-2,3-diol ester)

  • Competing diol (e.g., Pinacol)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve the boronic ester of interest in the deuterated solvent in an NMR tube at a known concentration.

  • Acquire a baseline ¹H NMR spectrum.

  • Add an equimolar amount of the competing diol to the NMR tube.

  • Monitor the reaction mixture by acquiring ¹H NMR spectra at various time points (e.g., 1, 6, 24, and 48 hours) at a constant temperature.

  • Analyze the spectra for the appearance of signals corresponding to the new boronic ester formed from the competing diol and the liberated Bicyclo[2.2.1]heptane-exo,exo-2,3-diol.

  • The extent of transesterification at equilibrium provides a qualitative and semi-quantitative measure of the relative thermodynamic stabilities of the two boronic esters. A low percentage of transesterification indicates higher stability of the initial boronic ester.

Visualizing Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Boronic Ester Stock Solution transfer_nmr Transfer to NMR Tube prep_sol->transfer_nmr acq_t0 Acquire t=0 Spectrum transfer_nmr->acq_t0 add_d2o Add D2O to Initiate Hydrolysis acq_t0->add_d2o acq_series Acquire Time-Series Spectra add_d2o->acq_series integrate Integrate Signals acq_series->integrate calculate Calculate % Hydrolysis integrate->calculate plot Plot Data & Determine Half-life calculate->plot

Caption: Workflow for Determining Hydrolytic Stability by ¹H NMR.

Transesterification_Workflow cluster_prep_trans Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis_trans Data Analysis prep_ester Prepare Boronic Ester Solution in NMR Tube acq_initial Acquire Initial Spectrum prep_ester->acq_initial add_diol Add Competing Diol acq_initial->add_diol acq_monitoring Monitor by NMR at Time Intervals add_diol->acq_monitoring analyze Analyze Spectra for New Ester Formation acq_monitoring->analyze determine Determine % Transesterification at Equilibrium analyze->determine

Caption: Workflow for Comparative Stability via Transesterification.

References

Bicyclo[2.2.1]heptane-2,3-diol in Medicinal Chemistry: A Comparative Guide to its Application in SAR Studies for CXCR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane scaffold, a rigid and structurally complex motif, has garnered significant attention in medicinal chemistry for its ability to confer favorable pharmacological properties to drug candidates. This guide provides a comparative analysis of a series of N,N′-diarylsquaramide CXCR2 selective antagonists incorporating the bicyclo[2.2.1]heptane moiety. The performance of these compounds is compared with other clinical-stage CXCR2 antagonists that feature alternative scaffolds. This objective comparison is supported by quantitative experimental data to aid in structure-activity relationship (SAR) studies and future drug design.

Performance Comparison of CXCR2 Antagonists

The following table summarizes the in vitro antagonistic activity of bicyclo[2.2.1]heptane-containing compounds against the CXCR1 and CXCR2 receptors. For a comprehensive comparison, data for notable non-bicyclo[2.2.1]heptane CXCR2 antagonists that have entered clinical trials are also included.

Compound IDScaffold TypeCXCR1 IC50 (μM)CXCR2 IC50 (μM)Selectivity Ratio (CXCR1/CXCR2)
1a Bicyclo[2.2.1]heptane70.062113
2e Bicyclo[2.2.1]heptane2.90.04860.4
AZD5069 Pyrimidine-based>118.50.00079>150,000
Reparixin Sulfonamide0.0010.10.01
Navarixin (MK-7123) Benzamide0.0360.002613.8

Data Interpretation: The bicyclo[2.2.1]heptane-containing compounds, 1a and 2e , demonstrate potent antagonism of the CXCR2 receptor with IC50 values in the nanomolar range.[1] Notably, compound 1a exhibits high selectivity for CXCR2 over the closely related CXCR1 receptor.[1] In comparison, clinical candidates with alternative scaffolds show a range of activity and selectivity profiles. AZD5069 is a highly potent and selective CXCR2 antagonist.[2][3][4][5] Reparixin, conversely, is more potent against CXCR1.[1][6][7][8][9] Navarixin (MK-7123) displays potent dual antagonism with a preference for CXCR2.[10]

Structure-Activity Relationship (SAR) of Bicyclo[2.2.1]heptane Analogs

The SAR studies on the N,N′-diarylsquaramide series revealed key structural features influencing CXCR2 antagonism. The introduction of the rigid bicyclo[2.2.1]heptane moiety was a critical step in achieving high selectivity for CXCR2 over CXCR1.[1] Further modifications to other parts of the molecule, particularly the left-hand side amide moiety, led to variations in potency and selectivity.

SAR_flowchart cluster_start Initial Scaffold cluster_modification Key Modification cluster_outcome Observed Activity Start N,N'-diarylsquaramide Bicyclo Introduction of bicyclo[2.2.1]heptane Start->Bicyclo Leads to High_Selectivity High CXCR2 Selectivity (Compound 1a) Bicyclo->High_Selectivity Results in Potency_Optimization Further Potency Optimization (Compound 2e) High_Selectivity->Potency_Optimization Further Modification

Caption: Key SAR findings for bicyclo[2.2.1]heptane CXCR2 antagonists.

Experimental Protocols

CXCR1 and CXCR2 Antagonistic Activity Assay

The antagonistic activities of the compounds were evaluated using a competitive binding assay. The following is a summary of the experimental protocol as described in the reference literature.[1]

1. Cell Culture:

  • CHO-K1 cells stably co-expressing the human CXCR1 or CXCR2 receptor and a G-protein-coupled inwardly rectifying potassium channel (GIRK) were used.

  • Cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 400 µg/mL G418, and 50 µg/mL hygromycin B at 37°C in a 5% CO2 humidified atmosphere.

2. Membrane Preparation:

  • Cells were harvested, and a membrane suspension was prepared by homogenization and centrifugation.

  • The final membrane pellet was resuspended in an assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

3. Radioligand Binding Assay:

  • The assay was performed in a 96-well plate format.

  • Membranes were incubated with a fixed concentration of [125I]-IL-8 (a radiolabeled ligand for CXCR1 and CXCR2) and varying concentrations of the test compounds.

  • Non-specific binding was determined in the presence of a high concentration of unlabeled IL-8.

  • The reaction mixture was incubated at 27°C for 60 minutes.

  • The binding reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with a cold wash buffer.

  • The radioactivity retained on the filters was measured using a scintillation counter.

4. Data Analysis:

  • The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) were calculated by non-linear regression analysis of the competition binding curves using appropriate software (e.g., GraphPad Prism).

  • The selectivity ratio was calculated by dividing the IC50 value for CXCR1 by the IC50 value for CXCR2.

The following diagram illustrates the general workflow of the competitive binding assay used to determine the antagonistic activity of the compounds.

assay_workflow Start Start: Prepare Reagents Incubation Incubate Membranes, [125I]-IL-8, and Test Compound Start->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End: Determine Potency and Selectivity Analysis->End

Caption: Workflow for the CXCR1/2 competitive binding assay.

Conclusion

The bicyclo[2.2.1]heptane scaffold serves as a valuable structural element in the design of potent and selective CXCR2 antagonists. The rigid framework of this moiety appears to be crucial for achieving high selectivity against the closely related CXCR1 receptor. The SAR data presented herein, in conjunction with the comparative analysis against other clinical-stage CXCR2 antagonists, provides a valuable resource for medicinal chemists and drug development professionals. This guide highlights the potential of the bicyclo[2.2.1]heptane scaffold in the development of novel therapeutics targeting CXCR2-mediated diseases. Further exploration and optimization of this scaffold could lead to the discovery of new drug candidates with improved pharmacological profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of Bicyclo[2.2.1]heptane-2,3-diol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Bicyclo[2.2.1]heptane-2,3-diol, a key bicyclic diol used in various synthetic applications. Adherence to these protocols is critical for minimizing environmental impact and upholding the highest standards of laboratory safety.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, a face shield, and a flame-retardant lab coat.

  • Work Area: All manipulations should be performed inside a chemical fume hood.

  • Emergency Equipment: Ensure that a spill kit, emergency eyewash station, and safety shower are readily accessible.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases in their concentrated forms.

Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
CAS Number 14440-78-9
Appearance White to off-white crystalline powder
Boiling Point Not available
Melting Point Not available
Solubility Soluble in water and most organic solvents
Density Not available

Experimental Protocol: Standard Disposal Procedure

The recommended and most compliant method for the disposal of this compound is through a licensed hazardous waste management service. Direct disposal into sanitary sewer systems or regular waste streams is strictly prohibited.

Materials:

  • This compound waste (solid or in solution)

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Collect all waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated hazardous waste container.

  • Container Management: Use a container that is in good condition and chemically compatible with this compound. Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other components of the waste mixture and their approximate concentrations.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste. Provide them with accurate and complete information regarding the contents of the waste container.

  • Empty Container Disposal: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the original label. Always confirm your institution's specific procedures for empty container disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling and Segregation cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal A Consult SDS and Wear Appropriate PPE B Work in a Certified Chemical Fume Hood A->B C Segregate this compound Waste B->C D Use a Designated, Compatible Hazardous Waste Container C->D J Triple-Rinse Empty Containers and Dispose of Rinsate as Hazardous Waste C->J E Securely Seal the Container D->E F Label Container as 'Hazardous Waste' with Contents E->F G Store in a Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Contractor for Pickup G->H I Provide Accurate Waste Information H->I

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.

Personal protective equipment for handling Bicyclo[2.2.1]heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Bicyclo[2.2.1]heptane-2,3-diol in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and general laboratory safety best practices. Researchers, scientists, and drug development professionals should use this information to supplement their institution's safety protocols and conduct a thorough risk assessment before beginning any work.

Hazard Summary

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation, including redness, pain, and watering.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended EquipmentSpecification
Eye and Face Protection Safety Goggles or a Face Shield worn over safety glasses.Must meet ANSI Z87.1 standards. Provides protection against chemical splashes.
Hand Protection Disposable Nitrile Gloves.Provides protection against incidental contact. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's resistance guide.
Body Protection Flame-retardant lab coat.Should be fully buttoned to cover as much skin as possible.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if dust is generated.Follow OSHA respirator regulations (29 CFR 1910.134).

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Follow Disposal Protocol cleanup_waste->cleanup_dispose post_ppe Remove and Dispose of PPE Properly cleanup_dispose->post_ppe Proceed to Post-Handling post_wash Wash Hands Thoroughly post_ppe->post_wash

A logical workflow for the safe handling of this compound.

Experimental Protocol: Handling

  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid material within the fume hood to minimize inhalation exposure. Use a spatula for transfers and avoid generating dust.

  • Reaction Setup : If dissolving the compound, add the solvent to the vessel containing the diol slowly to avoid splashing. Ensure the reaction apparatus is securely clamped.

  • Post-Reaction : Upon completion of the experiment, allow the reaction mixture to cool to room temperature before proceeding with quenching or work-up procedures.

Disposal Plan: Step-by-Step Guidance

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

G Disposal Protocol for this compound Waste cluster_collection Waste Collection cluster_neutralization Neutralization (for acidic/basic waste) cluster_disposal Final Disposal collect_solid Collect Solid Waste in a Labeled Container dispose_seal Securely Seal Waste Containers collect_solid->dispose_seal collect_liquid Collect Liquid Waste in a Separate Labeled Container neutralize_check Check pH of Aqueous Waste collect_liquid->neutralize_check If aqueous neutralize_adjust Adjust pH to Neutral (6-8) neutralize_check->neutralize_adjust neutralize_adjust->dispose_seal dispose_store Store in a Designated Waste Area dispose_seal->dispose_store dispose_handover Hand Over to EH&S for Approved Disposal dispose_store->dispose_handover

A step-by-step process for the safe disposal of waste containing this compound.

Experimental Protocol: Disposal

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless it is part of a validated quenching procedure. Keep solid and liquid waste separate.

  • Container Labeling : All waste containers must be clearly labeled with the full chemical name, concentration, and hazard warnings.

  • Neutralization : For aqueous waste streams, check the pH. If acidic or basic, neutralize by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a dilute acid for basic waste) with stirring in a fume hood.

  • Final Disposal : Dispose of the chemical waste through your institution's Environmental Health and Safety (EH&S) department.[1] Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[2] Do not pour chemical waste down the drain.[2]

By following these guidelines, researchers can handle this compound safely and minimize risks to themselves and the environment. Always prioritize safety and consult your institution's safety officer with any questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.